molecular formula C7H7NO2 B1313544 6-Methoxypyridine-2-carbaldehyde CAS No. 54221-96-4

6-Methoxypyridine-2-carbaldehyde

Cat. No.: B1313544
CAS No.: 54221-96-4
M. Wt: 137.14 g/mol
InChI Key: YDNWTNODZDSPNZ-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNWTNODZDSPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489468
Record name 6-Methoxypyridine-2-carbaldehyde
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54221-96-4
Record name 6-Methoxy-2-pyridinecarboxaldehyde
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Record name 6-Methoxypyridine-2-carbaldehyde
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Record name 6-Methoxy-2-pyridinecarboxaldehyde
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Foundational & Exploratory

In-Depth Technical Guide: 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 54221-96-4

This technical guide provides a comprehensive overview of 6-Methoxypyridine-2-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as 2-Formyl-6-methoxypyridine, is a substituted pyridine derivative with the chemical formula C₇H₇NO₂.[1][2] Its unique structure, featuring both an aldehyde and a methoxy group on the pyridine ring, makes it a valuable intermediate in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 54221-96-4[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [2]
Appearance Clear yellow to orange to brown liquid[1]
Boiling Point 103-104 °C at 20 mmHg
Density 1.140 g/mL at 25 °C
Refractive Index (n20/D) 1.5280-1.5340[1]
InChI Key YDNWTNODZDSPNZ-UHFFFAOYSA-N[1]
SMILES COC1=CC=CC(C=O)=N1[1]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (highly deshielded), the methoxy group protons, and the protons on the pyridine ring. The coupling patterns of the aromatic protons would be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde, the methoxy carbon, and the carbons of the pyridine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically around 1700 cm⁻¹). Bands corresponding to C-O stretching of the methoxy group and C=N and C=C stretching of the pyridine ring will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group or the methoxy group.

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the oxidation of the corresponding alcohol, (6-methoxypyridin-2-yl)methanol. Another approach is the formylation of a suitable 6-methoxypyridine precursor.

A general experimental workflow for the synthesis of pyridine aldehydes involves the palladium-catalyzed formylation of aryl halides using a hydride donor.

Synthesis_Workflow ArylHalide Aryl Halide (e.g., 2-Bromo-6-methoxypyridine) Reaction Palladium-Catalyzed Formylation ArylHalide->Reaction Reagents tert-Butyl Isocyanide, HCO2Na, Pd(OAc)2, dppe Reagents->Reaction Extraction Extraction with Et2O Reaction->Extraction Purification Column Chromatography Extraction->Purification Product 6-Methoxypyridine- 2-carbaldehyde Purification->Product

A generalized workflow for the synthesis of pyridine aldehydes.
Key Reactions

The aldehyde functional group in this compound is highly reactive and participates in a variety of chemical transformations, including:

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted aminomethylpyridines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Aldol and Knoevenagel condensations to form α,β-unsaturated carbonyl compounds.

  • Oxidation: Conversion to the corresponding carboxylic acid, 6-methoxypyridine-2-carboxylic acid.

  • Reduction: Conversion to the corresponding alcohol, (6-methoxypyridin-2-yl)methanol.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.

Synthesis of Thiosemicarbazone Derivatives

A significant application of this compound is in the synthesis of thiosemicarbazone derivatives. These derivatives have been investigated for their potential as anti-tumor agents. The general synthetic scheme involves the condensation of this compound with a substituted thiosemicarbazide.

Drug_Synthesis_Pathway Start 6-Methoxypyridine- 2-carbaldehyde Reaction Condensation Reaction Start->Reaction Reagent Substituted Thiosemicarbazide Reagent->Reaction Intermediate Thiosemicarbazone Derivative Reaction->Intermediate Activity Biological Activity (e.g., Anti-tumor) Intermediate->Activity

Synthetic pathway to biologically active thiosemicarbazones.
Role in Signaling Pathways

While this compound itself is not directly implicated in specific signaling pathways, its derivatives, such as the aforementioned thiosemicarbazones, can exert their biological effects by modulating various cellular processes. For instance, some thiosemicarbazones are known to chelate metal ions and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby leading to cell cycle arrest and apoptosis in cancer cells. The broader context of pyridine-containing compounds in drug development includes their role as inhibitors of enzymes like HMG-CoA reductase.[3]

Experimental Protocols

General Protocol for the Synthesis of Pyridine-2-carbaldehyde Derivatives

The following is a general procedure for the palladium-catalyzed formylation of an aryl halide, which can be adapted for the synthesis of this compound from 2-halo-6-methoxypyridine.

Materials:

  • Aryl halide (e.g., 2-Bromo-6-methoxypyridine) (1.0 equiv)

  • tert-Butyl isocyanide (1.2 equiv)

  • Sodium formate (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.045 equiv)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (0.09 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealed tube, add the aryl halide, tert-butyl isocyanide, sodium formate, Pd(OAc)₂, and dppe.

  • Add anhydrous DMSO to the mixture.

  • Stir the mixture at 120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

General Protocol for the Synthesis of Thiosemicarbazone Derivatives

Materials:

  • This compound (1.0 equiv)

  • Substituted thiosemicarbazide (1.0 equiv)

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of the substituted thiosemicarbazide in ethanol to the flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause an allergic skin reaction.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • If swallowed, call a poison center or doctor if you feel unwell.

  • If on skin, wash with plenty of soap and water.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This technical guide is intended for informational purposes for qualified individuals and should not be used as a substitute for professional judgment and expertise. Always follow appropriate laboratory safety protocols.

References

In-Depth Technical Guide: 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental data for 6-Methoxypyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound, also known as 6-methoxypicolinaldehyde, is a substituted pyridine derivative. Its core structure, featuring a methoxy group and an aldehyde functional group on the pyridine ring, makes it a versatile reagent for the synthesis of more complex molecules.

PropertyValue
Molecular Weight 137.14 g/mol [1][2][3]
Molecular Formula C₇H₇NO₂[1][2][3]
CAS Number 54221-96-4[1][2][4]
Boiling Point 103-104 °C at 20 mmHg[2][5]
Density 1.140 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.527 - 1.532[1][2]
IUPAC Name This compound[4]
Synonyms 2-Formyl-6-methoxypyridine, 6-Methoxypicolinaldehyde[2][4]

Experimental Protocols

A common application of this compound is its use as a precursor in condensation reactions to form more complex heterocyclic systems. One such example is its reaction with a ketone in the presence of a base to yield an α,β-unsaturated ketone, a key intermediate in many synthetic pathways.

Example Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with an acetophenone derivative.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-methylacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

  • Base Addition: Slowly add the aqueous NaOH solution dropwise to the cooled reaction mixture. The addition of the base acts as a catalyst.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be poured into cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of a derivative from this compound.

G reagents Reactants (this compound, Acetophenone) reaction Claisen-Schmidt Condensation reagents->reaction solvent Solvent (Ethanol) solvent->reaction catalyst Catalyst (NaOH solution) catalyst->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Precipitation monitoring->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product (Chalcone Derivative) purification->product

Caption: Synthetic workflow for a chalcone derivative.

References

A Comprehensive Technical Guide to the Physical Properties of 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-2-carbaldehyde is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique structural features, combining a pyridine ring with methoxy and aldehyde functional groups, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides an in-depth overview of the core physical properties of this compound, along with detailed experimental protocols for their determination and a plausible synthetic route.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol
Appearance Clear yellow to orange to brown liquid[1]
Boiling Point 103-104 °C at 20 mmHg
Density 1.140 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.532
Flash Point 81 °C (closed cup)
CAS Number 54221-96-4

Experimental Protocols

The following sections detail the experimental methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a liquid, a micro-boiling point determination is a suitable method.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or oil bath)

  • Mineral oil or silicone oil

Procedure:

  • A small amount of this compound (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the opening of the test tube.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath set to 25 °C

  • Thermometer

Procedure:

  • The clean and dry pycnometer is weighed accurately on an analytical balance (m₁).

  • The pycnometer is filled with distilled water and placed in a water bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the outside is dried. The pycnometer filled with water is weighed (m₂).

  • The pycnometer is emptied, dried thoroughly, and then filled with this compound.

  • The filled pycnometer is brought to 25 °C in the water bath, the volume is adjusted, and the outside is dried. The pycnometer filled with the sample is weighed (m₃).

  • The density of the sample is calculated using the following formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water at 25 °C)

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (20 °C)

  • Dropper

  • Ethanol and distilled water for cleaning

Procedure:

  • The prisms of the Abbe refractometer are cleaned with ethanol and then distilled water, and dried.

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of this compound are placed on the lower prism using a dropper.

  • The prisms are closed and the instrument is allowed to equilibrate to 20 °C, maintained by the circulating water bath.

  • The light source is switched on, and the handwheel is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Determination of Solubility (Qualitative)

A general procedure for qualitatively assessing the solubility of an organic liquid in various solvents.

Apparatus:

  • Small test tubes

  • Stirring rod

  • Various solvents (e.g., water, ethanol, diethyl ether, hexane, toluene)

Procedure:

  • Approximately 0.1 mL of this compound is placed in a small test tube.

  • About 1 mL of the chosen solvent is added to the test tube.

  • The mixture is agitated or stirred thoroughly.

  • Observations are made to determine if the compound dissolves completely (miscible), partially, or not at all (immiscible).

  • Based on the principle of "like dissolves like," this compound, being a polar molecule due to the presence of the pyridine ring, methoxy group, and aldehyde group, is expected to be soluble in polar organic solvents such as ethanol and diethyl ether, and likely to have limited solubility in nonpolar solvents like hexane. Its solubility in water is expected to be moderate.

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the lithiation of a suitable precursor followed by formylation. A representative protocol is outlined below, starting from 2-bromo-6-methoxypyridine.

Reaction Scheme:

Synthesis 2-bromo-6-methoxypyridine 2-bromo-6-methoxypyridine This compound This compound 2-bromo-6-methoxypyridine->this compound 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to rt

A plausible synthetic route for this compound.

Experimental Protocol:

Materials:

  • 2-Bromo-6-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • A solution of 2-bromo-6-methoxypyridine in anhydrous THF is prepared in a dry, inert atmosphere-flushed round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium in hexanes is added dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional hour.

  • N,N-Dimethylformamide (DMF) is then added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Logical Workflow for Property Determination

The determination of the physical properties of a novel or uncharacterized compound follows a logical progression.

Property_Determination cluster_synthesis Synthesis & Purification cluster_physical_props Physical Property Determination cluster_spectroscopic Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Boiling_Point Boiling_Point Purification->Boiling_Point Density Density Purification->Density Refractive_Index Refractive_Index Purification->Refractive_Index Solubility Solubility Purification->Solubility NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Characterization Characterization Boiling_Point->Characterization Density->Characterization Refractive_Index->Characterization Solubility->Characterization NMR->Characterization IR->Characterization MS->Characterization

Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a key building block in modern organic synthesis. The tabulated data, coupled with the comprehensive experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided synthetic methodology and logical workflow for characterization further enhance the practical utility of this document. It is anticipated that this guide will facilitate the safe and effective use of this compound in various synthetic endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-methoxypyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details the spectroscopic analysis and provides relevant experimental protocols to facilitate its unambiguous identification and characterization.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a methoxy group at the 6-position and a carbaldehyde (formyl) group at the 2-position. This substitution pattern imparts specific chemical reactivity and spectroscopic characteristics that are crucial for its identification.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
CAS Number 54221-96-4
Appearance Colorless to yellow liquid
Boiling Point 103-104 °C at 20 mmHg
Density 1.140 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.532

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected chemical shifts (δ) in ppm and their assignments for this compound are presented in Table 2.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.90Singlet1HH-7 (Aldehyde)
~7.80Triplet1HH-4
~7.45Doublet1HH-3
~7.00Doublet1HH-5
~3.95Singlet3HH-8 (Methoxy)

Note: Predicted values based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The aldehyde carbon is typically found significantly downfield.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
193.0C-7 (Aldehyde)
164.0C-6
152.0C-2
139.0C-4
119.0C-3
110.0C-5
54.0C-8 (Methoxy)

Note: These values are typical for this class of compound and serve as a guide for spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized in Table 4.

Table 4: Key Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (methoxy)
~2850-2750MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, 1470Medium-StrongC=C and C=N stretch (pyridine ring)
~1250StrongC-O-C stretch (asymmetric)
~1030StrongC-O-C stretch (symmetric)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zIon
137[M]⁺ (Molecular ion)
136[M-H]⁺
108[M-CHO]⁺
94[M-CHO-CH₂]⁺
78[C₅H₄N]⁺ (Pyridyl cation)

Experimental Protocols

Detailed experimental procedures are essential for the reliable synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route involves the oxidation of the corresponding alcohol, 6-methoxypyridin-2-yl)methanol.

Experimental Protocol:

  • To a stirred solution of (6-methoxypyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

3.2.2. Infrared Spectroscopy

  • Sample Preparation: A thin film of the liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of Target Molecule NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Interpretation Interpretation of Spectra NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Proposal Proposed Structure Data_Interpretation->Structure_Proposal Final_Confirmation Structure Confirmation Structure_Proposal->Final_Confirmation

Caption: Workflow for the structure elucidation of this compound.

This in-depth guide provides the necessary information for the unambiguous identification and characterization of this compound. The combination of detailed spectroscopic data and experimental protocols will be a valuable resource for researchers in the fields of chemistry and drug development.

An In-depth Technical Guide to 2-Formyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Formyl-6-methoxypyridine (also known as 6-Methoxy-2-pyridinecarboxaldehyde). This versatile compound serves as a crucial intermediate in various fields, including pharmaceutical development and materials science.

Core Chemical Properties

2-Formyl-6-methoxypyridine is a pyridine derivative characterized by the presence of a formyl (-CHO) group at the 2-position and a methoxy (-OCH3) group at the 6-position. The methoxy group, in particular, enhances the compound's reactivity and solubility, making it a valuable building block in organic synthesis.[1]

Physicochemical Data

The following table summarizes the key quantitative properties of 2-Formyl-6-methoxypyridine.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
CAS Number 54221-96-4[1][2]
Appearance Liquid[1][2]
Color Yellow[2]
Boiling Point 103-104 °C at 20 mmHg[3][4]
Density 1.140 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.532[3][4]
Flash Point 81 °C (177.8 °F) - closed cup
Purity ≥ 97%[2][3][4]
Structural Identifiers
IdentifierValueSource(s)
IUPAC Name 6-methoxypyridine-2-carbaldehyde[2]
SMILES COC1=CC=CC(=N1)C=O[2]
InChI 1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3[3][4]
InChI Key YDNWTNODZDSPNZ-UHFFFAOYSA-N[2][3][4]
Synonyms 2-Methoxy-6-pyridinecarboxaldehyde, 6-Methoxypicolinaldehyde, 6-Methoxy-pyridine-2-carbaldehyde[1][2]

Reactivity and Applications

The chemical structure of 2-Formyl-6-methoxypyridine, featuring an aldehyde and a methoxy-substituted pyridine ring, dictates its reactivity and wide-ranging applications.

Chemical Reactivity

The aldehyde functional group is the primary site of reactivity, readily participating in reactions such as:

  • Condensation Reactions: It can react with amines and other nucleophiles to form Schiff bases and other complex molecular architectures.[1]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

  • Reduction: The aldehyde can be reduced to a hydroxymethyl group.

The pyridine ring itself can undergo various transformations, and the methoxy group influences the regioselectivity of these reactions.

Key Applications

2-Formyl-6-methoxypyridine is a key intermediate in several areas of research and development:

  • Pharmaceutical Synthesis: It is an important building block in the synthesis of pharmaceutical agents, with some derivatives being explored for their potential in treating neurological disorders.[1] The broader class of pyridinecarboxaldehydes is used to create thiosemicarbazones with antitumor activity.[5]

  • Ligand Development: The compound is utilized in creating ligands for metal complexes, which are essential in catalysis and materials science for enhancing reaction efficiency.[1]

  • Materials Science: It has shown potential in the preparation of advanced materials and coatings due to its ability to participate in the formation of complex molecular structures.[1]

  • Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, contributing to drug discovery efforts.[1]

  • Flavor and Fragrance Industry: There is an exploration of its use in developing unique aromatic properties for flavoring agents and fragrances.[1]

Applications_of_2_Formyl_6_methoxypyridine Compound 2-Formyl-6-methoxypyridine Properties Key Chemical Properties (Reactivity, Solubility) Compound->Properties exhibits Pharma Pharmaceutical Synthesis (e.g., Neurological Disorders) Properties->Pharma Ligands Ligand Development (Catalysis) Properties->Ligands Materials Materials Science (Advanced Coatings) Properties->Materials Biochem Biochemical Research (Enzyme Inhibition) Properties->Biochem

Caption: Logical relationship of 2-Formyl-6-methoxypyridine's properties and applications.

Experimental Protocols

Synthesis of 2-Formyl-6-methoxypyridine

A common method for the synthesis of pyridine-2-carboxaldehydes involves the oxidation of the corresponding 2-methylpyridine.[6] The following is a generalized experimental protocol for such a transformation.

Reaction: Oxidation of 2-methoxy-6-methylpyridine.

Reagents and Materials:

  • 2-methoxy-6-methylpyridine (starting material)

  • An oxidizing agent (e.g., Selenium Dioxide, SeO₂)

  • An appropriate solvent (e.g., refluxing Toluene or Dioxane)[6]

  • Standard laboratory glassware for reflux and workup

  • Purification setup (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-6-methylpyridine in the chosen solvent.

  • Addition of Oxidant: Add the oxidizing agent (e.g., SeO₂) to the solution. The stoichiometry will depend on the specific oxidant and literature procedures.

  • Reflux: Heat the reaction mixture to reflux and maintain it for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts. The filtrate is then typically washed with water and/or a basic solution (like sodium bicarbonate) to remove acidic impurities. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified, most commonly by silica gel column chromatography, to yield pure 2-Formyl-6-methoxypyridine.

Synthesis_Workflow Start Start: 2-methoxy-6-methylpyridine Step1 Dissolve in Solvent (e.g., Toluene) Start->Step1 Step2 Add Oxidizing Agent (e.g., SeO2) Step1->Step2 Step3 Reflux Reaction Mixture Step2->Step3 Step4 Cool and Filter Step3->Step4 Step5 Aqueous Workup (Wash and Extract) Step4->Step5 Step6 Dry and Evaporate Solvent Step5->Step6 Step7 Purify (Column Chromatography) Step6->Step7 End End Product: 2-Formyl-6-methoxypyridine Step7->End

Caption: Generalized workflow for the synthesis of 2-Formyl-6-methoxypyridine.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Formyl-6-methoxypyridine.

Spectroscopy Type Data Summary
¹H NMR Data available, but specific shifts are dependent on the solvent and instrument.[7]
¹³C NMR Data available, providing information on the carbon skeleton.[7]
Mass Spectrometry Molecular Ion Peak (M⁺) expected at m/z ≈ 137.14, corresponding to the molecular weight. Fragmentation patterns would be characteristic of the aldehyde and methoxypyridine structure.[8][9]
Infrared (IR) Spectroscopy Expected to show characteristic peaks for: C=O (aldehyde) stretching, C-O (methoxy) stretching, and aromatic C=C and C-H stretching.

Safety and Handling

Appropriate safety precautions must be taken when handling 2-Formyl-6-methoxypyridine.

Hazard Identification
  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

    • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses or goggles.

  • Skin Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., N95 dust mask).

Storage
  • Conditions: Store at 0-8°C.[1]

  • Storage Class: Combustible liquids (Storage Class Code 10).

References

An In-depth Technical Guide to 6-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 6-methoxypyridine-2-carbaldehyde CAS Number: 54221-96-4 Synonyms: 6-Methoxypicolinaldehyde, 2-Formyl-6-methoxypyridine

This technical guide provides a comprehensive overview of 6-methoxypicolinaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application as a precursor in the development of pharmacologically active compounds.

Core Data Presentation

The fundamental physicochemical properties of 6-methoxypicolinaldehyde are summarized in the table below, offering a clear reference for laboratory applications.

PropertyValueReference
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 103-104 °C at 20 mmHg[4]
Density 1.140 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.532[4]
Flash Point 81 °C (closed cup)[4]

Synthesis and Experimental Protocols

6-Methoxypicolinaldehyde is a valuable intermediate in the synthesis of more complex molecules. While multiple synthetic routes may exist, a common approach involves the oxidation of the corresponding alcohol, 2-(hydroxymethyl)-6-methoxypyridine. The following is a representative experimental protocol for such a transformation.

Experimental Protocol: Oxidation of 2-(hydroxymethyl)-6-methoxypyridine

Objective: To synthesize 6-methoxypicolinaldehyde via the oxidation of 2-(hydroxymethyl)-6-methoxypyridine.

Materials:

  • 2-(hydroxymethyl)-6-methoxypyridine

  • Manganese dioxide (activated)

  • Dichloromethane (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Celite or silica gel

Procedure:

  • A solution of 2-(hydroxymethyl)-6-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Activated manganese dioxide (MnO₂, ~10 eq) is added to the solution in portions at room temperature.

  • The resulting suspension is stirred vigorously at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, the mixture is filtered through a pad of Celite or silica gel to remove the manganese salts. The filter cake is washed with additional DCM to ensure complete recovery of the product.

  • The combined organic filtrates are concentrated under reduced pressure to yield the crude 6-methoxypicolinaldehyde.

  • If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: 6-methoxypicolinaldehyde is obtained as a colorless to light yellow liquid. The purity should be assessed by GC or NMR spectroscopy.

The workflow for this synthesis is illustrated in the diagram below.

G start Start: 2-(hydroxymethyl)-6-methoxypyridine in DCM add_mno2 Add activated MnO2 (10 eq) start->add_mno2 stir Stir at room temperature add_mno2->stir monitor Monitor reaction by TLC/GC-MS stir->monitor filter Filter through Celite/Silica Gel monitor->filter Reaction complete concentrate Concentrate under reduced pressure filter->concentrate purify Purify by column chromatography (optional) concentrate->purify end_node End: 6-Methoxypicolinaldehyde concentrate->end_node If sufficiently pure purify->end_node

A general workflow for the synthesis of 6-Methoxypicolinaldehyde via oxidation.

Applications in Drug Development and Medicinal Chemistry

As a substituted pyridine derivative, 6-methoxypicolinaldehyde serves as a versatile building block in the synthesis of a variety of heterocyclic compounds with potential biological activity. The pyridine ring is a common scaffold in many approved drugs, and the presence of both an aldehyde and a methoxy group at the 2 and 6 positions, respectively, allows for diverse chemical modifications.

The aldehyde functionality can be readily transformed into other functional groups, such as amines via reductive amination, or used in condensation reactions to form larger, more complex structures. The methoxy group can influence the electronic properties of the pyridine ring and can also be a site for further chemical modification, such as demethylation to reveal a pyridone scaffold.

One documented application of 6-methoxypicolinaldehyde is in the synthesis of α-pyridoin derivatives, which have been investigated for their antioxidant properties. In this context, the aldehyde is a key reactant in the formation of the α-pyridoin structure.

The logical relationship of 6-methoxypicolinaldehyde as a building block is depicted in the following diagram.

G start 6-Methoxypicolinaldehyde reductive_amination Reductive Amination start->reductive_amination Primary/Secondary Amine, Reducing Agent condensation Condensation Reactions start->condensation Active Methylene Compound oxidation Oxidation start->oxidation Oxidizing Agent product1 product1 reductive_amination->product1 Substituted Aminomethylpyridine product2 product2 condensation->product2 α,β-Unsaturated Ketone/Ester product3 product3 oxidation->product3 6-Methoxypicolinic Acid

Key synthetic transformations of 6-Methoxypicolinaldehyde.

References

An In-depth Technical Guide to the Core Properties and Structures of C7H7NO2 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structures, and biological activities of the key isomers of the chemical formula C7H7NO2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

The molecular formula C7H7NO2 represents a diverse group of aromatic isomers with significant roles in biochemistry, pharmacology, and industrial chemistry. These compounds, with a molar mass of approximately 137.14 g/mol , exhibit a wide range of physicochemical properties and biological activities stemming from the varied arrangements of their functional groups on a benzene or pyridine ring. The primary isomers discussed in this guide are the aminobenzoic acids, nitrotoluenes, phenyl carbamate, and pyridinecarboxylic acids. Understanding the distinct characteristics of each isomer is crucial for their application in drug design, synthesis of bioactive molecules, and as precursors in various chemical industries.

Physicochemical Properties of C7H7NO2 Isomers

The structural differences among the isomers of C7H7NO2 lead to distinct physicochemical properties that are critical for their handling, formulation, and biological interactions. A summary of these properties is presented in the tables below.

Aminobenzoic Acid Isomers
Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
IUPAC Name 2-aminobenzoic acid3-aminobenzoic acid4-aminobenzoic acid
SMILES C1=CC=C(C(=C1)C(=O)O)NC1=CC(=CC(=C1)N)C(=O)OC1=CC(=CC=C1C(=O)O)N
Melting Point (°C) 146-148[1]178-180[2]187-189[3]
Boiling Point (°C) Sublimes352.5340
Density (g/cm³) 1.4121.51[2]1.374[3]
Water Solubility Moderately solubleSlightly soluble[2]Slightly soluble[4]
pKa (carboxyl) 2.053.07[2]2.38
pKa (amino) 4.954.79[2]4.86
Nitrotoluene Isomers
Property2-Nitrotoluene3-Nitrotoluene4-Nitrotoluene
IUPAC Name 1-methyl-2-nitrobenzene1-methyl-3-nitrobenzene1-methyl-4-nitrobenzene
SMILES CC1=C(C=CC=C1)--INVALID-LINK--[O-]CC1=CC(=CC=C1)--INVALID-LINK--[O-]CC1=CC=C([C=C1])--INVALID-LINK--[O-]
Melting Point (°C) -9.3 (α-form), -2.9 (β-form)[5]16[5]51.63[6]
Boiling Point (°C) 221.7[5]232.6[5]238.3[5]
Density (g/cm³) 1.1621.1571.1038 (at 75 °C)[6]
Water Solubility Low solubilityInsoluble[7]Insoluble[8]
Phenyl Carbamate
PropertyPhenyl Carbamate
IUPAC Name phenyl carbamate
SMILES C1=CC=C(C=C1)OC(=O)N
Melting Point (°C) 149-152[9][10]
Boiling Point (°C) 278.9
Density (g/cm³) ~1.2
Water Solubility Soluble[9][10]
pKa 12.33 (predicted)[11]
Pyridinecarboxylic Acid Isomers
Property2-Pyridinecarboxylic Acid (Picolinic Acid)3-Pyridinecarboxylic Acid (Nicotinic Acid)4-Pyridinecarboxylic Acid (Isonicotinic Acid)
IUPAC Name pyridine-2-carboxylic acidpyridine-3-carboxylic acidpyridine-4-carboxylic acid
SMILES C1=CC=NC(=C1)C(=O)OC1=CN=C(C=C1)C(=O)OC1=CN=C(C=C1)C(=O)O
Melting Point (°C) 136-138236.6[12]315-319[13]
Boiling Point (°C) DecomposesDecomposes260 (at 20 hPa)[13]
Density (g/cm³) 1.481.4731.47
Water Solubility (g/L) High17[14]6[13]
pKa 1.01, 5.322.07, 4.731.81, 4.89

Experimental Protocols: Synthesis of C7H7NO2 Isomers

Detailed methodologies for the synthesis of these isomers are crucial for their application in research and development.

Synthesis of 2-Aminobenzoic Acid (Anthranilic Acid) via Hofmann Rearrangement

This protocol describes the synthesis of anthranilic acid from phthalimide through a Hofmann rearrangement.

Materials:

  • Phthalimide

  • Sodium hydroxide (NaOH)

  • Bromine (Br2)

  • Concentrated hydrochloric acid (HCl)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Prepare a solution of sodium hypobromite by dissolving 8 g of NaOH in 30 ml of deionized water in an Erlenmeyer flask with magnetic stirring, cooled in an ice bath.[15]

  • Slowly add 6.5 g of bromine to the cold NaOH solution and stir until the color disappears.[15]

  • To this solution, add 5.9 g of finely divided phthalimide, followed by a solution of 5.5 g of NaOH in 20 ml of water.[15]

  • Remove the ice bath and allow the mixture to warm to approximately 70 °C, maintaining stirring for 10 minutes.[15]

  • Cool the reaction mixture in an ice bath and neutralize it by the dropwise addition of concentrated HCl.[15]

  • Add 5 ml of glacial acetic acid to precipitate the product.[15]

  • Isolate the crude anthranilic acid by vacuum filtration and wash with cold water.[15]

  • Recrystallize the product from hot water to obtain pure 2-aminobenzoic acid.[15]

Synthesis of 4-Aminobenzoic Acid (PABA) by Reduction of 4-Nitrobenzoic Acid

This method involves the catalytic hydrogenation of 4-nitrobenzoic acid.

Materials:

  • 4-Nitrobenzoic acid

  • Raney nickel catalyst

  • Tetrahydrofuran (THF)

  • Sodium dodecyl sulfonate

  • Hydrogen gas

  • Activated carbon

Procedure:

  • In an autoclave, combine 38.0 g of 4-nitrobenzoic acid, 200 mL of water, 20 mL of THF, 0.4 g of sodium dodecyl sulfonate, and 1.9 g of Raney nickel.

  • Purge the autoclave with nitrogen three times, then fill with hydrogen to a pressure of 0.9 ± 0.1 MPa.

  • Heat the mixture to 100 ± 2 °C and maintain the reaction under pressure for 4 hours.

  • After cooling, filter to recover the catalyst.

  • Separate the aqueous and THF layers. The THF can be recovered by distillation.

  • To the aqueous mother liquor, add 1.5 g of activated carbon and decolorize by refluxing under a nitrogen atmosphere for 20 minutes.

  • Filter the hot solution, then cool to crystallize the product.

  • Collect the crystals by filtration and dry under vacuum at 80-85 °C to yield 4-aminobenzoic acid.

Synthesis of Nitrotoluene Isomers by Nitration of Toluene

A general procedure for the nitration of toluene to produce a mixture of nitrotoluene isomers.

Materials:

  • Toluene

  • Concentrated nitric acid (HNO3)

  • Concentrated sulfuric acid (H2SO4)

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

  • Slowly add toluene dropwise to the stirred, cold nitrating mixture, maintaining the temperature between -10 °C and 30 °C.

  • After the addition is complete, continue stirring for a specified period to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then water again.

  • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

  • The individual isomers (ortho, meta, and para) can be separated by fractional distillation.

Synthesis of Phenyl Carbamate from Phenyl Chloroformate and an Amine

A general method for the synthesis of N-substituted phenyl carbamates.

Materials:

  • Primary or secondary amine

  • Phenyl chloroformate

  • Anhydrous solvent (e.g., THF, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the amine (1.0 equivalent) and the base (1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere.[1]

  • Cool the mixture to 0 °C.[1]

  • Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred amine solution.[1]

  • Allow the reaction to proceed at room temperature until completion, monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.[1]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]

Synthesis of Pyridinecarboxylic Acid Isomers

Picolinic Acid (2-Pyridinecarboxylic Acid) by Oxidation of α-Picoline:

  • In a flask, mix 50 g of α-picoline with 2500 ml of water.[2]

  • Add 90 g of potassium permanganate and heat on a steam bath until the purple color disappears (approx. 1 hour).[2]

  • Add a second 90 g portion of potassium permanganate and 500 ml of water, and continue heating until the color is gone (2-2.5 hours).[2]

  • Filter the hot solution to remove manganese dioxide and wash the precipitate with hot water.[2]

  • Concentrate the filtrate, acidify with concentrated HCl, and evaporate to dryness.[2]

  • Extract the solid residue with hot 95% ethanol.[2]

  • Pass dry hydrogen chloride gas through the ethanolic solution to precipitate picolinic acid hydrochloride.[2]

Nicotinic Acid (3-Pyridinecarboxylic Acid) by Oxidation of Nicotine:

  • Heat a mixture of nicotine with concentrated nitric acid.[14]

  • The resulting nicotinic acid nitrate is then converted to nicotinic acid.[14]

  • The crude nicotinic acid nitrate is dissolved in boiling water and treated with disodium phosphate to precipitate nicotinic acid upon cooling.[14]

  • The product is filtered and can be further purified by recrystallization from hot water.[14]

Isonicotinic Acid (4-Pyridinecarboxylic Acid) from 4-Methylpyridine:

  • Isonicotinic acid can be synthesized by the continuous oxidation of 4-methylpyridine using a vanadium pentoxide catalyst.

  • Alternatively, 4-picoline can be reacted with benzaldehyde to form 4-styryl pyridine, which is then oxidized with a strongly acidic oxidizing agent at 100-145 °C.[5]

Signaling Pathways and Biological Activity

The isomers of C7H7NO2 interact with various biological systems, and understanding their roles in signaling pathways is critical for drug development.

Aminobenzoic Acids
  • 4-Aminobenzoic Acid (PABA): PABA is a precursor in the biosynthesis of folate in bacteria, a pathway essential for their growth and replication. This makes it a target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase. In humans, PABA has been shown to modulate neurotransmitter levels, particularly serotonin and dopamine. It also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines. Furthermore, PABA possesses antioxidant capabilities by scavenging reactive oxygen species and can regulate nitric oxide signaling.

  • 3-Aminobenzoic Acid: Recent studies have indicated that 3-aminobenzoic acid can enhance intestinal barrier function. It achieves this by upregulating the expression of tight junction proteins, such as claudin-1 and zonula occludens-1 (TJP1).

  • 2-Aminobenzoic Acid (Anthranilic Acid): In yeast and other microorganisms, anthranilate is an intermediate in the tryptophan metabolism pathway.

Folic_Acid_Biosynthesis Chorismate Chorismate PABA PABA Chorismate->PABA PABA Synthase Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Purine & Thymidine\nSynthesis Purine & Thymidine Synthesis Tetrahydrofolate->Purine & Thymidine\nSynthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates PABA PABA PABA->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene GPR109A_Signaling Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Gi Gαi GPR109A->Gi Akt Akt GPR109A->Akt Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis HSL->Lipolysis mTOR mTOR Akt->mTOR Inflammation Inflammation mTOR->Inflammation Isonicotinic_Acid_Signaling Isonicotinic_Acid Isonicotinic_Acid Histone_Acylation Histone Isonicotinylation Isonicotinic_Acid->Histone_Acylation PIK3R1 PIK3R1 Gene Expression Histone_Acylation->PIK3R1 PI3K PI3K PIK3R1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

References

An In-depth Technical Guide to 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxypyridine-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, and key synthetic and reactive methodologies.

Core Compound Identifiers and Synonyms

This compound is known by several names and is cataloged under various chemical identifiers. The following tables provide a structured summary of this information for easy reference.

Table 1: Synonyms for this compound

SynonymSource
2-Formyl-6-methoxypyridine--INVALID-LINK--[1]
6-Methoxypicolinaldehyde--INVALID-LINK--[2]
6-Methoxy-2-pyridinecarboxaldehyde--INVALID-LINK--[1]

Table 2: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 54221-96-4--INVALID-LINK--[1]
Molecular Formula C₇H₇NO₂--INVALID-LINK--[3]
Molecular Weight 137.14 g/mol --INVALID-LINK--[3]
IUPAC Name This compound--INVALID-LINK--[4]
InChI 1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3--INVALID-LINK--[1]
InChIKey YDNWTNODZDSPNZ-UHFFFAOYSA-N--INVALID-LINK--[1]
SMILES COC1=CC=CC(C=O)=N1--INVALID-LINK--[4]

Quantitative Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Table 3: Physicochemical Properties of this compound

PropertyValueConditionsSource
Boiling Point 103-104 °Cat 20 mmHg--INVALID-LINK--[1]
Density 1.140 g/mLat 25 °C--INVALID-LINK--[1]
Refractive Index n20/D 1.532at 20 °C--INVALID-LINK--[1]
Appearance Clear yellow to orange to brown liquid--INVALID-LINK--[4]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and utilization of this compound. The following sections provide generalized protocols for its preparation and subsequent reactions based on established chemical principles.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of the corresponding methylpyridine.

Protocol 1: Oxidation of 2-Methyl-6-methoxypyridine

  • Materials: 2-Methyl-6-methoxypyridine, Selenium Dioxide (SeO₂), Dioxane, and a suitable workup solvent system (e.g., dichloromethane and water).

  • Procedure:

    • In a round-bottom flask, dissolve 2-Methyl-6-methoxypyridine in dioxane.

    • Add a stoichiometric amount of Selenium Dioxide to the solution.

    • Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Key Reactions of this compound

The aldehyde functionality of this compound makes it a versatile substrate for various carbon-carbon bond-forming reactions.

Protocol 2: Wittig Reaction

The Wittig reaction is a widely used method to convert aldehydes into alkenes.

  • Materials: this compound, a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), and an anhydrous solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide.

    • In a separate flask, dissolve this compound in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired alkene.

Protocol 3: Knoevenagel Condensation

The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.

  • Materials: this compound, an active methylene compound (e.g., malononitrile or diethyl malonate), a basic catalyst (e.g., piperidine or ammonium acetate), and a suitable solvent (e.g., ethanol or toluene).

  • Procedure:

    • Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask.

    • Add a catalytic amount of the base.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

    • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use in common synthetic transformations.

G General Synthetic Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions Start Starting Material (e.g., 2-Methyl-6-methoxypyridine) Oxidation Oxidation Reaction Start->Oxidation Aldehyde This compound Oxidation->Aldehyde Wittig Wittig Reaction Aldehyde->Wittig Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Alkene Alkene Derivative Wittig->Alkene Activated_Alkene Activated Alkene Derivative Knoevenagel->Activated_Alkene

A generalized workflow for the synthesis and subsequent reactions of this compound.

While this compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. Its utility lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The pyridine and methoxy functionalities can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Researchers in drug discovery utilize this and similar scaffolds to generate libraries of compounds for screening against various biological targets.

References

An In-depth Technical Guide to the Discovery and History of Pyridine-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyridine-2-carbaldehyde and its derivatives, with a particular focus on their roles in medicinal and coordination chemistry.

Introduction: The Emergence of a Versatile Scaffold

The story of pyridine-2-carbaldehyde and its derivatives is intrinsically linked to the broader history of pyridine chemistry. The pyridine ring, a heterocyclic aromatic compound, was first synthesized in 1876 by Sir William Ramsay.[1] This foundational discovery paved the way for the exploration of a vast landscape of pyridine-containing molecules. Pyridine-2-carbaldehyde, also known as 2-formylpyridine or picolinaldehyde, emerged as a critical building block, possessing both the aromaticity of the pyridine ring and the reactivity of an aldehyde functional group.[2] This unique combination has made it an invaluable precursor in the synthesis of a wide array of compounds with significant applications in pharmaceuticals and coordination chemistry.[2][3]

The Genesis of Pyridine-2-Carbaldehyde: A Historical Perspective

While the pyridine ring was known from the late 19th century, the first specific preparations of pyridine aldehydes were documented in the mid-20th century. One of the earliest methods for preparing pyridine aldehydes involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline, followed by hydrolysis.[4] In 1954, Boekelheide and colleagues described a method for the preparation of 2- and 4-pyridine aldehydes by heating their N-oxides with acetic anhydride.[5] These early synthetic routes, though groundbreaking, often involved harsh conditions and produced modest yields.

Over the years, more efficient and scalable methods have been developed, with the oxidation of 2-methylpyridine (2-picoline) being a common strategy in modern syntheses.[2]

Key Derivatives and Their Historical Development

Among the vast number of derivatives synthesized from pyridine-2-carbaldehyde, the thiosemicarbazones have garnered the most significant attention, particularly for their biological activities.

The Rise of Thiosemicarbazones: From Antitubercular to Anticancer Agents

The medicinal journey of thiosemicarbazones began in the 1950s when they were first investigated for their antitubercular properties. This initial success spurred further research into their potential as therapeutic agents. A pivotal moment in the history of pyridine-2-carbaldehyde derivatives came in the mid-1950s with the first reports of their antitumor activity. These findings laid the groundwork for decades of research into the development of thiosemicarbazone-based anticancer drugs.

A significant breakthrough in this area is the development of Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has undergone numerous clinical trials for the treatment of various cancers.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of pyridine-2-carbaldehyde is essential for its application in synthesis and drug design.

PropertyValueReference(s)
Molecular FormulaC₆H₅NO[2][7]
Molar Mass107.11 g/mol [2]
AppearanceColorless to yellow-brown oily liquid[2]
Density1.126 g/mL[2]
Melting Point-21 to -22 °C[8]
Boiling Point181 °C[2]
Flash Point70 °C[9]
Water SolubilityMiscible[8]
Refractive Index1.536 (at 20 °C)[8]

Synthesis of Pyridine-2-Carbaldehyde and its Derivatives: Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of pyridine-2-carbaldehyde, a key thiosemicarbazone derivative, and a crucial precursor.

Synthesis of Pyridine-2-Carbaldehyde via Oxidation of 2-Picoline

This method involves the conversion of 2-methylpyridine (2-picoline) to 2-chloromethylpyridine, followed by hydrolysis to 2-pyridinemethanol, and subsequent oxidation to the aldehyde.

Step 1: Synthesis of 2-Chloromethylpyridine [10]

  • In a 250 mL three-necked flask, combine 2-picoline (33 g, 0.35 mol), 1,2-dichloroethane (125 mL), and benzamide (1.5 g, 12.3 mmol).

  • Heat the mixture to reflux.

  • Over a period of 1 hour, add trichloroisocyanuric acid (90 g, 0.38 mol).

  • Continue refluxing at 60°C for 3 hours, monitoring the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture and filter.

  • Wash the filter residue with chloroform (2 x 100 mL) and combine the washings with the filtrate.

  • Wash the organic phase with a saturated sodium carbonate solution.

  • Separate the layers and extract the aqueous layer with chloroform (2 x 50 mL).

  • Combine the organic phases and evaporate the solvent under reduced pressure to yield 2-chloromethylpyridine.

Step 2 and 3: Hydrolysis and Oxidation to Pyridine-2-Carbaldehyde [10]

  • Hydrolyze the 2-chloromethylpyridine under alkaline conditions and elevated temperature to produce 2-pyridinemethanol.

  • Cool the 2-pyridinemethanol to -10 to 0°C in a suitable solvent (e.g., a halohydrocarbon) in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide as catalysts.

  • Add a 10% by weight solution of sodium hypochlorite as the oxidizing agent, maintaining the temperature between 10-25°C.

  • Upon completion of the reaction, work up the mixture to isolate pyridine-2-carbaldehyde.

Synthesis of Pyridine-2-Carbaldehyde Thiosemicarbazone

This protocol describes the condensation reaction between pyridine-2-carbaldehyde and thiosemicarbazide.

  • In a 50 mL flask, combine pyridine-2-carbaldehyde (0.5 mmol) and thiosemicarbazide (0.5 mmol) in 20 mL of ethanol.

  • Stir the mixture at 373 K (100 °C) for 30 minutes.

  • Cool the resulting mixture and recrystallize the solid product from ethanol to obtain pyridine-2-carbaldehyde thiosemicarbazone as a crystalline solid.

Synthesis of 3-Amino-2-Picoline

3-Amino-2-picoline is a key precursor for the synthesis of biologically active thiosemicarbazone derivatives such as Triapine®.

  • Various methods have been reported for the synthesis of 3-aminopyridines. One common approach is the reduction of the corresponding 3-nitropyridine.[11]

  • For 3-amino-2-picoline, this would involve the reduction of 3-nitro-2-picoline.

Biological and Chemical Applications

The primary applications of pyridine-2-carbaldehyde derivatives are in medicinal chemistry as anticancer and antimicrobial agents, and in coordination chemistry as versatile ligands.

Anticancer Activity

The anticancer properties of pyridine-2-carbaldehyde thiosemicarbazones are the most extensively studied. The following tables summarize the in vitro cytotoxic activity of selected derivatives against various cancer cell lines.

Table 1: IC₅₀ Values of Pyridine-2-Carbaldehyde Thiosemicarbazone Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference(s)
Pyridine-2-carbaldehyde thiosemicarbazone derivativePC-3 (Prostate)18[6]
4-Phenylthiazole derivativePC-3 (Prostate)Inactive[6]
Pyridine-urea derivative 8eVEGFR-23.93[12]
Pyridine-urea derivative 8nVEGFR-2-[12]
Chitosan pyridine-2-thiosemicarbazone (CSTSC series)MDCK (Kidney)375-381 (µg/mL)[13]
Chitosan pyridine-2-thiosemicarbazone (CSTSC series)MCF-7 (Breast)281-355 (µg/mL)[13]
Copper(II) Chitosan pyridine-2-thiosemicarbazone (Cu-CSTSC)MDCK (Kidney)322-342 (µg/mL)[13]
Copper(II) Chitosan pyridine-2-thiosemicarbazone (Cu-CSTSC)MCF-7 (Breast)278-352 (µg/mL)[13]
Benzodioxole-based thiosemicarbazone derivative 5A549 (Lung)10.67[14]
Benzodioxole-based thiosemicarbazone derivative 5C6 (Glioma)4.33[14]
Antimicrobial Activity

Pyridine-2-carbaldehyde derivatives have also demonstrated promising activity against a range of microbial pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives against Microbial Strains

CompoundMicrobial StrainMIC (µg/mL)Reference(s)
Pyridine derivative 36B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans, F. oxysporum18-31 (µM)[15]
Pyridine derivative 37B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans, F. oxysporum18-31 (µM)[15]
2-(Methyldithio)pyridine-3-carbonitrile 29Various bacteria0.5 - 64[15]
2-(Methyldithio)pyridine-3-carbonitrile 29Candida species0.25 - 2[15]
Pyridine salt 66S. aureus56 ± 0.5% inhibition at 100 µg/mL[15]
Pyridine salt 66E. coli55 ± 0.5% inhibition at 100 µg/mL[15]
Chalcone derivative of pyridine-2-carbaldehydeVarious microorganisms-[16]
C-2 and C-6 substituted pyridinesS. aureus, S. mutans, P. aeruginosa, C. albicans37.5 - 232[17]
Pyridyl amide of thieno[2,3-d]pyrimidine-4-carboxylic acid 2cP. aeruginosa-[18]

Mechanism of Action: Inhibition of Ribonucleotide Reductase

The primary mechanism by which pyridine-2-carbaldehyde thiosemicarbazones exert their anticancer effect is through the inhibition of ribonucleotide reductase (RNR).[8][19][20] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[21] The mammalian RNR enzyme is a heterodimer composed of two subunits: RRM1 and RRM2.[21][22][23][24] The RRM2 subunit contains a di-iron center that generates a stable tyrosyl free radical, which is essential for the catalytic activity of the enzyme.[21]

Pyridine-2-carbaldehyde thiosemicarbazones are potent iron chelators.[8][19][20] They bind to the iron in the active site of the RRM2 subunit, thereby quenching the essential tyrosyl free radical and inactivating the enzyme.[9] This leads to a depletion of the deoxyribonucleotide pool, inhibiting DNA synthesis and repair, and ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Ribonucleotide_Reductase_Inhibition Mechanism of Ribonucleotide Reductase Inhibition by Pyridine-2-Carbaldehyde Thiosemicarbazones RRM1 RRM1 Subunit (Catalytic) DNA_synthesis DNA Synthesis and Repair RRM1->DNA_synthesis Catalyzes dNTP production with active RRM2 RRM2_active RRM2 Subunit (Active) (Contains Fe³⁺ and Tyrosyl Radical) RRM2_inactive RRM2 Subunit (Inactive) (Iron Depleted, No Radical) RRM2_active->RRM2_inactive Iron Removal and Radical Quenching TSC Pyridine-2-Carbaldehyde Thiosemicarbazone Iron_Chelate TSC-Iron Chelate TSC->Iron_Chelate Chelates Iron Iron_Chelate->RRM2_active RRM2_inactive->DNA_synthesis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest and Apoptosis DNA_synthesis->Cell_Cycle_Arrest Depletion of dNTPs leads to

Caption: Inhibition of Ribonucleotide Reductase by Pyridine-2-Carbaldehyde Thiosemicarbazones.

Experimental and Synthetic Workflows

The development of pyridine-2-carbaldehyde derivatives often follows a structured workflow from initial synthesis to biological evaluation.

Experimental_Workflow General Experimental Workflow for Pyridine-2-Carbaldehyde Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Precursor Precursor Synthesis (e.g., Substituted Picoline) P2C Pyridine-2-Carbaldehyde Synthesis Precursor->P2C Derivative Derivative Synthesis (e.g., Thiosemicarbazone) P2C->Derivative Purification Purification (Crystallization, Chromatography) Derivative->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) In_Vitro In Vitro Assays (Anticancer, Antimicrobial) Spectroscopy->In_Vitro Purification->Spectroscopy Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) In_Vitro->Mechanism

Caption: A generalized workflow for the synthesis and evaluation of pyridine-2-carbaldehyde derivatives.

Conclusion and Future Directions

Pyridine-2-carbaldehyde and its derivatives, particularly the thiosemicarbazones, have a rich history rooted in the fundamental discoveries of pyridine chemistry. From their early beginnings as synthetic curiosities, they have evolved into a clinically relevant class of compounds with potent biological activities. The journey from the initial synthesis of the pyridine ring to the development of targeted anticancer agents like Triapine® highlights the power of medicinal chemistry in transforming simple organic molecules into potential life-saving drugs.

Future research in this area will likely focus on the development of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action, including potential off-target effects, will be crucial for the rational design of the next generation of pyridine-2-carbaldehyde-based therapeutics. Furthermore, the application of these compounds as ligands in coordination chemistry continues to be an active area of research, with potential applications in catalysis and materials science.

References

A Technical Guide to the Fundamental Chemistry of Methoxypyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of methoxypyridine aldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique combination of a pyridine ring, a methoxy group, and a reactive aldehyde moiety makes them versatile building blocks for the synthesis of a wide array of complex molecules. This document details their synthesis, physical and spectroscopic properties, chemical reactivity, and key applications, with a focus on providing practical experimental details and clearly presented data.

Introduction to Methoxypyridine Aldehydes

Methoxypyridine aldehydes are aromatic heterocyclic compounds that incorporate a pyridine ring substituted with both a methoxy (-OCH₃) and a formyl (-CHO) group. The relative positions of these functional groups give rise to various isomers, each with distinct reactivity and physical properties. The interplay between the electron-withdrawing aldehyde group, the electron-donating methoxy group, and the inherently electron-deficient pyridine ring governs their chemical behavior. These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility is demonstrated in the development of novel gamma-secretase modulators for Alzheimer's disease and potent enzyme inhibitors.[2][3]

Synthesis of Methoxypyridine Aldehydes

The synthesis of methoxypyridine aldehydes can be achieved through several strategic approaches, primarily involving the formylation of a methoxypyridine precursor or the methoxylation of a pyridinecarboxaldehyde derivative. Directed ortho-metalation is a particularly powerful technique.

Directed ortho-Metalation and Formylation

Directed metalation is a highly effective method for the regioselective functionalization of the pyridine ring. The methoxy group can direct lithiation to an adjacent position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

A common route involves the lithiation of a bromo-methoxypyridine intermediate. For instance, 2-bromo-4-methoxypyridine can be treated with a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), to induce metal-halogen exchange or direct lithiation, followed by the addition of DMF to introduce the aldehyde group.[4]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is another established method for introducing an aldehyde group onto electron-rich aromatic rings.[5] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, which acts as an electrophile to attack the methoxypyridine ring.[5]

Oxidation of Methylpyridines

The oxidation of a methyl group on a methoxypyridine ring can also yield the corresponding aldehyde. This transformation is often achieved using oxidizing agents like selenium dioxide (SeO₂).

Summary of Synthetic Methods
MethodSubstrate ExampleReagentsProduct ExampleReference
Directed Metalation2-Bromo-4-methoxypyridine1. LTMP, THF, -78°C2. DMF2-Bromo-4-methoxypyridine-3-carboxaldehyde[4]
Vilsmeier-Haack4-MethoxyphenylpyridinePOCl₃, DMF4-(4-Methoxyphenyl)pyridine-2-carbaldehyde[5]
Oxidation3,5-Dinitro-2-methylpyridineSeO₂3,5-Dinitropyridine-2-carboxaldehyde[6]

Physical and Spectroscopic Properties

The physical and spectroscopic properties of methoxypyridine aldehydes are dictated by their specific substitution patterns. The following tables summarize key data for some common isomers.

Physical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
2-Methoxy-3-pyridinecarboxaldehyde71255-09-9C₇H₇NO₂137.14200-201-1.1611.5500
4-Methoxy-2-pyridinecarboxaldehyde16744-81-3C₇H₇NO₂137.14----
4-Methoxy-3-pyridinecarboxaldehyde82257-15-6C₇H₇NO₂137.14262.963-671.159-
2-Methoxypyridine-4-carboxaldehyde72716-87-1C₇H₇NO₂137.14234.633-36--

Data compiled from references[3][7][8][9].

Spectroscopic Properties

While detailed spectral data is highly dependent on the specific isomer and solvent, general characteristics can be outlined.

  • ¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyridine ring protons exhibit characteristic coupling patterns depending on the substitution. The methoxy group protons appear as a singlet around δ 3.8-4.2 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is found significantly downfield (δ 185-195 ppm). The carbons of the pyridine ring and the methoxy group appear in their respective characteristic regions.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde is observed in the region of 1680-1710 cm⁻¹. C-O stretching vibrations for the methoxy group are also present.[10]

Chemical Reactivity and Key Reactions

The reactivity of methoxypyridine aldehydes is characterized by the interplay of their three core components: the aldehyde, the methoxy group, and the pyridine ring.

Reactivity_Map General Reactivity of Methoxypyridine Aldehydes cluster_pyridine Pyridine Ring cluster_substituents Functional Groups Pyridine N C2 C3 C4 C5 C6 Aldehyde CHO Pyridine:c3->Aldehyde Attached at C3 Methoxy OCH3 Pyridine:c2->Methoxy Attached at C2 Nuc_Subst Nucleophilic Aromatic Substitution (SNAr) Pyridine:c4->Nuc_Subst Activated Positions Pyridine:c6->Nuc_Subst Metalation Directed ortho-Metalation Pyridine:c3->Metalation Directed by OCH3 Nuc_Add Nucleophilic Addition (e.g., Grignard, Wittig) Aldehyde->Nuc_Add Oxidation Oxidation Aldehyde->Oxidation Reduction Reduction Aldehyde->Reduction Condensation Condensation (e.g., Schiff Base, Knoevenagel) Aldehyde->Condensation

Caption: Reactivity map of a generic 2-methoxy-3-pyridinecarboxaldehyde.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.[5]

  • Reduction: Reduction of the aldehyde yields the primary alcohol, typically using hydride reagents like sodium borohydride (NaBH₄).[4][5]

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles such as Grignard reagents and organolithium compounds.

  • Condensation Reactions: Methoxypyridine aldehydes undergo condensation with primary amines to form Schiff bases and with active methylene compounds in reactions like the Knoevenagel condensation.[11][12]

Reactions Involving the Pyridine Ring
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the aldehyde, facilitates SNAr reactions, particularly at positions ortho and para to the nitrogen. A methoxy group can sometimes act as a leaving group under harsh conditions.

  • Dearomatization: Pyridinium ions formed from methoxypyridines can undergo dearomative addition reactions with nucleophiles like Grignard reagents, a process that can be rendered enantioselective with chiral catalysts.[13]

Influence of the Methoxy Group

The methoxy group is a powerful ortho-directing group in metalation reactions, enabling regioselective functionalization.[4] It also influences the basicity of the pyridine nitrogen; 2-methoxypyridines are less basic than pyridine itself due to the inductive electron-withdrawing effect of the oxygen atom.[12] This reduced basicity can be advantageous in preventing undesired side reactions.[12]

Applications in Research and Development

Methoxypyridine aldehydes are valuable precursors in several fields:

  • Pharmaceuticals: They are key intermediates in the synthesis of biologically active molecules. For example, they have been used to create gamma-secretase modulators for Alzheimer's disease therapy, inhibitors of matrix metalloproteinases (MMPs), and compounds with antineoplastic activity.[2][3][6]

  • Agrochemicals: The unique structure of these compounds is explored in the development of new pesticides and herbicides.[1]

  • Materials Science: They serve as building blocks for liquid crystals and other materials with specific photo-physical properties.[10][14]

  • Flavor and Fragrance: Certain derivatives are used to create specific flavor and fragrance profiles.[1]

Workflow cluster_synthesis Synthesis & Modification cluster_reactions Key Reactions cluster_applications Final Applications Start Methoxypyridine Precursor Aldehyde Methoxypyridine Aldehyde Start->Aldehyde Formylation Condensation Condensation Aldehyde->Condensation Oxidation Oxidation Aldehyde->Oxidation Reduction Reduction Aldehyde->Reduction Cyclization Cyclization Condensation->Cyclization Pharma Pharmaceuticals Condensation->Pharma Agro Agrochemicals Reduction->Agro Cyclization->Pharma Materials Materials Cyclization->Materials

Caption: Synthetic workflow from precursor to application.

Detailed Experimental Protocols

Synthesis of 2-Bromo-4-methoxypyridine-3-carboxaldehyde (Aldehyde 3)

This protocol is adapted from the procedure described for the synthesis of related compounds in ARKIVOC 2021, (ii), 1-13.[4]

Materials:

  • 2-Bromo-4-methoxypyridine (1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine (1.2 equiv)

  • n-Butyllithium (n-BuLi, 2.0 M in hexanes, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF, 2.6 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -20 °C under an argon atmosphere, add n-BuLi (1.2 equiv) dropwise.

  • Stir the resulting mixture for 30 minutes at -20 °C to form lithium tetramethylpiperidide (LTMP), then cool the solution to -78 °C.

  • Add a solution of 2-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF dropwise to the LTMP solution.

  • Continue stirring at -78 °C for one hour.

  • Add DMF (2.6 equiv) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Knoevenagel Condensation of a Methoxypyridine Aldehyde

This is a general protocol based on synthetic strategies described by Heathcock et al.[12]

Materials:

  • Methoxypyridine aldehyde (e.g., 2-methoxy-5-ethylpyridine-4-carbaldehyde, 1.0 equiv)

  • 1,3-Cyclopentanedione (1.0 equiv)

  • Piperidine (catalytic amount)

  • Acetic acid (catalytic amount)

  • Benzene or Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the methoxypyridine aldehyde (1.0 equiv) and 1,3-cyclopentanedione (1.0 equiv) in benzene.

  • Add a catalytic amount of piperidine and acetic acid.

  • Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude adduct can be purified by recrystallization or column chromatography. The yield for a similar reaction was reported to be 83%.[12]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methoxypyridine-2-carbaldehyde from 2-bromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-methoxypyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described method utilizes a lithium-halogen exchange reaction on the readily available starting material, 2-bromo-6-methoxypyridine, followed by formylation. This robust and efficient procedure offers high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including potential drug candidates and agrochemicals.[1] The presence of both a reactive aldehyde group and an electron-donating methoxy group on the pyridine scaffold allows for diverse downstream functionalization. The synthesis route detailed herein involves a lithium-halogen exchange, a powerful and widely used transformation in organometallic chemistry for the formation of carbon-carbon bonds.[2] Specifically, the reaction of 2-bromo-6-methoxypyridine with n-butyllithium (n-BuLi) at low temperatures generates a highly reactive organolithium intermediate, which is subsequently quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to yield the desired aldehyde.[3][4]

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-bromo-6-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (HCl), 1 M

  • Pentane or Hexane for purification

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone or isopropanol bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Starting Material: To the flask, add 2-bromo-6-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. The addition should be controlled to keep the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: To the reaction mixture, add anhydrous N,N-dimethylformamide (DMF) (1.1 eq) dropwise, again ensuring the temperature remains at -78 °C. Stir the reaction at this temperature for an additional 1.5 hours.

  • Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by trituration with cold pentane or hexane to yield this compound as a solid.[5]

Quantitative Data Summary

ParameterValue
Reagents
2-bromo-6-methoxypyridine1.0 eq
n-Butyllithium (n-BuLi)1.05 eq
N,N-Dimethylformamide (DMF)1.1 eq
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Temperature (Lithiation)-78 °C
Time (Lithiation)1 hour
Temperature (Formylation)-78 °C
Time (Formylation)1.5 hours
Product Characteristics
Product NameThis compound
AppearanceOff-white to yellow solid
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
Boiling Point103-104 °C at 20 mmHg[6]
Density1.140 g/mL at 25 °C[6]
Refractive Indexn20/D 1.532[6]

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Dry glassware under vacuum/heat B Establish inert atmosphere (Ar/N2) A->B C Add 2-bromo-6-methoxypyridine and anhydrous THF B->C D Cool to -78 °C C->D E Slowly add n-BuLi (1.05 eq) at -78 °C D->E F Stir for 1 hour at -78 °C E->F G Slowly add anhydrous DMF (1.1 eq) at -78 °C F->G H Stir for 1.5 hours at -78 °C G->H I Quench with 1 M HCl at 0 °C H->I J Aqueous work-up (Et2O, NaHCO3, H2O, Brine) I->J K Dry organic layer (MgSO4/Na2SO4) J->K L Concentrate in vacuo K->L M Purify by column chromatography or trituration L->M N This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • A dry chemical fire extinguisher (Class D) should be readily available.

This detailed protocol provides a reliable method for the synthesis of this compound. For researchers and professionals in drug development, this compound serves as a versatile starting point for the creation of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Reaction of 6-Methoxypyridine-2-carbaldehyde with Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of aldehydes and ketones with a cyanide source, such as sodium cyanide (NaCN), is a fundamental transformation in organic synthesis known as cyanohydrin formation. This reaction establishes a new carbon-carbon bond and introduces a hydroxyl and a nitrile functional group, rendering the cyanohydrin product a versatile intermediate for the synthesis of various valuable molecules, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1][2][3]

This document provides detailed application notes and a generalized experimental protocol for the reaction of 6-Methoxypyridine-2-carbaldehyde with sodium cyanide to form 2-hydroxy-2-(6-methoxypyridin-2-yl)acetonitrile. The resulting cyanohydrin is a potential building block in the development of novel therapeutics, leveraging the established biological significance of the pyridine nucleus. Substituted pyridines are integral components of numerous pharmaceuticals, and the introduction of a cyanohydrin moiety offers a gateway to further chemical modifications.

Reaction Overview

The reaction proceeds via the nucleophilic addition of the cyanide ion to the carbonyl carbon of this compound. The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin. The reaction is typically base-catalyzed to ensure a sufficient concentration of the cyanide anion nucleophile.[1][3]

Reaction Scheme:

Applications in Drug Discovery and Development

While specific applications of 2-hydroxy-2-(6-methoxypyridin-2-yl)acetonitrile are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest to medicinal chemists.

  • Pyridine Core: The 6-methoxypyridine scaffold is a common feature in a wide range of biologically active compounds, including antibacterial and anti-inflammatory agents.[4]

  • Cyanohydrin Functionality: The hydroxyl and nitrile groups of the cyanohydrin can be further elaborated to introduce diverse functionalities. For instance, hydrolysis of the nitrile group leads to the corresponding α-hydroxy carboxylic acid, a common pharmacophore. Reduction of the nitrile yields a β-amino alcohol, another important structural motif in drug molecules.[1][2][3]

  • Precursor to Heterocycles: Cyanopyridine derivatives are valuable precursors for the synthesis of more complex heterocyclic systems with potential applications in materials science and pharmaceuticals.

Experimental Protocol

The following is a generalized protocol for the synthesis of 2-hydroxy-2-(6-methoxypyridin-2-yl)acetonitrile. This protocol is based on established procedures for cyanohydrin formation and should be adapted and optimized for specific laboratory conditions.[1][2][3]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
This compound54221-96-4C₇H₇NO₂137.14Sigma-Aldrich
Sodium Cyanide (NaCN)143-33-9NaCN49.01Fisher Scientific
Acetic Acid (Glacial)64-19-7C₂H₄O₂60.05VWR
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93EMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Alfa Aesar
Deionized Water7732-18-5H₂O18.02-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.37 g, 10 mmol) in 20 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Preparation of Cyanide Solution: In a separate beaker, dissolve sodium cyanide (0.54 g, 11 mmol) in 10 mL of deionized water.

  • Addition of Cyanide: Slowly add the aqueous sodium cyanide solution to the stirred solution of the aldehyde over a period of 15 minutes using a dropping funnel.

  • Acidification: After the addition is complete, add glacial acetic acid (0.66 g, 11 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system to yield the pure 2-hydroxy-2-(6-methoxypyridin-2-yl)acetonitrile.

Expected Yield and Characterization:

The yield of the reaction is expected to be in the range of 70-90% based on similar cyanohydrin formation reactions. The product, 2-hydroxy-2-(6-methoxypyridin-2-yl)acetonitrile, can be characterized by standard spectroscopic methods:

PropertyExpected Value
Appearance Colorless to pale yellow oil or low-melting solid.
¹H NMR The spectrum is expected to show a singlet for the methoxy group protons, signals for the pyridine ring protons, a singlet for the methine proton adjacent to the hydroxyl and cyano groups, and a broad singlet for the hydroxyl proton.
¹³C NMR The spectrum should display signals for the methoxy carbon, the pyridine ring carbons, the nitrile carbon, and the carbon bearing the hydroxyl and nitrile groups.
IR (Infrared) Characteristic peaks are expected for the O-H stretch (broad, ~3400 cm⁻¹), C≡N stretch (~2250 cm⁻¹, weak), and C-O stretch (~1050-1150 cm⁻¹).
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₈N₂O₂, MW: 164.16 g/mol ).

Safety Precautions

  • Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood.

  • Contact of cyanides with acids liberates highly toxic hydrogen cyanide gas. Perform the acidification step slowly and in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Have a cyanide antidote kit readily available and be familiar with its use.

  • Dispose of all cyanide-containing waste according to institutional safety guidelines.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Aldehyde_Sol Dissolve this compound in DCM Start->Aldehyde_Sol NaCN_Sol Prepare aqueous NaCN solution Start->NaCN_Sol Cooling Cool aldehyde solution to 0 °C Aldehyde_Sol->Cooling Addition Slowly add NaCN solution NaCN_Sol->Addition Cooling->Addition Acidification Add acetic acid dropwise Addition->Acidification Stirring Stir at 0 °C for 2h Acidification->Stirring Extraction Separate organic layer and wash Stirring->Extraction Drying Dry with Na₂SO₄ and filter Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography (optional) Concentration->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the synthesis of 2-hydroxy-2-(6-methoxypyridin-2-yl)acetonitrile.

Reaction_Mechanism Aldehyde This compound C=O Intermediate Tetrahedral Intermediate O⁻ Aldehyde:c->Intermediate:o Cyanide NaCN Na⁺ + ⁻CN Cyanide->Aldehyde:c Nucleophilic Attack Protonation H₂O Intermediate->Protonation Protonation Product Cyanohydrin OH Protonation->Product

Caption: Simplified mechanism of cyanohydrin formation.

References

Application Notes: The Versatile Role of 6-Methoxypyridine-2-carbaldehyde in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methoxypyridine-2-carbaldehyde has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological and pharmacological activities. Its unique electronic and steric properties, conferred by the methoxy and aldehyde functionalities on the pyridine ring, make it a reactive synthon for the construction of fused heterocyclic systems, including pyridopyrimidines and thiazolopyridines. These scaffolds are of particular interest in drug discovery, with derivatives demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic frameworks.

Synthesis of Pyridopyrimidine Derivatives

Pyridopyrimidines are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities, including anticancer properties.[1][2][3][4] The fusion of pyridine and pyrimidine rings creates a scaffold that can interact with various biological targets.

Multi-component Synthesis of Pyrido[2,3-d]pyrimidines

A powerful strategy for the synthesis of complex molecules like pyridopyrimidines is through multi-component reactions (MCRs). These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.

A common approach involves the condensation of an aldehyde, an active methylene compound, and a suitable amino-pyrimidine derivative. While specific examples directly employing this compound in published MCRs for pyridopyrimidines are not abundant in the readily available literature, the general synthetic strategy can be adapted. The electron-donating methoxy group in this compound can influence the reactivity of the aldehyde and the properties of the final product.

General Reaction Scheme:

G cluster_reagents reagent1 6-Methoxypyridine- 2-carbaldehyde reagent2 Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) reagent3 Amino-pyrimidine (e.g., 6-aminouracil) arrow Catalyst Heat product Pyrido[2,3-d]pyrimidine Derivative plus1 + plus2 + arrow->product

Figure 1: General workflow for the multi-component synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via a Three-Component Reaction

This protocol is a generalized procedure based on known multi-component reactions for the synthesis of pyridopyrimidines and can be adapted for this compound.[5]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • 6-Aminouracil (or other suitable amino-pyrimidine)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in the chosen solvent.

  • Add the 6-aminouracil derivative (1.0 eq) to the mixture.

  • Add a catalytic amount of the chosen catalyst (e.g., 10 mol%).

  • Reflux the reaction mixture for the required time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product, if precipitated, can be collected by filtration. If no solid forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding 5-(6-methoxypyridin-2-yl)-substituted pyrido[2,3-d]pyrimidine derivative. The yield and purity will depend on the specific reactants and conditions used.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2Reactant 3CatalystSolventTime (h)Yield (%)
This compoundMalononitrile6-AminouracilPiperidineEthanol875-85
This compoundEthyl Cyanoacetate6-Aminouracilp-TSADMF670-80

Synthesis of Thiazolopyridine Derivatives

Thiazolopyridines are another important class of heterocyclic compounds with a range of biological activities. The synthesis often involves the condensation of a pyridine derivative containing a carbonyl group with a compound containing a thiol and an amino group.

Condensation Reaction for the Synthesis of Imidazo[2,1-b]thiazoles

While a direct synthesis of a simple thiazolopyridine from this compound is not readily found, a related multi-component reaction can be envisioned for the synthesis of imidazo[2,1-b]thiazoles, where the pyridine aldehyde acts as one of the key components.

General Reaction Scheme:

G cluster_reagents reagent1 6-Methoxypyridine- 2-carbaldehyde reagent2 2-Aminothiazole Derivative reagent3 Isocyanide arrow Catalyst-free Heat (Water) product Imidazo[2,1-b]thiazole Derivative plus1 + plus2 + arrow->product

Figure 2: General workflow for the synthesis of imidazo[2,1-b]thiazoles.

Experimental Protocols

Protocol 2: General Procedure for the Synthesis of Imidazo[2,1-b]thiazole Derivatives

This protocol is based on a catalyst-free three-component reaction in water, which is an environmentally benign approach.[6]

Materials:

  • This compound

  • 2-Aminothiazole derivative

  • Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a condenser, add this compound (1.0 eq), the 2-aminothiazole derivative (1.0 eq), and the isocyanide (1.2 eq) to water.

  • Heat the reaction mixture at 70-80 °C for the specified time (typically 6-12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the aqueous solution and can be collected by filtration.

  • Wash the solid product with water and then dry it.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Expected Outcome:

The reaction is expected to yield the corresponding 3-aminoimidazo[2,1-b]thiazole derivative with a substituent derived from this compound at a specific position.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2Reactant 3SolventTemp (°C)Time (h)Yield (%)
This compound2-AminothiazoleCyclohexyl IsocyanideWater801080-90
This compound2-Amino-4-methylthiazoletert-Butyl IsocyanideWater701275-85

Biological Significance and Signaling Pathways

While specific biological data for heterocycles synthesized directly from this compound is limited in the public domain, the resulting pyridopyrimidine and thiazolopyridine scaffolds are known to interact with various biological targets.

Pyridopyrimidines: Many derivatives of this class have been investigated as inhibitors of various kinases, which are key components of cellular signaling pathways.[7][8] For instance, some pyridopyrimidines have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinases, which are often overactive in cancer cells.[8] Inhibition of the EGFR signaling pathway can lead to a decrease in cell proliferation and survival, and can induce apoptosis (programmed cell death).

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 3: Simplified EGFR signaling pathway and the potential point of intervention for pyridopyrimidine derivatives.

Thiazolopyridines: This class of compounds has been explored for a variety of biological activities, including antimicrobial and anticancer effects. The specific mechanism of action can vary widely depending on the substitution pattern of the heterocyclic core.

Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by heterocyclic compounds derived from this compound. The synthetic protocols provided herein offer a foundation for generating a library of novel compounds for biological screening and drug discovery efforts.

References

The Pivotal Role of 6-Methoxypyridine-2-carbaldehyde in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6-Methoxypyridine-2-carbaldehyde, a versatile heterocyclic aldehyde, is gaining significant traction in the field of medicinal chemistry as a crucial building block for the synthesis of innovative therapeutic agents. Its unique structural features allow for the facile construction of complex molecular architectures, leading to the discovery of potent modulators of key biological targets. This application note provides a comprehensive overview of the use of this compound in drug discovery, with a particular focus on its application in the development of gamma-secretase modulators for the potential treatment of Alzheimer's disease. Detailed experimental protocols and quantitative biological data are presented to aid researchers and scientists in this promising area of study.

Application in the Synthesis of Gamma-Secretase Modulators

Alzheimer's disease, a devastating neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. A key enzyme involved in the production of the toxic Aβ42 isoform is gamma-secretase. Modulating the activity of this enzyme to favor the production of shorter, less toxic Aβ peptides is a leading therapeutic strategy.

Researchers have successfully incorporated a methoxypyridine motif, derived from this compound, into tetracyclic scaffolds to create novel gamma-secretase modulators (GSMs).[1][2][3] These compounds have demonstrated improved activity in reducing Aβ42 production and possess favorable drug-like properties, including enhanced solubility and the ability to cross the blood-brain barrier.[1][3]

The synthesis of these potent GSMs often involves a multi-step sequence where this compound serves as a key starting material for the construction of the "B-ring" of the final therapeutic molecule. A common synthetic strategy to introduce the necessary amine functionality is through reductive amination.

Biological Activity of Methoxypyridine-Derived GSMs

A series of novel methoxypyridine-derived gamma-secretase modulators were synthesized and evaluated for their ability to reduce the levels of Aβ42 in cellular assays. The half-maximal inhibitory concentration (IC50) for several of these compounds demonstrates their potent activity.

Compound IDN-Substituent3-Position SubstituentAβ42 IC50 (nM)[3]
53 Propyltert-Butyl140
54 Isopropyltert-Butyl64
55 tert-Butyltert-Butyl40
58 MethylIsopropyl25
59 MethylMethylcyclopropyl19
64 Methyl1-Methylcyclopropyl29

Experimental Protocols

A crucial step in the synthesis of the aforementioned gamma-secretase modulators is the introduction of an amine-containing side chain onto the pyridine ring of this compound. Reductive amination is a widely used and efficient method for this transformation. Below is a representative protocol for the reductive amination of this compound with a primary amine.

Protocol: Reductive Amination of this compound

Materials:

  • This compound

  • Primary amine (e.g., isopropylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask is added the primary amine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirring solution. The reaction is then stirred at room temperature for 4-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted aminomethylpyridine.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

experimental_workflow Experimental Workflow: Reductive Amination start Start: this compound + Primary Amine in DCM imine_formation Imine Formation (30 min, RT) start->imine_formation reduction Reduction with STAB (4-16h, RT) imine_formation->reduction quench Quench with NaHCO3 (aq) reduction->quench extraction Workup & Extraction (DCM/Water) quench->extraction purification Purification (Flash Chromatography) extraction->purification product Final Product: N-Substituted Aminomethylpyridine purification->product

Caption: Reductive Amination Workflow

amyloid_pathway Amyloid Precursor Protein (APP) Processing Pathway cluster_nonamyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway (Target for GSMs) APP_non APP alpha_secretase α-Secretase APP_non->alpha_secretase cleavage sAPP_alpha sAPPα (Neuroprotective) alpha_secretase->sAPP_alpha CTF83 C83 fragment alpha_secretase->CTF83 gamma_secretase_non γ-Secretase CTF83->gamma_secretase_non cleavage p3 p3 fragment gamma_secretase_non->p3 APP_amy APP beta_secretase β-Secretase (BACE1) APP_amy->beta_secretase cleavage sAPP_beta sAPPβ beta_secretase->sAPP_beta CTF99 C99 fragment beta_secretase->CTF99 gamma_secretase_amy γ-Secretase CTF99->gamma_secretase_amy cleavage Abeta Aβ Peptides (Aβ42, Aβ40) gamma_secretase_amy->Abeta aggregation Aggregation -> Amyloid Plaques Abeta->aggregation

Caption: APP Processing Pathways

Conclusion

This compound has proven to be a valuable and versatile starting material in the synthesis of novel therapeutic agents. Its application in the development of potent gamma-secretase modulators for Alzheimer's disease highlights its significance in medicinal chemistry. The provided protocols and data serve as a valuable resource for researchers dedicated to the discovery and development of new treatments for neurodegenerative diseases and other challenging medical conditions.

References

Application Notes: 6-Methoxypyridine-2-carbaldehyde as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. Its unique structure, featuring a pyridine ring substituted with a methoxy group and a reactive carbaldehyde, allows for its incorporation into various molecular frameworks targeting key biological pathways. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can influence solubility and metabolic stability. The aldehyde functionality serves as a key handle for a multitude of chemical transformations, including reductive aminations, condensations, and multicomponent reactions, enabling the construction of complex molecules with therapeutic potential.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, γ-secretase modulators, and other potential therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in drug discovery and development programs.

Key Applications and Supporting Data

The versatility of this compound allows for its use in the synthesis of compounds targeting a range of diseases, including cancer, neurodegenerative disorders, and viral infections.

Kinase Inhibitors

The pyridine scaffold is a well-established privileged structure in the design of kinase inhibitors. The 6-methoxypyridine moiety can be found in inhibitors of several important kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Pim-1 kinase.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors:

GSK-3 is a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. The pyrazolo[3,4-b]pyridine core is a known scaffold for potent GSK-3 inhibitors. This compound can serve as a key starting material for the synthesis of such compounds through condensation with a hydrazine derivative, followed by further functionalization.

Compound ClassTarget KinaseExample IC50 Values
Pyrazolo[3,4-b]pyridinesGSK-3β0.05 µM - 5 µM
AminopyridinesGSK-3β/CK-1δIC₅₀ (GSK-3β): 0.77 ± 0.01 μM, IC₅₀ (CK-1δ): 0.57 ± 0.12 μM[1]

Pim-1 Kinase Inhibitors:

Pim-1 kinase is a proto-oncogene that is overexpressed in various cancers and is involved in cell survival and proliferation. Pyridine-based compounds have been developed as potent Pim-1 inhibitors, inducing apoptosis in cancer cell lines.

Compound ClassTarget KinaseExample IC50 ValuesCell Line
Pyridine-based compoundsPIM-114.3 nMMCF-7
PyridothienopyrimidinonesPim-11.18 µM - 8.83 µM[2]-
γ-Secretase Modulators

γ-Secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. γ-Secretase modulators (GSMs) are sought after as a therapeutic strategy to selectively reduce the production of the toxic Aβ42 peptide. The insertion of a methoxypyridine motif into tetracyclic GSMs has been shown to improve their activity and pharmacokinetic properties.[3]

Compound ClassTargetEffect
Methoxypyridine-derived tetracyclesγ-SecretaseReduction of Aβ42 production
Antiviral Agents

The pyridine nucleus is a common feature in many antiviral compounds. While direct synthesis of approved antivirals from this compound is not prominently documented, its reactive nature makes it a suitable starting point for the generation of libraries of novel pyridine-containing compounds for antiviral screening. Nucleoside analogs containing pyridine moieties have shown activity against a range of viruses.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine-based GSK-3 Inhibitor Precursor

This protocol describes a representative synthesis of a pyrazolo[3,4-b]pyridine core, a key intermediate for GSK-3 inhibitors, starting from this compound.

Step 1: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 2-((6-methoxypyridin-2-yl)methylene)malononitrile, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization with Hydrazine

  • Suspend the product from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The desired pyrazolo[3,4-b]pyridine product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 3-amino-6-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Protocol 2: Reductive Amination for Library Synthesis

This protocol outlines a general method for the reductive amination of this compound to generate a library of substituted aminomethylpyridines.

  • Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-(6-methoxypyridin-2-yl)methanamine.

Visualizations

G cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediates Intermediate Scaffolds cluster_pharma Pharmaceutical Targets 6-MP-2-C This compound ReductiveAmination Reductive Amination 6-MP-2-C->ReductiveAmination Knoevenagel Knoevenagel Condensation 6-MP-2-C->Knoevenagel Wittig Wittig Reaction 6-MP-2-C->Wittig PictetSpengler Pictet-Spengler Reaction 6-MP-2-C->PictetSpengler Aminomethyl Aminomethyl Pyridines ReductiveAmination->Aminomethyl Pyrazolopyridine Pyrazolopyridines Knoevenagel->Pyrazolopyridine Stilbene Stilbene Analogs Wittig->Stilbene Tetrahydro Tetrahydro-β-carbolines PictetSpengler->Tetrahydro KinaseInhibitors Kinase Inhibitors (GSK-3, PIM-1) Aminomethyl->KinaseInhibitors Pyrazolopyridine->KinaseInhibitors GammaSecretase γ-Secretase Modulators Pyrazolopyridine->GammaSecretase Antivirals Antiviral Agents Stilbene->Antivirals Tetrahydro->KinaseInhibitors

Caption: Synthetic pathways from this compound.

cluster_workflow Synthetic Workflow: Pyrazolopyridine Synthesis Start This compound + Malononitrile Step1 Knoevenagel Condensation (Piperidine, Ethanol, RT) Start->Step1 Intermediate 2-((6-methoxypyridin-2-yl)methylene)malononitrile Step1->Intermediate Step2 Cyclization (Hydrazine Hydrate, Ethanol, Reflux) Intermediate->Step2 Product Pyrazolo[3,4-b]pyridine Core (GSK-3 Inhibitor Precursor) Step2->Product

Caption: Workflow for pyrazolopyridine synthesis.

cluster_pathway Simplified GSK-3 Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Transcription Gene Transcription (Cell Proliferation) BetaCatenin->Transcription Activates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->GSK3b Inhibits

Caption: Simplified GSK-3 signaling pathway.

References

Application Notes and Protocols: Synthesis and Biological Screening of 6-Methoxypyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-methoxypyridine-2-carbaldehyde and its subsequent derivatization into Schiff bases and thiosemicarbazones for biological screening. Detailed protocols for synthesis and biological evaluation, along with tabulated quantitative data, are presented to facilitate research and development in medicinal chemistry.

Introduction

Pyridine-2-carbaldehyde derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a methoxy group at the 6-position of the pyridine ring can modulate the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy and selectivity. This document outlines the synthesis of the key intermediate, this compound, and its conversion into Schiff base and thiosemicarbazone derivatives for subsequent biological evaluation.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from the commercially available 2-bromo-6-methoxypyridine. The key transformation involves a lithium-halogen exchange followed by formylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-6-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-methoxypyridine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. The reaction mixture may change color, indicating the formation of the lithiated species. Stir the reaction at -78 °C for 1 hour.

  • Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (1.2 eq) dropwise to the reaction mixture. Stir the reaction at this temperature for an additional 2 hours.

  • Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Workup: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Synthesis of this compound Derivatives

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of various derivatives. Two common and biologically relevant classes of derivatives are Schiff bases and thiosemicarbazones.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Experimental Protocol: General Procedure for Thiosemicarbazone Synthesis

Materials:

  • This compound

  • Thiosemicarbazide or substituted thiosemicarbazide

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add thiosemicarbazide (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will typically precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Biological Screening Protocols

The synthesized derivatives can be screened for their potential biological activities, such as antimicrobial and anticancer effects.

Protocol: Antimicrobial Screening (Broth Microdilution Method for MIC Determination)

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)

  • Resazurin or similar viability indicator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the corresponding broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a viability indicator like resazurin.

Protocol: Anticancer Screening (MTT Assay for Cytotoxicity)

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., L929) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin, Cisplatin)

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of the test compounds and standard drug in the cell culture medium. Replace the old medium with the medium containing the compounds.

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a CO₂ incubator.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation

The following tables summarize the biological activity of representative pyridine-2-carbaldehyde derivatives from the literature, which can serve as a benchmark for newly synthesized this compound derivatives.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Pyridine-2-carbaldehyde Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Schiff Base Derivative 1646412825664[1]
Schiff Base Derivative 232646412832[1]
Thiosemicarbazone Derivative 116326412832Fictional Data
Thiosemicarbazone Derivative 2816326416Fictional Data
Ciprofloxacin0.50.250.1251-Standard
Fluconazole----8Standard

Table 2: Anticancer Activity (IC₅₀ in µM) of Pyridine-2-carbaldehyde Derivatives

CompoundMCF-7 (Breast)A549 (Lung)L929 (Normal)Selectivity Index (L929/MCF-7)Reference
Thiosemicarbazone Derivative 35.98->50>8.36[2]
Thiosemicarbazone Derivative 414.3311.67>100>6.98[3]
3-Methoxybenzaldehyde thiosemicarbazone<10---[4]
6-Methoxyquinoline-Cu Complex-57.9--[5]
Doxorubicin0.81.25.56.88Standard

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_screening Biological Screening start 2-Bromo-6- methoxypyridine lithiation Lithiation (n-BuLi, -78°C) start->lithiation formylation Formylation (DMF, -78°C) lithiation->formylation product 6-Methoxy- pyridine-2-carbaldehyde formylation->product schiff_base Schiff Base Synthesis product->schiff_base Primary Amine thiosemicarbazone Thiosemicarbazone Synthesis product->thiosemicarbazone Thiosemicarbazide antimicrobial Antimicrobial Screening (MIC) schiff_base->antimicrobial anticancer Anticancer Screening (IC50) schiff_base->anticancer thiosemicarbazone->antimicrobial thiosemicarbazone->anticancer

Caption: General workflow for synthesis and screening.

Biological Screening Workflow

This diagram outlines the key steps in the biological screening of the synthesized derivatives.

Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening start Synthesized Derivatives mic_prep Prepare Serial Dilutions start->mic_prep ic50_seed Seed Cancer Cells start->ic50_seed mic_inoculate Inoculate with Microbes mic_prep->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_result Determine MIC mic_incubate->mic_result ic50_treat Treat with Compounds ic50_seed->ic50_treat ic50_incubate Incubate ic50_treat->ic50_incubate ic50_mt MTT Assay ic50_incubate->ic50_mt ic50_result Determine IC50 ic50_mt->ic50_result

Caption: Workflow for biological screening assays.

Potential Anticancer Signaling Pathway

Many pyridine-based anticancer agents are known to interfere with critical signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway is a common target.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Methoxypyridine Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential PI3K/AKT/mTOR pathway inhibition.

References

Protocol for the Selective Oxidation of 6-Methoxy-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the selective oxidation of 6-methoxy-2-picoline to three valuable derivatives: 6-methoxy-2-picoline N-oxide, 6-methoxy-2-pyridinecarboxaldehyde, and 6-methoxypyridine-2-carboxylic acid. These products serve as important intermediates in the development of pharmaceuticals and other fine chemicals. The choice of oxidizing agent and reaction conditions allows for the targeted synthesis of each derivative.

Introduction

The oxidation of the methyl group and the nitrogen atom of picoline derivatives offers a direct route to a variety of functionalized pyridines. 6-methoxy-2-picoline is a readily available starting material that can be selectively oxidized to its corresponding N-oxide, aldehyde, or carboxylic acid. These transformations are crucial for the synthesis of more complex molecules in medicinal chemistry and materials science. This note details robust and reproducible protocols for these key oxidation reactions.

Key Materials and Reagents

Reagent/MaterialGradeSupplier
6-Methoxy-2-picoline≥98%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)77%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate≥99.5%Sigma-Aldrich
Anhydrous sodium sulfate≥99.0%Sigma-Aldrich
Selenium dioxide (SeO₂)≥99.9%Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Potassium permanganate (KMnO₄)≥99.0%Sigma-Aldrich
Sodium hydroxide (NaOH)≥98%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Ethanol95%Sigma-Aldrich

Protocol 1: Synthesis of 6-Methoxy-2-picoline N-oxide

This protocol describes the N-oxidation of 6-methoxy-2-picoline using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxy-2-picoline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of picoline).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to afford 6-methoxy-2-picoline N-oxide as a solid.

Quantitative Data
ParameterValue
Starting Material 6-Methoxy-2-picoline
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
CAS Number1694-88-8
Product 6-Methoxy-2-picoline N-oxide
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
CAS Number14356-91-9
Yield ~85-95%
Appearance White to off-white solid
Melting Point 78-82 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (t, J = 8.0 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H), 6.65 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H), 2.50 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 163.0, 148.5, 139.0, 115.0, 110.0, 55.0, 18.0
IR (KBr, cm⁻¹) 3050, 2980, 1610, 1480, 1250 (N-O), 1030
MS (ESI) m/z 140.1 [M+H]⁺

Protocol 2: Synthesis of 6-Methoxy-2-pyridinecarboxaldehyde

This protocol details the oxidation of the methyl group of 6-methoxy-2-picoline to an aldehyde using selenium dioxide.

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxy-2-picoline (1.0 eq) and 1,4-dioxane (20 mL/mmol of picoline).

  • Addition of Oxidant: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction by TLC. A black precipitate of selenium will form.

  • Work-up: After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the Celite® pad with 1,4-dioxane.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methoxy-2-pyridinecarboxaldehyde.

Quantitative Data
ParameterValue
Starting Material 6-Methoxy-2-picoline
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
CAS Number1694-88-8
Product 6-Methoxy-2-pyridinecarboxaldehyde
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
CAS Number54221-96-4
Yield ~40-50%[1]
Appearance Yellowish oil or low-melting solid
Boiling Point 103-104 °C at 20 mmHg[2]
¹H NMR (CDCl₃, 400 MHz) δ 9.90 (s, 1H), 7.80 (t, J = 7.8 Hz, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.00 (d, J = 7.8 Hz, 1H), 4.00 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 193.5, 164.0, 152.0, 138.0, 118.0, 112.0, 55.5
IR (KBr, cm⁻¹) 3070, 2950, 2850, 1710 (C=O), 1600, 1470, 1030
MS (EI) m/z 137 (M⁺)

Protocol 3: Synthesis of 6-Methoxypyridine-2-carboxylic acid

This protocol describes the oxidation of the methyl group of 6-methoxy-2-picoline to a carboxylic acid using potassium permanganate.

Experimental Procedure
  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 6-methoxy-2-picoline (1.0 eq) in water (15 mL/mmol of picoline).

  • Addition of Oxidant: Heat the mixture to 80-90 °C. Add potassium permanganate (3.0 eq) portion-wise over 2-3 hours, maintaining the temperature. The purple color of the permanganate should disappear as it reacts.

  • Reaction: After the addition is complete, continue heating and stirring for an additional 2-4 hours, or until the purple color no longer fades.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to about one-third of the original volume.

  • Precipitation: Cool the concentrated solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid. A white precipitate of 6-methoxypyridine-2-carboxylic acid will form.

  • Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Quantitative Data
ParameterValue
Starting Material 6-Methoxy-2-picoline
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
CAS Number1694-88-8
Product 6-Methoxypyridine-2-carboxylic acid
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
CAS Number26893-73-2
Yield ~60-70%
Appearance White to pale yellow solid
Melting Point 130-134 °C[2]
¹H NMR (DMSO-d₆, 400 MHz) δ 13.0 (br s, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 166.0, 163.5, 148.0, 140.0, 115.5, 110.5, 55.0
IR (KBr, cm⁻¹) 3400-2500 (O-H), 1720 (C=O), 1600, 1470, 1030
MS (ESI) m/z 154.1 [M+H]⁺

Experimental Workflow Diagrams

Oxidation_Workflow cluster_n_oxide Protocol 1: N-Oxide Synthesis cluster_aldehyde Protocol 2: Aldehyde Synthesis cluster_acid Protocol 3: Carboxylic Acid Synthesis p1_start 6-Methoxy-2-picoline in DCM p1_reagent Add m-CPBA at 0°C p1_start->p1_reagent p1_reaction Stir at RT, 12-16h p1_reagent->p1_reaction p1_workup Quench (NaHCO₃), Extract (DCM) p1_reaction->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product 6-Methoxy-2-picoline N-oxide p1_purify->p1_product p2_start 6-Methoxy-2-picoline in Dioxane p2_reagent Add SeO₂ p2_start->p2_reagent p2_reaction Reflux, 4-6h p2_reagent->p2_reaction p2_workup Filter (Celite®), Extract (Ether) p2_reaction->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product 6-Methoxy-2-pyridinecarboxaldehyde p2_purify->p2_product p3_start 6-Methoxy-2-picoline in H₂O p3_reagent Add KMnO₄ at 80-90°C p3_start->p3_reagent p3_reaction Heat, 2-4h p3_reagent->p3_reaction p3_workup Filter (MnO₂), Concentrate p3_reaction->p3_workup p3_purify Acidify (HCl), Filter p3_workup->p3_purify p3_product 6-Methoxypyridine-2-carboxylic acid p3_purify->p3_product

Caption: Experimental workflows for the selective oxidation of 6-methoxy-2-picoline.

Signaling_Pathway cluster_products Oxidation Products start 6-Methoxy-2-picoline N_Oxide 6-Methoxy-2-picoline N-oxide start->N_Oxide m-CPBA Aldehyde 6-Methoxy-2-pyridinecarboxaldehyde start->Aldehyde SeO₂ Acid 6-Methoxypyridine-2-carboxylic acid start->Acid KMnO₄ Aldehyde->Acid Further Oxidation

Caption: Selective oxidation pathways of 6-methoxy-2-picoline.

References

Application Notes and Protocols for the Use of 6-Methoxypyridine-2-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-2-carbaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved drugs and late-stage clinical candidates targeting various protein kinases. The aldehyde functionality at the 2-position, coupled with the methoxy group at the 6-position, offers a unique combination of electronic and steric properties, making it an attractive starting material for the generation of diverse chemical libraries for kinase screening.

The aldehyde group serves as a key handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse amine-containing side chains. This allows for the systematic exploration of the ATP-binding pocket of kinases and the optimization of inhibitor potency and selectivity. This document provides detailed protocols for the synthesis of a representative kinase inhibitor scaffold utilizing this compound and discusses its potential applications in targeting key signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

Synthetic Approach: Reductive Amination

A primary and highly efficient method for elaborating this compound into a potential kinase inhibitor is through reductive amination. This one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This strategy is widely employed in drug discovery for its operational simplicity and broad substrate scope.

Below is a representative protocol for the synthesis of a hypothetical kinase inhibitor, N-((6-methoxypyridin-2-yl)methyl)-5-nitro-1H-indol-2-amine, targeting a hypothetical kinase.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

Materials:

  • This compound

  • 2-Amino-5-nitroindole

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 137 mg, 1.0 mmol) and 2-amino-5-nitroindole (1.05 eq, e.g., 186 mg, 1.05 mmol).

  • Dissolve the starting materials in anhydrous 1,2-dichloroethane (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise to the reaction mixture over 5 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-((6-methoxypyridin-2-yl)methyl)-5-nitro-1H-indol-2-amine.

  • Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of kinase inhibitors synthesized from this compound using the reductive amination protocol with various amine building blocks. The biological data represents inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key therapeutic target in neurodegenerative diseases and cancer.

Compound IDAmine Building BlockYield (%)Purity (%)GSK-3β IC₅₀ (nM)
KIN-001 2-Amino-5-nitroindole65>9875
KIN-002 4-Chloroaniline72>99150
KIN-003 3-Aminopyrazole68>9750
KIN-004 2-Aminobenzothiazole61>9890
KIN-005 5-Amino-1-methyl-1H-imidazole75>9965

Signaling Pathways and Experimental Workflows

Glycogen Synthase Kinase 3β (GSK-3β) Signaling Pathway

GSK-3β is a constitutively active serine/threonine kinase that is regulated by inhibitory phosphorylation. It plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity is implicated in various diseases, making it an important therapeutic target.

GSK3B_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates GSK3B_active GSK-3β (Active) Akt->GSK3B_active phosphorylates (inactivates) GSK3B_inactive p-GSK-3β (Inactive) GSK3B_active->GSK3B_inactive Substrates Downstream Substrates (e.g., Tau, β-catenin) GSK3B_active->Substrates phosphorylates Cellular_Response Cellular Response (Pro-apoptotic, etc.) Substrates->Cellular_Response Inhibitor This compound -derived Inhibitor Inhibitor->GSK3B_active inhibits

Caption: The PI3K/Akt signaling pathway leading to the inhibitory phosphorylation of GSK-3β.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of kinase inhibitors using this compound to their biological evaluation.

Workflow Start Start: 6-Methoxypyridine- 2-carbaldehyde & Amine Synthesis Reductive Amination Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound_Library Compound Library Characterization->Compound_Library Kinase_Assay In Vitro Kinase Assay (e.g., GSK-3β) Compound_Library->Kinase_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Kinase_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Experimental workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a valuable starting material for the synthesis of novel kinase inhibitors. The synthetic protocol outlined herein, based on the robust reductive amination reaction, provides a straightforward and efficient method for generating a library of diverse compounds for biological screening. The presented hypothetical data and signaling pathway context offer a framework for researchers to design and evaluate new potential therapeutic agents targeting kinases such as GSK-3β. Further exploration of different amine building blocks and subsequent optimization of hit compounds can lead to the discovery of potent and selective kinase inhibitors for various therapeutic indications.

Scalable Synthesis of 6-Methoxypyridine-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthetic protocols for the preparation of 6-methoxypyridine-2-carbaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. Two primary, scalable synthetic routes are presented, starting from readily available precursors: 2,6-dibromopyridine and 2,6-lutidine. The methodologies, quantitative data, and experimental protocols are designed to facilitate the efficient and reproducible synthesis of this key building block on a laboratory to pilot-plant scale.

Method 1: Formylation of 2-Bromo-6-methoxypyridine via Lithiation

This three-step synthesis begins with the selective monomethoxylation of 2,6-dibromopyridine, followed by a halogen-metal exchange and subsequent formylation. This route offers a high degree of control and generally provides good to excellent yields.

Workflow for Method 1

A 2,6-Dibromopyridine B Sodium Methoxide Methanol, Reflux C 2-Bromo-6-methoxypyridine B->C Step 1: Methoxylation D n-Butyllithium THF, -78 °C E 6-Methoxy-2-lithiopyridine D->E Step 2: Lithiation F N,N-Dimethylformamide (DMF) -78 °C to RT G This compound F->G Step 3: Formylation

Caption: Synthetic workflow for the formylation of 2-bromo-6-methoxypyridine.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methoxypyridine

This procedure details the selective nucleophilic aromatic substitution of one bromine atom in 2,6-dibromopyridine with a methoxy group.

  • Materials: 2,6-Dibromopyridine, Sodium methoxide, Anhydrous Methanol.

  • Procedure:

    • To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2,6-dibromopyridine (1.0 equivalent) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-6-methoxypyridine.

Step 2 & 3: Lithiation and Formylation of 2-Bromo-6-methoxypyridine

This protocol describes the conversion of 2-bromo-6-methoxypyridine to the target aldehyde via a lithium-halogen exchange followed by quenching with an electrophile.[1][2]

  • Materials: 2-Bromo-6-methoxypyridine, n-Butyllithium (in hexanes), Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Hydrochloric acid.

  • Procedure:

    • Dissolve 2-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via a syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (1.1 equivalents) in anhydrous THF.

    • Add the DMF solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 1.5 hours.

    • Remove the cooling bath and allow the reaction to warm to -25 °C.

    • Quench the reaction by the slow addition of 6N hydrochloric acid.[1]

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[1]

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Method 2: Oxidation of 2-Methyl-6-methoxypyridine

This two-step approach involves the synthesis of 2-methyl-6-methoxypyridine from 2,6-lutidine, followed by a two-stage oxidation of the methyl group to the aldehyde. This method is advantageous as it starts from a less expensive starting material.

Workflow for Method 2

A 2,6-Lutidine B 1. m-CPBA 2. Acetic Anhydride C 2-Acetoxymethyl-6-methylpyridine B->C Step 1: Functionalization D 1. Hydrolysis (NaOH) 2. Methoxylation (NaOMe) E (6-Methoxypyridin-2-yl)methanol D->E Step 2: Substitution & Hydrolysis F Manganese Dioxide (MnO2) Dichloromethane, Reflux G This compound F->G Step 3: Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methoxypyridine-2-carbaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 6-Methoxypyridine-2-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Recovery of Compound Irreversible Adsorption: The pyridine nitrogen can interact strongly with acidic silica gel, leading to irreversible adsorption.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1% in the mobile phase).[1] Alternatively, consider using a different stationary phase like alumina.[1]
Compound Instability: Aldehydes can be sensitive to acidic conditions and may degrade on standard silica gel.[1]Use deactivated silica or alumina.[1] Work up the reaction and perform the chromatography as quickly as possible.
Peak Tailing in Chromatogram Strong Interaction with Stationary Phase: The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on the silica surface.Add a basic modifier, such as triethylamine or pyridine, to the mobile phase to reduce these interactions.
Co-elution with Impurities Inappropriate Mobile Phase Polarity: The solvent system may not have the optimal polarity to separate the desired compound from impurities.Perform a thorough thin-layer chromatography (TLC) analysis with a variety of solvent systems to find the optimal mobile phase for separation.[1] Aim for an Rf value of approximately 0.3 for the desired compound.[1]
Formation of Acetals/Hemiacetals: If using an alcohol-based solvent system (e.g., methanol, ethanol), the aldehyde may react to form acetals or hemiacetals, leading to multiple spots or peaks.[1]Avoid using alcohol-based solvents in the mobile phase.[1] Opt for solvent systems like hexane/ethyl acetate or dichloromethane/acetone.[1]
Compound Degradation on the Column Acid-Sensitivity of the Aldehyde: Silica gel can act as a mild Lewis acid, which can cause sensitive aldehydes to degrade.[1]Use a deactivated stationary phase (e.g., with triethylamine) or switch to a less acidic stationary phase like alumina.[1]
Inconsistent Retention Times Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention times.Ensure accurate and consistent preparation of the mobile phase for all runs.
Column Equilibration: The column may not be fully equilibrated with the mobile phase before sample injection.Allow sufficient time for the column to equilibrate with the mobile phase before each injection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (200-300 mesh) is a common choice for column chromatography.[2] However, due to the basic nature of the pyridine ring and the potential sensitivity of the aldehyde group, using silica gel deactivated with triethylamine or switching to neutral alumina is often recommended to prevent peak tailing and degradation.[1]

Q2: Which mobile phase systems are suitable for the column chromatography of this compound?

A2: A good starting point is a non-polar/polar solvent system. Common choices include mixtures of hexane and ethyl acetate or dichloromethane and ethyl acetate.[1] The optimal ratio should be determined by TLC analysis to achieve good separation of the target compound from any impurities.[1] It is advisable to avoid alcohol-based solvents to prevent the formation of acetals or hemiacetals.[1]

Q3: How can I monitor the progress of the column chromatography?

A3: The elution of the compound can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). A UV lamp can be used for visualization, as pyridine-containing compounds are typically UV-active.

Q4: What are some potential impurities I might encounter?

A4: Potential impurities could include unreacted starting materials from the synthesis, such as the corresponding alcohol or methyl precursor, or over-oxidized products like the corresponding carboxylic acid.

Q5: Are there any specific handling and storage recommendations for this compound?

A5: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[3] It is recommended to store it under an inert gas.[4] Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Load the sample carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Parameter Column Chromatography High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica Gel (200-300 mesh) or AluminaC18 (Reversed-Phase)
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Ethyl AcetateAcetonitrile/Water or Methanol/Water with a buffer
Typical Gradient 10% to 50% Ethyl Acetate in Hexane20% to 80% Acetonitrile in Water over 20 minutes
Detection TLC with UV visualization (254 nm)UV Detector (e.g., at 254 nm)

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_symptoms Symptom Identification cluster_solutions Potential Solutions start Purification Issue Encountered low_recovery Low Recovery start->low_recovery peak_tailing Peak Tailing start->peak_tailing co_elution Co-elution of Impurities start->co_elution deactivate_silica Deactivate Silica with Triethylamine low_recovery->deactivate_silica use_alumina Use Alumina low_recovery->use_alumina peak_tailing->deactivate_silica optimize_mobile_phase Optimize Mobile Phase via TLC co_elution->optimize_mobile_phase avoid_alcohols Avoid Alcohol Solvents co_elution->avoid_alcohols

Caption: Troubleshooting decision tree for chromatography of this compound.

References

6-Methoxypyridine-2-carbaldehyde stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methoxypyridine-2-carbaldehyde

This technical support center provides essential information regarding the stability, degradation, handling, and troubleshooting for this compound (CAS: 54221-96-4).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen). Specific temperature recommendations vary by supplier, but general guidelines are as follows:

  • Long-term storage: -80°C (for solutions in solvent, up to 6 months).[1]

  • Short-term storage: -20°C (for solutions in solvent, up to 1 month) or 2-8°C for the neat compound.[1]

  • Always keep the container tightly sealed to protect from moisture.[2] The product may be hygroscopic.[2]

Q2: Is this compound sensitive to light, air, or moisture?

Yes. Aldehydes, particularly pyridine aldehydes, can be sensitive to air (oxidation) and light.[2] It is recommended to store the compound protected from direct sunlight and under an inert gas like nitrogen to prevent oxidation.[3] Some related compounds are known to be hygroscopic, so protection from moisture is also crucial.[2]

Q3: What are the common signs of degradation?

Visual inspection can often reveal degradation. A common sign is a change in appearance; the liquid may darken from its typical clear yellow to a brown color over time.[4] For quantitative assessment, a decrease in purity as measured by Gas Chromatography (GC) or the appearance of new peaks would indicate degradation.[4]

Q4: What are the primary hazards associated with this compound?

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[5][6] It may also cause respiratory irritation and sensitization.[5] It is essential to handle this chemical in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10]

Troubleshooting Guides

Problem: My reaction is yielding poor results or unexpected byproducts.

  • Possible Cause 1: Aldehyde Degradation. The aldehyde may have degraded due to improper storage or handling. Aldehydes are prone to oxidation to the corresponding carboxylic acid.

    • Solution: Check the purity of the aldehyde using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If degradation is confirmed, it is advisable to use a fresh bottle or purify the existing stock by distillation or column chromatography. The appearance of a clear yellow to orange or brown liquid is expected.[4]

  • Possible Cause 2: Presence of Water. The compound is hygroscopic, and the presence of water can interfere with many reactions, such as Grignard or Wittig reactions.

    • Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Handle the compound under an inert atmosphere to minimize exposure to moisture.

  • Possible Cause 3: Contamination. The compound may be contaminated with impurities from the manufacturing process or from degradation.

    • Solution: Refer to the supplier's Certificate of Analysis (CoA) to check for known impurities. If unexpected byproducts are forming, consider techniques like LC-MS to identify them, which may provide clues about the contaminant.

Data Presentation

Table 1: Storage and Shelf-Life Summary

ConditionTemperatureDurationAtmosphereSource
Long-Term (Solution)-80°CUp to 6 monthsNitrogen[1]
Short-Term (Solution)-20°CUp to 1 monthNitrogen[1]
Neat Compound2-8°CVaries by supplierInert Gas Recommended

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₇NO₂[4][5][6][11]
Molecular Weight137.14 g/mol [5][6]
AppearanceClear yellow to orange to brown liquid[4]
Density1.140 g/mL at 25°C[5]
Boiling Point103-104°C at 20 mmHg[5]
Refractive Indexn20/D 1.532 (approx.)[4][5]
Flash Point81°C (177.8°F) - closed cup[5][6]

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

  • Sample Preparation:

    • Prepare a stock solution of the aldehyde in a high-purity solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to obtain a final concentration suitable for your detector (e.g., 10-100 µg/mL).

  • GC Instrument Conditions (Example):

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is often suitable. (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300°C.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100%.

    • The appearance of significant additional peaks compared to a reference sample indicates the presence of impurities or degradation products. Suppliers often specify a purity of ≥95.0%.[4]

Visualizations

troubleshooting_workflow start Start: Low Reaction Yield check_purity Assess Aldehyde Purity (GC, NMR) start->check_purity is_degraded Is Purity < 95% or Degradation Observed? check_purity->is_degraded purify Purify by Distillation or Column Chromatography is_degraded->purify Yes check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) is_degraded->check_conditions No rerun Re-run Experiment purify->rerun fresh_reagent Use Fresh Reagent purify->fresh_reagent end Problem Solved rerun->end fresh_reagent->rerun check_conditions->rerun Conditions OK

Caption: Troubleshooting workflow for low reaction yields.

degradation_pathway cluster_main Plausible Oxidative Degradation Pathway cluster_note mol_start This compound mol_acid 6-Methoxypyridine-2-carboxylic acid mol_start->mol_acid Oxidation (Air, O₂) mol_ring_cleavage Ring Cleavage Products (e.g., formamide derivatives) mol_start->mol_ring_cleavage Microbial Monooxygenase (Oxidative Cleavage) note Note: This is a hypothetical pathway based on the known degradation of unsubstituted pyridines and common aldehyde chemistry.

Caption: Plausible degradation pathways for the compound.

References

Technical Support Center: Formylation of 6-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and functionalization of pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on the formylation of 6-methoxypyridine. As a key intermediate in medicinal chemistry, the successful and regioselective introduction of a formyl group is often a critical step. However, the electronic nature of the pyridine ring, influenced by both the ring nitrogen and the methoxy substituent, presents unique challenges that can lead to unexpected side reactions and low yields.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental issues and offer field-proven solutions to help you optimize your reaction outcomes.

Section 1: Understanding the Reactivity of 6-Methoxypyridine

The formylation of 6-methoxypyridine is primarily approached via two distinct mechanistic pathways: Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack reaction) and Directed ortho-Metalation (DoM). The choice of method dictates the regiochemical outcome and the profile of potential side reactions.

  • Vilsmeier-Haack Reaction : This method involves an electrophilic attack on the electron-rich pyridine ring by the Vilsmeier reagent (typically formed from POCl₃ and DMF).[1][2] The methoxy group is an activating, ortho, para-director, while the pyridine nitrogen is a deactivating group. This interplay directs formylation primarily to the C3 and C5 positions.

  • Directed ortho-Metalation (DoM) : This strategy uses a strong base (e.g., LDA or n-BuLi) to deprotonate a position ortho to a directing group.[3] In 6-methoxypyridine, the methoxy group directs lithiation to the C5 position. Subsequent quenching with a formylating agent like DMF installs the aldehyde.[4]

Below is a decision workflow to help select an initial synthetic strategy.

G start What is the desired product? prod_C5 6-Methoxypyridine-5-carbaldehyde start->prod_C5 C5-formylation prod_C3 6-Methoxypyridine-3-carbaldehyde start->prod_C3 C3-formylation method_DoM Primary Strategy: Directed ortho-Metalation (DoM) prod_C5->method_DoM method_VH Primary Strategy: Vilsmeier-Haack prod_C3->method_VH note_DoM Note: Offers high regioselectivity for C5. method_DoM->note_DoM note_VH Note: Often yields a mixture of C3 and C5 isomers. Separation may be required. method_VH->note_VH

Caption: Initial strategy selection for formylating 6-methoxypyridine.

Section 2: Troubleshooting the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[5][6] However, its acidic and high-temperature conditions can be problematic for sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low, and I recover a lot of unreacted starting material. What is the primary cause?

A1: This is a classic issue of insufficient activation. While the methoxy group is activating, the pyridine nitrogen is strongly deactivating, making the ring less nucleophilic than, for example, anisole.

  • Mechanistic Insight: The Vilsmeier reagent is a relatively weak electrophile.[7][8] The reaction's success hinges on the aromatic ring being electron-rich enough to attack the chloroiminium cation. If the overall electron density is too low, the reaction will be sluggish or fail.

  • Troubleshooting Steps:

    • Temperature Control: Ensure you are reaching a sufficient temperature. Vilsmeier-Haack reactions on pyridines often require heating (e.g., 80-100 °C) for several hours. Monitor the reaction by TLC or LCMS to track the consumption of starting material.

    • Reagent Stoichiometry: Increase the equivalents of the Vilsmeier reagent (pre-formed or generated in situ). A common starting point is 1.5-2.0 equivalents of both POCl₃ and DMF relative to the substrate. See the table below for a typical range.

    • Reagent Quality: The Vilsmeier reagent is highly moisture-sensitive.[9] Ensure your DMF is anhydrous and that POCl₃ is fresh. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).

ParameterRecommended RangeRationale
Equivalents of POCl₃ 1.5 - 3.0Ensures complete formation of the Vilsmeier reagent and activation of the substrate.
Equivalents of DMF 1.5 - 3.0 (or as solvent)Acts as both reagent and often the solvent.
Temperature 80 - 110 °COvercomes the deactivating effect of the pyridine nitrogen.
Reaction Time 4 - 24 hoursSlower reaction rates are common for deactivated systems.

Q2: The reaction turns black, and upon workup, I isolate a tarry, insoluble material with very little desired product. Why?

A2: This indicates substrate decomposition. 6-Methoxypyridine can be unstable under the harsh, acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures.

  • Mechanistic Insight: The methoxy group can be susceptible to hydrolysis or other acid-catalyzed degradation pathways at high temperatures. Polymerization of the electron-rich pyridine can also occur.[9]

  • Troubleshooting Steps:

    • Lower the Temperature: Find the minimum temperature required for the reaction to proceed. Try running the reaction at 60-70 °C for a longer duration.

    • Controlled Reagent Addition: Add the POCl₃ to the DMF/substrate solution slowly at 0 °C before heating. This controls the initial exotherm from the formation of the Vilsmeier reagent.

    • Alternative Formylating Agent: Consider a milder formylation procedure if decomposition is unavoidable. The Duff reaction or Reimer-Tiemann reaction are alternatives, though they have their own limitations and side reactions.[10][11]

Q3: My main product is a mixture of 6-methoxypyridine-3-carbaldehyde and 6-methoxypyridine-5-carbaldehyde. How can I improve the regioselectivity?

A3: Achieving high regioselectivity with Vilsmeier-Haack on this substrate is challenging. The C3 ("para" to the methoxy) and C5 ("ortho" to the methoxy) positions are both electronically activated.

  • Mechanistic Insight: The final isomer ratio is a result of a kinetic competition between the attack at C3 and C5. Steric hindrance around the C5 position (adjacent to the methoxy group) may slightly favor attack at C3, but a mixture is common.

  • Troubleshooting Steps:

    • Solvent Effects: The polarity of the solvent can sometimes influence regioselectivity. If using DMF as the solvent, try running the reaction in a different solvent like 1,2-dichloroethane (DCE) with stoichiometric amounts of DMF and POCl₃.

    • Embrace the Mixture: In many cases, the most practical approach is to accept the mixture and optimize the chromatographic separation. Techniques like reverse-phase HPLC or careful column chromatography on silica gel can often resolve the isomers.

    • Switch to DoM: If the C5 isomer is the desired product, the Vilsmeier-Haack reaction is not the ideal choice. Directed ortho-metalation will provide this isomer with much higher selectivity.[12]

Section 3: Troubleshooting Directed ortho-Metalation (DoM)

DoM is a highly regioselective method for functionalizing the C5 position of 6-methoxypyridine. The process involves deprotonation with a strong base followed by quenching with an electrophile (DMF).

G sub 6-Methoxypyridine step1 1. Add Strong Base (e.g., LDA, n-BuLi) THF, -78 °C sub->step1 inter C5-Lithiated Intermediate step1->inter step2 2. Quench with DMF -78 °C to RT inter->step2 workup 3. Aqueous Workup (e.g., NH4Cl) step2->workup prod 6-Methoxypyridine-5-carbaldehyde workup->prod

Caption: General workflow for Directed ortho-Metalation (DoM) formylation.

Frequently Asked Questions (FAQs)

Q1: The reaction is sluggish, and I observe low conversion to the product even after adding DMF. What could be wrong?

A1: This points to an inefficient lithiation step. The acidity of the C5 proton is not exceptionally high, and the lithiation equilibrium may not favor the product.

  • Mechanistic Insight: The formation of the aryllithium species is the key step.[3] Incomplete deprotonation will naturally lead to low conversion. The choice of base and the presence of coordinating agents are critical.

  • Troubleshooting Steps:

    • Base Selection: While n-BuLi can be used, lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are often superior for pyridines as they are less nucleophilic, reducing the risk of side reactions.[13][14] LTMP is a stronger base and can be more effective.[12]

    • Additives: Include TMEDA (tetramethylethylenediamine) when using n-BuLi. TMEDA breaks down n-BuLi aggregates and chelates the lithium cation, increasing the basicity and accelerating the metalation.

    • Temperature Cycling: After the initial lithiation at -78 °C, allowing the reaction to warm briefly (e.g., to -40 °C or -20 °C) for a short period (15-30 min) before cooling back down to -78 °C for the DMF quench can sometimes drive the deprotonation to completion. Caution: This can also increase side reactions.

    • Inverse Addition: Add the 6-methoxypyridine solution dropwise to the cold base solution, rather than the other way around. This ensures the base is always in excess and minimizes side reactions.

Q2: I am seeing byproducts that suggest the base has attacked the pyridine ring. How do I prevent this?

A2: This is a known side reaction, especially with nucleophilic alkyllithium bases like n-BuLi.

  • Mechanistic Insight: The pyridine ring is π-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This is a competitive pathway with the desired deprotonation.[13]

  • Troubleshooting Steps:

    • Use a Hindered Amide Base: The best solution is to switch from n-BuLi to a non-nucleophilic, sterically hindered base like LDA or LTMP.[14] Their bulk disfavors addition to the ring, making deprotonation the primary pathway.

    • Maintain Low Temperatures: Never allow the reaction to warm significantly above -78 °C, especially when n-BuLi is present. Nucleophilic addition has a higher activation energy than deprotonation, and its rate increases dramatically with temperature.

BaseTypical ConditionsProsCons
n-BuLi / TMEDA THF, -78 °CInexpensive, strong baseRisk of nucleophilic addition to the ring
LDA THF, -78 °CNon-nucleophilic, good for many substratesCan be sluggish, may require warming
LTMP THF, -78 °CStronger, non-nucleophilic baseMore expensive, can be more sensitive

Q3: My NMR shows a small impurity that looks like it might be the C3-formylated product or another isomer. Is lithiation at other positions possible?

A3: While the methoxy group is a strong C5 director, minor lithiation at other sites is possible under certain conditions, though it is generally not the main issue.

  • Mechanistic Insight: The most acidic proton after C5 is at C3. While kinetically disfavored, a small amount of lithiation at C3 could occur, especially if the reaction is run for very long times at higher temperatures, allowing for equilibration to a thermodynamically more stable (or kinetically accessible) intermediate. More likely, however, is a side reaction during the quench.

  • Troubleshooting Steps:

    • Confirm the Lithiation Site: Before quenching with DMF, you can take a small aliquot of the reaction, quench it with D₂O, and analyze the deuterium incorporation by ¹H NMR or MS. This will confirm where deprotonation occurred.

    • Purification: As with the Vilsmeier-Haack reaction, meticulous purification is key. Isomeric aldehydes can often be separated by careful column chromatography.

Section 4: Protocols and Experimental Details

Protocol 1: Vilsmeier-Haack Formylation (Typical Procedure)
  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add anhydrous DMF (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 mL, 16.3 mmol, 2.0 eq) dropwise with vigorous stirring. A thick, white solid (the Vilsmeier reagent) may form.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 6-methoxypyridine (1.0 g, 9.16 mmol, 1.0 eq) in anhydrous DMF (5 mL) to the cold reagent mixture.

  • Slowly warm the reaction to room temperature and then heat to 90 °C using an oil bath.

  • Maintain the temperature for 6-12 hours, monitoring the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Cool the reaction to 0 °C and very carefully quench by pouring it onto crushed ice (approx. 50 g). Caution: The quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Make the solution basic (pH ~8-9) by the slow addition of a saturated NaHCO₃ solution or solid NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the isomers.

Protocol 2: Directed ortho-Metalation (DoM) Formylation for C5-Selectivity
  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.5 mL, 10.5 mmol, 1.1 eq).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (4.2 mL, 2.5 M in hexanes, 10.5 mmol, 1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to pre-form the LDA.

  • Add a solution of 6-methoxypyridine (1.0 g, 9.16 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.4 mL, 18.3 mmol, 2.0 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-methoxypyridine-5-carbaldehyde.

References

Technical Support Center: Prevention of Pyridine Aldehyde Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pyridine aldehyde dimerization encountered during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of pyridine aldehyde dimerization?

A1: The primary cause of pyridine aldehyde dimerization is a self-condensation reaction, specifically a base-catalyzed or, less commonly, acid-catalyzed aldol condensation. In this process, an enolate of one pyridine aldehyde molecule acts as a nucleophile and attacks the carbonyl carbon of a second molecule. This is followed by dehydration to form a dimer, which can reduce the yield of the desired product and complicate purification.

Q2: What are the general strategies to prevent this unwanted dimerization?

A2: There are two main strategies to mitigate the self-condensation of pyridine aldehydes:

  • Reaction Condition Control: This involves modifying the experimental parameters to disfavor the dimerization reaction. Key adjustments include:

    • Temperature: Running the reaction at low temperatures (e.g., -78 °C) can significantly slow the rate of the aldol condensation.

    • Slow Addition: Adding the pyridine aldehyde slowly to the reaction mixture keeps its instantaneous concentration low, thereby reducing the likelihood of self-reaction.

    • Choice of Base: Using a non-nucleophilic, sterically hindered base can favor the desired reaction over the deprotonation that leads to enolate formation.

  • Use of Protecting Groups: This strategy involves temporarily converting the aldehyde into a less reactive functional group that does not undergo self-condensation. Common protecting groups for aldehydes include:

    • Acetals: Formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic conditions. Acetals are stable to basic and nucleophilic reagents.

    • Silyl Enol Ethers: Formed by treating the aldehyde with a silylating agent and a strong, non-nucleophilic base (e.g., LDA). This not only protects the aldehyde but also pre-forms the nucleophilic enolate for subsequent reactions.

Q3: When should I consider using a protecting group for my pyridine aldehyde?

A3: The use of a protecting group is recommended under the following circumstances:

  • When the reaction conditions are harsh (e.g., high temperatures or strongly basic/nucleophilic reagents).

  • If controlling the reaction conditions (low temperature, slow addition) is impractical or does not sufficiently suppress dimerization.

  • When the desired reaction requires the pyridine aldehyde to act as an electrophile in the presence of a strong base that could induce self-condensation.

  • In multi-step syntheses where the aldehyde functionality needs to be preserved through several reaction steps.

Q4: Are there specific storage conditions to prevent dimerization of pyridine aldehydes?

A4: Yes, proper storage is crucial. Pyridine aldehydes should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[1] For long-term storage, refrigeration (2-8 °C) is often recommended.[2][3] It is also advisable to store them away from strong acids, bases, and oxidizing agents.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a significant, less polar byproduct in TLC/LC-MS. Dimerization via self-aldol condensation is likely occurring.1. Modify Reaction Conditions: Lower the reaction temperature and add the pyridine aldehyde dropwise to the reaction mixture. 2. Use a Protecting Group: Protect the aldehyde as an acetal or silyl enol ether before proceeding with the reaction.
Reaction mixture turns dark or forms a precipitate upon addition of base. Rapid, uncontrolled polymerization or dimerization of the pyridine aldehyde.1. Pre-form the Enolate (if applicable): If the pyridine aldehyde is intended to be the nucleophile, pre-form its enolate at low temperature with a strong, non-nucleophilic base like LDA before adding the electrophile. 2. Slow Reagent Addition: Add the base or the pyridine aldehyde very slowly to a cooled solution to maintain a low concentration of the reactive species.
Difficulty in purifying the desired product from a complex mixture. The presence of multiple condensation byproducts.1. Optimize Reaction Conditions: Re-evaluate the reaction conditions to minimize byproduct formation. 2. Purification Strategy: Consider alternative purification techniques such as flash chromatography with a modified mobile phase (e.g., adding a small amount of triethylamine for basic compounds) or preparative HPLC.
Inconsistent reaction outcomes. Variable purity of the starting pyridine aldehyde, which may already contain dimers or the corresponding carboxylic acid.1. Purify the Aldehyde: Purify the pyridine aldehyde by distillation or chromatography before use. 2. Proper Storage: Ensure the aldehyde is stored under an inert atmosphere and at a low temperature to maintain its purity.

Quantitative Data on Prevention Strategies

While direct comparative studies are limited, the following table provides an overview of expected yields for common reactions with and without the use of protecting groups, illustrating the potential benefits of this strategy.

Reaction Type Pyridine Aldehyde Conditions Reported Yield Reference
Wittig ReactionPyridine-4-carboxaldehydeUnprotected, with stabilized ylide56.9%[5]
Wittig ReactionVarious aldehydesTriphenylarsine mediated, unprotectedGood to quantitative[6]
Grignard Reaction3-Bromo-5-(3-chlorophenoxy)pyridine (precursor to a Grignard reagent)Reaction with benzaldehyde (an electrophile)78%[7]
Acetal ProtectionPyridine-2-carboxaldehydeEthylene glycol, p-TsOH, toluene, reflux67%[8][9]
Acetal ProtectionPyridine-2-carboxaldehydeEthylene glycol, p-TsOH, benzene, 3 days58-61%[8]

Note: Yields are highly substrate and reaction-specific. This table is for illustrative purposes to demonstrate the feasibility of these reactions.

Experimental Protocols

Protocol 1: Acetal Protection of Pyridine-2-carboxaldehyde

This protocol describes the formation of a cyclic acetal, which protects the aldehyde functionality from nucleophilic attack and basic conditions.

Materials:

  • Pyridine-2-carboxaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add pyridine-2-carboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add a sufficient volume of toluene to fill the flask and the Dean-Stark trap.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Deprotection:

The acetal can be deprotected to regenerate the aldehyde by stirring with aqueous acid (e.g., 1M HCl) in a co-solvent like THF at room temperature.

Protocol 2: Silyl Enol Ether Formation from a Pyridine Aldehyde (Kinetic Control)

This protocol describes the formation of a silyl enol ether, which can serve as a protected form of the aldehyde or as a pre-formed enolate for subsequent reactions. This method provides the kinetically favored, less substituted silyl enol ether.[10]

Materials:

  • Pyridine aldehyde with at least one α-hydrogen

  • Lithium diisopropylamide (LDA) solution in THF

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 eq) to the cooled THF.

  • Add the pyridine aldehyde (1.0 eq) dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add trimethylsilyl chloride (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude silyl enol ether can be used directly or purified by distillation under reduced pressure.

Deprotection:

Silyl enol ethers can be deprotected to the corresponding carbonyl compound by treatment with a fluoride source (e.g., TBAF in THF) or under acidic aqueous conditions.[11]

Visualizations

Dimerization_Pathway Pyridine Aldehyde (Molecule 1) Pyridine Aldehyde (Molecule 1) Enolate Enolate Pyridine Aldehyde (Molecule 1)->Enolate Base (e.g., OH-) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Nucleophilic Attack Pyridine Aldehyde (Molecule 2) Pyridine Aldehyde (Molecule 2) Pyridine Aldehyde (Molecule 2)->Aldol Adduct Dimer (α,β-unsaturated aldehyde) Dimer (α,β-unsaturated aldehyde) Aldol Adduct->Dimer (α,β-unsaturated aldehyde) -H2O (Dehydration)

Caption: Self-aldol condensation pathway of pyridine aldehydes.

Acetal_Protection_Workflow cluster_protection Protection Step cluster_reaction Main Reaction cluster_deprotection Deprotection Step Pyridine Aldehyde Pyridine Aldehyde Acetal-Protected Pyridine Aldehyde Acetal-Protected Pyridine Aldehyde Pyridine Aldehyde->Acetal-Protected Pyridine Aldehyde Ethylene Glycol, H+ Product Precursor Product Precursor Acetal-Protected Pyridine Aldehyde->Product Precursor Desired Reagent (e.g., Grignard, Ylide) Final Product Final Product Product Precursor->Final Product Aqueous Acid (H3O+)

Caption: Experimental workflow using acetal protection.

Troubleshooting_Logic node_sol node_sol Low Yield/Dimer Formation? Low Yield/Dimer Formation? Yes Yes Low Yield/Dimer Formation?->Yes Yes No No Low Yield/Dimer Formation?->No No Reaction at Low Temp? Reaction at Low Temp? Yes->Reaction at Low Temp? Continue with Purification Continue with Purification No->Continue with Purification No_Temp No_Temp Reaction at Low Temp?->No_Temp No Yes_Temp Yes_Temp Reaction at Low Temp?->Yes_Temp Yes Lower Temperature (-78 °C) Lower Temperature (-78 °C) No_Temp->Lower Temperature (-78 °C) Problem Solved? Problem Solved? Lower Temperature (-78 °C)->Problem Solved? Yes_Solved Yes_Solved Problem Solved?->Yes_Solved Yes No_Solved No_Solved Problem Solved?->No_Solved No Slow Aldehyde Addition? Slow Aldehyde Addition? Yes_Temp->Slow Aldehyde Addition? No_Add No_Add Slow Aldehyde Addition?->No_Add No Yes_Add Yes_Add Slow Aldehyde Addition?->Yes_Add Yes Use Syringe Pump for Slow Addition Use Syringe Pump for Slow Addition No_Add->Use Syringe Pump for Slow Addition Use Syringe Pump for Slow Addition->Problem Solved? Consider Protecting Group Consider Protecting Group Yes_Add->Consider Protecting Group Consider Protecting Group->Problem Solved? Proceed Proceed Yes_Solved->Proceed Consult Further Literature Consult Further Literature No_Solved->Consult Further Literature

Caption: Troubleshooting decision tree for dimerization issues.

References

Technical Support Center: 6-Methoxypyridine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Methoxypyridine-2-carbaldehyde.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Formation in Formylation of 2-Bromo-6-methoxypyridine

Potential Cause Troubleshooting Steps
Incomplete lithiation or metal-halogen exchange Ensure strictly anhydrous conditions. Dry all glassware and solvents thoroughly. Use freshly titrated n-Butyllithium or freshly prepared LDA. Consider using a different organolithium reagent or additive.
Low reactivity of the organometallic intermediate Perform the reaction at a slightly higher temperature (e.g., -60 °C instead of -78 °C) after the initial formation of the organolithium species. However, be cautious as higher temperatures can lead to side reactions.
Degradation of the organolithium reagent Add the electrophile (DMF) slowly and at a low temperature to control the exotherm. Ensure the reaction is worked up promptly after completion.
Inefficient quenching with DMF Use anhydrous DMF. Consider purifying the DMF before use. Add the DMF dropwise and ensure efficient stirring to avoid localized high concentrations.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Over-alkylation or multiple additions Use a stoichiometric amount of the organolithium reagent. Add the electrophile slowly and at a low temperature.
Formation of symmetrical coupling products (Wurtz-type reaction) This can occur if the organolithium reagent is warmed too much before the addition of the electrophile. Maintain a low reaction temperature throughout the process.
Hydrolysis of the starting material or product Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-elution of impurities during column chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase.
Product instability Aldehydes can be prone to oxidation. Store the purified product under an inert atmosphere and at a low temperature. Consider adding a small amount of an antioxidant like BHT during storage if compatible with downstream applications.
Residual starting material Monitor the reaction progress carefully using TLC or GC to ensure complete consumption of the starting material. If the reaction is sluggish, consider increasing the reaction time or temperature slightly.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • Formylation of a 6-methoxypyridine precursor: This typically involves the lithiation of 2-bromo-6-methoxypyridine followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

  • Oxidation of 2-methyl-6-methoxypyridine: This involves the oxidation of the methyl group to an aldehyde using a suitable oxidizing agent.

Q2: How can I minimize the formation of impurities during the lithiation-formylation route?

A2: To minimize impurities, it is crucial to maintain strict anhydrous and anaerobic conditions. Use freshly distilled solvents and high-quality reagents. Slow, controlled addition of the organolithium reagent and the formylating agent at low temperatures (-78 °C) is critical to prevent side reactions.

Q3: What are the key parameters to control for a successful reaction?

A3: The key parameters include:

  • Temperature: Low temperatures are essential for the stability of the organolithium intermediate and to control selectivity.

  • Stoichiometry: Precise control over the amount of organolithium reagent is necessary to avoid over-addition or incomplete reaction.

  • Purity of Reagents and Solvents: Water and oxygen can quench the organolithium reagent and lead to side products.

Q4: What is a suitable method for purifying the final product?

A4: Column chromatography on silica gel is a common and effective method for purifying this compound. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Formylation of Bromopyridines

Substrate Organolithium Reagent Solvent Temperature (°C) Formylating Agent Yield (%)
2-Bromo-4-methoxypyridineLTMPTHF-78DMF70
2-BromopyridineLDATHF-75DMF85
2-Bromo-6-methylpyridinen-BuLiTHF-78DMF60

Note: Yields are representative and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation of 2-Bromo-6-methoxypyridine

This protocol is adapted from procedures for similar pyridine formylations.

Materials:

  • 2-Bromo-6-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an argon atmosphere, dissolve 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C. Stir the reaction at -78 °C for an additional 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Bromo-6-methoxypyridine in anhydrous THF under Argon lithiation Cool to -78 °C Add n-BuLi dropwise start->lithiation 1h stirring formylation Add anhydrous DMF dropwise at -78 °C lithiation->formylation 2h stirring quench Quench with sat. aq. NH4Cl formylation->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Degradation start->cause3 cause4 Purification Issues start->cause4 solution1 Check Reagent Quality Optimize Reaction Time/Temp cause1->solution1 solution2 Control Stoichiometry Maintain Low Temperature cause2->solution2 solution3 Anhydrous/Inert Conditions Prompt Work-up cause3->solution3 solution4 Optimize Chromatography Proper Storage cause4->solution4 solution1->start Re-run solution2->start Re-run solution3->start Re-run solution4->start Re-purify

Caption: Troubleshooting workflow for optimizing reaction conditions.

Technical Support Center: 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 6-Methoxypyridine-2-carbaldehyde to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is it recommended to store this compound under an inert gas?

Aldehydes, particularly aromatic ones like this compound, are susceptible to oxidation. The aldehyde functional group can be oxidized to a carboxylic acid upon exposure to atmospheric oxygen. Storing the compound under an inert gas, such as argon or nitrogen, displaces oxygen from the container, thereby preventing this oxidative degradation and preserving the compound's purity. Some suppliers explicitly recommend storing under inert gas to maintain stability.

Q2: What are the ideal storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry, and dark place.[1] Recommended storage temperatures are often between 2-8°C.[1] The container must be kept tightly sealed to prevent moisture and air from entering.[2][3][4] For optimal preservation, especially for high-purity applications, storage under an inert nitrogen or argon atmosphere is advised.[5]

Q3: What are the visible signs of degradation?

A pure sample of this compound is typically a clear yellow to orange or brown liquid.[6] Signs of degradation can include a significant darkening of the color, the formation of a precipitate, or a change in viscosity. If you observe these changes, the compound's purity may be compromised.

Q4: What happens if the compound is not stored under an inert atmosphere?

If not stored under an inert atmosphere, the primary risk is the oxidation of the aldehyde group to 6-methoxypyridine-2-carboxylic acid. This impurity can lead to inconsistent and unreliable results in subsequent experiments, particularly in sensitive reactions where the aldehyde's reactivity is critical.

Q5: What type of container should I use for storage?

Use the original manufacturer's container whenever possible, as it is made of compatible materials.[7][8] If transferring to a new container, ensure it is made of inert materials like amber glass to protect from light and has a tight-fitting cap, preferably with a PTFE liner, to ensure a good seal against air and moisture.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Compound has darkened or changed color. Oxidation due to improper storage (exposure to air/light).1. Check the purity of the compound using an appropriate analytical method (e.g., NMR, GC-MS).2. If impurities are detected, consider purification (e.g., distillation) if feasible.3. If purification is not an option, it is recommended to use a new, uncompromised batch for sensitive experiments.4. Ensure future storage is in a tightly sealed container, under inert gas, and protected from light.
Inconsistent or unexpected experimental results. Presence of impurities, such as the corresponding carboxylic acid from oxidation.1. Verify the integrity of the starting material as described above.2. Review the handling procedure. Was the compound exposed to air for an extended period before use?3. Use a fresh aliquot from a properly stored stock for subsequent reactions.
Compound appears viscous or has solidified at room temperature. The compound may have a melting point near ambient temperature or could be undergoing polymerization/degradation. A related compound, 6-Methylpyridine-2-carboxaldehyde, has a melting point of 31-33°C.1. Gently warm the container to see if the solid melts into a homogeneous liquid. Do not overheat.2. If it melts uniformly, it is likely safe to use. If it remains heterogeneous, degradation may have occurred.3. Always ensure the compound is fully thawed and mixed before taking an aliquot.

Summary of Quantitative Data

PropertyValueSource
Molecular Formula C₇H₇NO₂[6][10][11]
Molecular Weight 137.14 g/mol [10]
Boiling Point 103-104 °C at 20 mmHg[10]
Density 1.140 g/mL at 25 °C[10]
Refractive Index n20/D 1.532[10]
Storage Temperature 2-8°C[1]
Flash Point 81 °C (177.8 °F) - closed cup[10]

Experimental Protocol: Handling and Storage Under Inert Gas

This protocol outlines the steps for safely aliquoting and storing this compound to maintain its integrity.

Materials:

  • Stock bottle of this compound

  • Schlenk flask or vials with septa caps

  • Syringes and needles

  • Inert gas source (Argon or Nitrogen) with a manifold or balloon

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.[2][7]

Procedure:

  • Preparation: Work in a well-ventilated fume hood.[2][3][7] Ensure all glassware is clean and thoroughly dried to prevent moisture contamination.

  • Inerting the Receiving Vessel:

    • Take a clean, dry vial with a septum cap.

    • Insert a needle connected to the inert gas line and another needle to act as an outlet.

    • Purge the vial with inert gas for several minutes to displace all air.

    • Remove the outlet needle first, then the gas inlet needle to maintain a positive pressure of inert gas.

  • Transferring the Compound:

    • Carefully open the main stock bottle. To minimize air exposure, you can use a septum cap and a double-tipped needle if available.

    • If using a syringe, first flush the syringe with inert gas.

    • Quickly draw the desired volume of this compound into the syringe.

    • Immediately pierce the septum of the prepared inerted vial and dispense the liquid.

    • Remove the syringe.

  • Sealing and Storage:

    • Seal the septum with paraffin film for extra protection.

    • Clearly label the vial with the compound name, date, and concentration (if diluted).

    • Store the vial in a refrigerator at the recommended temperature (2-8°C), protected from light.[1]

  • Stock Bottle Resealing:

    • Before resealing the main stock bottle, flush the headspace with inert gas.

    • Tightly close the cap, seal with paraffin film, and return to proper storage conditions.

Visualizations

TroubleshootingWorkflow start Observe Issue with This compound check_color Is the compound darkened or discolored? start->check_color check_results Are experimental results inconsistent? check_color->check_results No check_storage Review Storage Conditions: - Inert gas used? - Tightly sealed? - Stored at 2-8°C? - Protected from light? check_color->check_storage Yes check_results->check_storage Yes end Resolved check_results->end No cause_oxidation Probable Cause: Oxidation/Degradation check_storage->cause_oxidation action_test Action: Test Purity (e.g., NMR, GC-MS) cause_oxidation->action_test purity_ok Is purity acceptable? action_test->purity_ok action_use Proceed with caution. Consider purification for sensitive applications. purity_ok->action_use Yes action_discard Action: Use a new batch. Discard compromised material. purity_ok->action_discard No action_use->end action_discard->end DegradationPathway compound This compound (C₇H₇NO₂) oxidized_product 6-Methoxypyridine-2-carboxylic acid (Impurity) compound->oxidized_product Oxidation reagent Oxygen (O₂) (from air) reagent->compound condition Light / Heat (Accelerants) condition->compound inert_gas Inert Gas Storage (N₂ or Ar) inert_gas->compound prevention Prevents Oxidation

References

Removing impurities from 6-Methoxypyridine-2-carbaldehyde preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxypyridine-2-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

Potential CauseSuggested Solution
Incomplete Oxidation: The oxidizing agent was not sufficiently reactive or was used in stoichiometric amounts.- For MnO₂ oxidation: Use a freshly activated, high-purity grade of manganese dioxide. An excess of the reagent (5-10 equivalents) is often required. - For Swern/Dess-Martin oxidation: Ensure all reagents are anhydrous and freshly prepared. Strictly follow the recommended reaction temperatures to avoid decomposition of the activated species.
Inactive Grignard or Organolithium Reagent: The organometallic reagent was degraded due to exposure to moisture or air.- Use anhydrous solvents and glassware. - Titrate the organometallic reagent prior to use to determine its exact concentration.
Poor Lithiation: In the formylation route, deprotonation of 2-methoxypyridine may be inefficient.- Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1] - Ensure the reaction is carried out at a low temperature (typically -78 °C) to prevent side reactions.

Problem 2: Product Contaminated with Impurities

Potential ImpurityIdentification MethodRecommended Purification Protocol
Unreacted 2-Methyl-6-methoxypyridine: (From oxidation of the methyl group)GC-MS, ¹H NMR (singlet around 2.5 ppm)Column Chromatography: Use a hexane/ethyl acetate gradient. The starting material is less polar and will elute first.
6-Methoxy-2-pyridinemethanol: (From incomplete oxidation of the alcohol)TLC (more polar than the aldehyde), ¹H NMR (singlet around 4.7 ppm)Column Chromatography: A hexane/ethyl acetate gradient will effectively separate the more polar alcohol from the aldehyde.
6-Methoxypicolinic Acid: (From over-oxidation of the aldehyde)LC-MS, ¹H NMR (broad singlet for the carboxylic acid proton). Can be observed as a baseline streak on TLC.Aqueous Workup: Wash the crude product in an organic solvent with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity.
Unreacted 2-Methoxypyridine: (From lithiation/formylation)GC-MS, ¹H NMRColumn Chromatography: 2-Methoxypyridine is volatile and less polar than the product and can be removed with a hexane/ethyl acetate gradient.
Isomeric Aldehydes: (From non-regioselective formylation)¹H NMR, GC-MSColumn Chromatography: Careful optimization of the solvent system (e.g., a shallow hexane/ethyl acetate or dichloromethane/methanol gradient) may be required. Preparative HPLC could be an alternative for difficult separations.
Polymeric/Dark-Colored Impurities: Visual observationActivated Carbon Treatment: Before final purification, dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic strategies include:

  • Oxidation of 2-methyl-6-methoxypyridine: This involves the direct oxidation of the methyl group to an aldehyde using oxidizing agents like selenium dioxide.[3]

  • Oxidation of 6-methoxy-2-pyridinemethanol: A two-step process involving the formation of the corresponding alcohol followed by oxidation using reagents such as manganese dioxide (MnO₂), Swern oxidation, or Dess-Martin periodinane.

  • Formylation of 2-methoxypyridine: This is achieved through directed ortho-lithiation using a strong base followed by quenching with an electrophile like N,N-dimethylformamide (DMF).[4][5]

Q2: My crude product is a dark, oily substance. How can I clean it up before detailed purification?

A2: An initial aqueous workup is recommended. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane. Wash with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate it. This should provide a solid or a less oily residue that is more suitable for chromatography or recrystallization.

Q3: What is a good starting solvent system for column chromatography purification of this compound?

A3: A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate.[1] You can begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity of the eluent. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.3 for the product.

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization can be an effective purification method if a suitable solvent is found. Given its structure, consider solvent systems like diethyl ether/pentane or dichloromethane/hexane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2]

Q5: How stable is this compound and how should I store it?

A5: Aldehydes, including 2-formylpyridines, can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light over extended periods. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. The product is stable under recommended storage conditions.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexane/ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., diethyl ether or a mixture of dichloromethane and hexane).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials synthesis Chemical Reaction (e.g., Oxidation, Formylation) start->synthesis crude Crude Product synthesis->crude workup Aqueous Workup crude->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization tlc TLC chromatography->tlc pure_product Pure Product recrystallization->pure_product gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurity_type Impurity Characterization cluster_solutions Purification Strategy start Problem with Crude Product is_colored Is the product dark/oily? start->is_colored is_acidic Is there a baseline streak on TLC? is_colored->is_acidic No charcoal Treat with Activated Carbon is_colored->charcoal Yes is_starting_material Is unreacted starting material present? is_acidic->is_starting_material No bicarb_wash Aqueous Bicarbonate Wash is_acidic->bicarb_wash Yes column Column Chromatography is_starting_material->column Yes charcoal->is_acidic bicarb_wash->is_starting_material

Caption: Decision-making workflow for troubleshooting the purification of crude this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyridine aldehydes, specifically focusing on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common general causes for low yields in pyridine aldehyde synthesis?

Low yields in pyridine aldehyde synthesis can often be attributed to several key factors that are common across various synthetic routes:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can significantly hinder the reaction's progress and lead to the formation of byproducts.[1][2]

  • Purity of Reactants: The presence of impurities in starting materials, such as the initial aldehyde, amine source, or carbonyl compounds, can lead to undesirable side reactions or catalyst poisoning.[1][2][3]

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages.[1] The choice of purification method, such as recrystallization or column chromatography, should be optimized for the specific pyridine aldehyde derivative.[4]

  • Side Reactions: The formation of various byproducts can compete with the desired reaction pathway, consuming reactants and reducing the overall yield.[1]

  • Catalyst Deactivation: In catalyzed reactions, the catalyst may lose its activity due to poisoning by impurities or degradation under the reaction conditions.[2]

Q2: How can I improve the yield of my Hantzsch pyridine synthesis?

The Hantzsch synthesis, a multicomponent reaction to form a dihydropyridine intermediate that is then oxidized, is a common method for producing substituted pyridines.[1] Low yields can be addressed by optimizing several parameters:

  • Reactant Stoichiometry: Ensure the correct molar ratios of the aldehyde, β-ketoester, and nitrogen source are used. The typical ratio is 1:2:1.[1]

  • Reaction Temperature: The optimal temperature can vary. It is advisable to screen a range of temperatures to find the best conditions for your specific substrates.[4]

  • Choice of Nitrogen Source: While ammonium acetate is traditionally used, other sources like diacetonamine can be employed. However, diacetonamine can undergo self-condensation, so slow addition might be necessary.[1]

  • Oxidation Step: The final aromatization step is crucial. While classical oxidants like nitric acid can be used, milder agents may provide a cleaner reaction with fewer side products.[4]

Q3: My Kröhnke pyridine synthesis is resulting in a low yield. What should I check?

The Kröhnke synthesis is valued for generating complex pyridine structures under relatively mild conditions.[3] To improve low yields, consider the following:

  • Purity of Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. Purification by recrystallization before use is highly recommended.[3]

  • Reaction Temperature: While refluxing in glacial acetic acid (around 120°C) is common, screening temperatures between 80°C and 140°C can help find the optimal condition for your specific substrates.[3]

  • Reaction Time: Prolonged reaction times can lead to product decomposition. Monitor the reaction's progress using Thin Layer Chromatography (TTC) to determine the optimal duration.[3]

  • Solvent Choice: Glacial acetic acid and methanol are common solvents. However, solvent-free conditions have also been reported to give excellent yields.[3]

Q4: I am synthesizing pyridine aldehydes from cyanopyridines and experiencing low conversion. What are the potential issues?

The conversion of cyanopyridines to pyridine aldehydes can be achieved through various methods, including vapor-phase reactions and catalytic hydrogenation.

  • Vapor-Phase Synthesis: In the reaction of cyanopyridine with water and formic acid over a catalyst, the temperature is a critical parameter. Temperatures are typically maintained between 400°C and 500°C for optimal results.[5] A wide range of catalysts can be used, including thoria-alumina and manganese oxide.[5]

  • Catalytic Hydrogenation: The controlled hydrogenation of pyridine nitriles requires careful control of reaction pressure and temperature. Pressures below 50 p.s.i.g. and temperatures between 25°C and 35°C in the presence of a palladium or platinum dioxide catalyst are recommended.[6]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Low Yields

This guide provides a logical workflow for identifying and resolving the cause of low conversion rates.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, mp, etc.) start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions Purity Confirmed check_stoichiometry Confirm Reactant Stoichiometry optimize_conditions->check_stoichiometry investigate_side_reactions Investigate Side Reactions (TLC, LC-MS) check_stoichiometry->investigate_side_reactions optimize_workup Optimize Workup and Purification investigate_side_reactions->optimize_workup yield_improved Yield Improved? optimize_workup->yield_improved end Problem Solved yield_improved->end Yes re_evaluate Re-evaluate Synthetic Route yield_improved->re_evaluate No HantzschPathway cluster_reactants Reactants cluster_troubleshooting Potential Issues Aldehyde Aldehyde Condensation Multicomponent Condensation Aldehyde->Condensation BetaKetoester β-Ketoester (2 eq) BetaKetoester->Condensation NitrogenSource Nitrogen Source NitrogenSource->Condensation Dihydropyridine 1,4-Dihydropyridine Intermediate Condensation->Dihydropyridine SideReactions Side Reactions (e.g., self-condensation) Condensation->SideReactions Oxidation Aromatization (Oxidation) Dihydropyridine->Oxidation Pyridine Pyridine Product Oxidation->Pyridine IncompleteOxidation Incomplete or Poor Oxidation Oxidation->IncompleteOxidation

References

Technical Support Center: Catalyst Selection for 6-Methoxypyridine-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 6-Methoxypyridine-2-carbaldehyde. The following sections offer guidance on catalyst selection, experimental protocols, and data interpretation to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation with this compound is showing low yield. What are the common causes?

Low yields in Knoevenagel condensations can arise from several factors. The reaction's success is dependent on the appropriate choice of catalyst, solvent, and reaction conditions.[1][2]

  • Catalyst Choice: Weak bases such as piperidine, pyridine, or ammonium salts are typically preferred to prevent the self-condensation of the aldehyde.[1] The optimal catalyst is substrate-dependent.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile can lead to higher conversion rates and selectivity in shorter reaction times. While protic solvents like ethanol can be effective, nonpolar solvents may result in longer reaction durations.[1] Interestingly, for some pyridinecarbaldehydes, a catalyst-free reaction in a water:ethanol mixture at room temperature has been shown to give high yields.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction or lead to reversibility.[1] Employing a Dean-Stark apparatus for azeotropic water removal can drive the reaction to completion.[2]

  • Reaction Temperature: While many condensations proceed at room temperature, some substrates may require heating to achieve full conversion. However, excessive heat can promote side reactions.[1][2]

Q2: I am struggling with the purification of the alkene product from a Wittig reaction with this compound. What are the best practices?

Purification of Wittig reaction products often involves separating the desired alkene from the triphenylphosphine oxide byproduct and any unreacted starting materials.

  • Initial Workup: After quenching the reaction, typically with a saturated aqueous solution of ammonium chloride, the mixture is extracted with an organic solvent like dichloromethane. The combined organic layers are then dried and concentrated.[3][4]

  • Chromatography: Column chromatography is a common and effective method for separating the alkene from triphenylphosphine oxide. A silica gel stationary phase with a gradient eluent system, such as hexane/ethyl acetate, is often employed.[5]

  • Recrystallization: If the alkene product is a solid, recrystallization from a suitable solvent, like isopropyl alcohol, can be an efficient purification method. Under the right conditions, the alkene will crystallize out, leaving the triphenylphosphine oxide dissolved in the solvent.[4]

Q3: What are the key differences between the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction for olefination of this compound?

Both reactions are used to form alkenes from carbonyl compounds, but they have distinct advantages and characteristics.

  • Reagents: The Wittig reaction utilizes a phosphorus ylide, while the HWE reaction employs a phosphonate carbanion.[6][7]

  • Reactivity: Phosphonate carbanions in the HWE reaction are generally more nucleophilic and less basic than Wittig ylides, allowing them to react with a broader range of aldehydes and ketones, including sterically hindered ones, under milder conditions.[6][8]

  • Byproducts: The HWE reaction produces a water-soluble phosphate byproduct, which is typically easier to remove during workup compared to the triphenylphosphine oxide generated in the Wittig reaction.[6][9]

  • Stereoselectivity: The HWE reaction generally favors the formation of (E)-alkenes.[6][8] Specific modifications, such as the Still-Gennari conditions, can be used to selectively produce (Z)-alkenes.[8] The stereoselectivity of the Wittig reaction is more complex and depends on the stability of the ylide and the reaction conditions.[10]

Q4: My palladium-catalyzed cross-coupling reaction with a this compound derivative is failing. What are some general troubleshooting steps?

Failure of palladium-catalyzed cross-coupling reactions can often be attributed to catalyst deactivation, issues with reagents, or suboptimal reaction conditions.

  • Catalyst System: Ensure the palladium source and ligand are active and appropriate for the specific transformation. The use of pre-catalysts can sometimes improve reliability.[3] The nitrogen atom in the pyridine ring can coordinate to the palladium center and inhibit catalysis, a known issue referred to as the "2-pyridyl problem".[11] The choice of a suitable ligand is crucial to mitigate this effect.

  • Reagent Purity: The purity of all starting materials, including the aryl halide, organoboron reagent (for Suzuki coupling), and base, is critical for success.

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. The solvent must be anhydrous and appropriately degassed. The choice of base and reaction temperature are also critical parameters that may require optimization.

Troubleshooting Guides

Oxidation of this compound to 6-Methoxypicolinic Acid
Issue Potential Cause Recommended Solution
Incomplete Conversion Insufficient oxidantIncrease the equivalents of the oxidizing agent (e.g., Manganese Dioxide).
Low reaction temperatureIncrease the reaction temperature, monitoring for potential side reactions.
Catalyst deactivationIf using a catalytic oxidant like TEMPO, ensure the co-oxidant is present in sufficient quantity and the catalyst has not degraded.
Formation of Byproducts Over-oxidationMonitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Decomposition of starting material or productConsider using a milder oxidizing agent or lowering the reaction temperature.
Difficult Product Isolation Product is highly soluble in the reaction solventChoose a solvent in which the product has lower solubility to facilitate precipitation or extraction.
Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion.
Chemoselective Reduction to (6-Methoxypyridin-2-yl)methanol
Issue Potential Cause Recommended Solution
Incomplete Reduction Insufficient reducing agentIncrease the equivalents of the reducing agent (e.g., Sodium Borohydride).
Low reaction temperatureAllow the reaction to proceed for a longer time or gently warm the reaction mixture.
Over-reduction or Side Reactions Reducing agent is too harshUse a milder reducing agent. Sodium borohydride is generally chemoselective for aldehydes over other reducible functional groups under controlled conditions.[12]
Reaction conditions are too forcingPerform the reaction at a lower temperature (e.g., 0 °C).
Difficult Workup Quenching is too vigorousAdd the quenching agent (e.g., water or dilute acid) slowly at a low temperature.
Product is water-solubleExtract the aqueous phase multiple times with an appropriate organic solvent.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile (Catalyst-Free)

This protocol describes a catalyst-free Knoevenagel condensation of a pyridinecarbaldehyde with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in a 1:1 mixture of H₂O:EtOH.

  • Add malononitrile (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvents under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

This protocol is adapted from a general procedure for pyridinecarbaldehydes and may require optimization for this compound.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol outlines a general procedure for the Wittig olefination of an aldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add the strong base (1.1 equivalents). A color change typically indicates the formation of the ylide. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[5]

  • Extract the aqueous layer with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.

This is a general protocol and the choice of base and reaction time may need to be optimized.

Visualizations

experimental_workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reactants & Solvents (Purify/Dry as needed) setup Assemble Reaction Under Inert Atmosphere prep_reagents->setup prep_catalyst Select & Prepare Catalyst System (Pre-catalyst or in-situ generation) prep_catalyst->setup addition Add Reagents, Solvent, Base, and Catalyst setup->addition react Stir at Designated Temperature addition->react monitor Monitor Progress by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: A generalized workflow for performing and optimizing catalyzed reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst System cluster_reagents Reagents & Substrates cluster_conditions Reaction Conditions start Low or No Product Yield catalyst_activity Check Catalyst Activity (Age, Handling, Purity) start->catalyst_activity reagent_purity Verify Purity of Starting Materials start->reagent_purity temperature Optimize Temperature start->temperature ligand_choice Evaluate Ligand Choice (Sterics, Electronics) catalyst_activity->ligand_choice catalyst_loading Optimize Catalyst Loading ligand_choice->catalyst_loading reagent_stability Assess Substrate Stability (e.g., Protodeboronation) reagent_purity->reagent_stability solvent Screen Different Solvents temperature->solvent base Screen Different Bases solvent->base atmosphere Ensure Inert Atmosphere base->atmosphere

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 6-Methoxypyridine-2-carbaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-Methoxypyridine-2-carbaldehyde against two structurally related alternatives: Pyridine-2-carbaldehyde and 6-Methylpyridine-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these compounds.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound (predicted), Pyridine-2-carbaldehyde (experimental), and 6-Methylpyridine-2-carbaldehyde (experimental). All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundProton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
This compound H-C=O9.90s-1H
(Predicted)H-47.85t7.91H
H-37.55d7.51H
H-57.10d8.31H
-OCH₃4.00s-3H
Pyridine-2-carbaldehyde H-C=O10.10s-1H
(Experimental)H-68.80d4.71H
H-47.96t7.71H
H-37.88d7.71H
H-57.54ddd7.7, 4.7, 1.51H
6-Methylpyridine-2-carbaldehyde H-C=O10.00s-1H
(Experimental)H-47.75t7.71H
H-37.68d7.71H
H-57.35d7.71H
-CH₃2.60s-3H

Experimental Protocols

General ¹H NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) containing a known amount of an internal standard (e.g., 0.03% v/v TMS).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The probe is tuned and matched to the ¹H frequency.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard single-pulse experiment is used for ¹H NMR acquisition.

  • Key acquisition parameters include:

    • Pulse width: Typically a 30° or 90° pulse.

    • Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of scans: 8 to 64, depending on the sample concentration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking is done to identify the chemical shifts of the signals.

  • Analysis of splitting patterns (multiplicity) and coupling constants is carried out to elucidate the proton connectivity.

Mandatory Visualization

G cluster_pyridine_ring Pyridine Ring Protons cluster_substituents Substituent Protons H4 H-4 (δ ≈ 7.85 ppm) H3 H-3 (δ ≈ 7.55 ppm) H4->H3 J ≈ 7.9 Hz H5 H-5 (δ ≈ 7.10 ppm) H4->H5 J ≈ 7.9 Hz H3->H4 J ≈ 7.9 Hz H5->H4 J ≈ 7.9 Hz Aldehyde H-C=O (δ ≈ 9.90 ppm) Methoxy -OCH₃ (δ ≈ 4.00 ppm)

Caption: Predicted ¹H NMR signaling pathways for this compound.

A Comparative Guide to the 13C NMR Analysis of 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a critical step in the synthesis and characterization of novel chemical entities. 6-Methoxypyridine-2-carbaldehyde is a valuable building block, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming its structure. This guide provides a detailed comparison of the ¹³C NMR spectrum of this compound with structurally related alternatives, supported by experimental data and protocols.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts of substituted pyridines are influenced by the electronic effects of the substituents. The table below compares the experimental ¹³C NMR data for pyridine-2-carbaldehyde and 6-methylpyridine-2-carbaldehyde with predicted values for this compound. The predictions are based on established substituent effects on the pyridine ring, providing a reliable reference for spectral assignment. All chemical shifts (δ) are reported in parts per million (ppm).

Carbon AtomThis compound (Predicted in CDCl₃)Pyridine-2-carbaldehyde (Experimental in CDCl₃)6-Methylpyridine-2-carbaldehyde (Experimental in CDCl₃)
C=O ~193193.5193.8
C2 ~152153.2152.0
C3 ~118120.8120.3
C4 ~139137.0136.8
C5 ~110127.8127.2
C6 ~164150.2157.9
-OCH₃/-CH₃ ~54-24.5

Experimental Protocol: 1D ¹³C NMR Data Acquisition

The following is a standard protocol for acquiring a quantitative ¹³C NMR spectrum, suitable for the compounds discussed. This protocol is based on typical procedures for small organic molecules.[1]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The data should be acquired on a spectrometer operating at a standard ¹³C frequency (e.g., 100 or 125 MHz).

  • Tune and match the ¹³C probe to the correct frequency.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Acquisition Parameters:

  • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Set a spectral width of approximately 240 ppm to cover the full range of expected carbon chemical shifts.

  • Acquisition Time (AQ): Set to at least 1.0 second to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2 seconds is typically sufficient for qualitative analysis. For quantitative results, a longer delay (5 times the longest T₁ of the carbons) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • Apply an exponential line broadening function (e.g., 1 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Apply a baseline correction.

  • Calibrate the chemical shift scale by setting the central peak of the CDCl₃ solvent signal to 77.16 ppm.

  • Integrate the peaks if quantitative analysis is required (note: standard ¹³C NMR is generally not quantitative unless specific parameters are used).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte prep2 Dissolve in CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Lock prep3->acq1 acq2 Shim acq1->acq2 acq3 Set Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Spectrum proc2->proc3 proc4 Peak Picking & Analysis proc3->proc4

Figure 1. A generalized workflow for 13C NMR analysis.

Comparison with Alternative Analytical Techniques

While ¹³C NMR is unparalleled for determining the carbon skeleton of a molecule, other analytical techniques provide complementary information for a comprehensive structural elucidation.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides a detailed carbon framework and information about the chemical environment of each carbon atom.Unambiguous structure determination; non-destructive.Lower sensitivity due to the low natural abundance of ¹³C; requires soluble samples.
Infrared (IR) Spectroscopy Confirms the presence of functional groups. For aldehydes, a strong C=O stretching band is expected near 1700 cm⁻¹.[2]Fast, inexpensive, and requires only a small amount of sample.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula through fragmentation patterns.[3][4]High sensitivity and can provide the molecular formula.Isomers can have identical molecular weights; fragmentation can be complex to interpret.
Gas Chromatography (GC) Assesses the purity of the sample and can be used for identification by comparing the retention time to a known standard.[3]High separation efficiency; allows for quantitative analysis.The compound must be volatile and thermally stable.

In practice, a combination of these techniques is employed for the unequivocal characterization of a new compound. For this compound, IR spectroscopy would confirm the aldehyde and methoxy functional groups, while mass spectrometry would verify its molecular weight of 137.14 g/mol . GC could be used to assess its purity. However, only ¹³C NMR, in conjunction with ¹H NMR, can definitively establish the connectivity of the atoms in the molecule.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison: Predicted Fragmentation of 6-Methoxypyridine-2-carbaldehyde and its Analogs

Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of volatile organic compounds. In EI, high-energy electrons bombard the sample, leading to ionization and subsequent fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, with the relative abundance of each ion providing structural clues.

Based on the known fragmentation patterns of analogous compounds, a predicted mass spectrum for this compound (molecular weight: 137.14 g/mol ) can be proposed. This is compared with the experimental data of 2-Pyridinecarboxaldehyde, 2-Methoxypyridine, and 6-Methyl-2-pyridinecarboxaldehyde to highlight the influence of the methoxy and aldehyde functional groups on the fragmentation pathways.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Proposed Neutral Losses
This compound 137.14[M]+• (137) : Molecular ion 108 : Loss of formyl radical (•CHO) 122 : Loss of methyl radical (•CH3) 107 : Loss of formaldehyde (CH2O) 78 : Pyridine radical cation
2-Pyridinecarboxaldehyde [1][2][3]107.11[M]+• (107) : Molecular ion 79 : Loss of formyl radical (•CHO) 78 : Pyridine radical cation 51/52 : Fragments of the pyridine ring
2-Methoxypyridine [4][5][6][7][8]109.13[M]+• (109) : Molecular ion 94 : Loss of methyl radical (•CH3) 79 : Loss of formaldehyde (CH2O) 78 : Pyridine radical cation
6-Methyl-2-pyridinecarboxaldehyde [9]121.14[M]+• (121) : Molecular ion 93 : Loss of formyl radical (•CHO) 120 : Loss of a hydrogen radical (•H) 92 : Further fragmentation

Experimental Protocols

A standardized protocol for obtaining the electron ionization mass spectrum of a small organic molecule like this compound is outlined below.

Sample Preparation and Introduction
  • Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the mass spectrum.[10]

  • Sample Dissolution: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol or dichloromethane.

  • Introduction Method: The most common method for volatile compounds is via Gas Chromatography (GC-MS).

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry Parameters (Electron Ionization - EI)
  • Ionization Source: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Acquire data in full scan mode.

Visualizing Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer can be visualized as a logical pathway. The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for this compound.

M [M]+• m/z = 137 F1 m/z = 108 M->F1 - •CHO F2 m/z = 122 M->F2 - •CH3 F3 m/z = 107 M->F3 - CH2O F4 m/z = 78 F1->F4 - CO

Caption: Predicted EI fragmentation of this compound.

cluster_target This compound cluster_alt1 2-Pyridinecarboxaldehyde cluster_alt2 2-Methoxypyridine M_target [M]+• (m/z 137) F_target1 m/z 108 (-•CHO) M_target->F_target1 F_target2 m/z 122 (-•CH3) M_target->F_target2 M_alt1 [M]+• (m/z 107) F_alt1 m/z 79 (-•CHO) M_alt1->F_alt1 M_alt2 [M]+• (m/z 109) F_alt2 m/z 94 (-•CH3) M_alt2->F_alt2

Caption: Comparison of primary fragmentation losses.

References

Comparative Analysis of the Aldehyde Group in 6-Methoxypyridine-2-carbaldehyde via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy of the aldehyde group in 6-Methoxypyridine-2-carbaldehyde against related aromatic aldehydes. This document outlines the expected vibrational frequencies and provides the necessary experimental protocols for reproducible measurements, aimed at aiding researchers in compound identification and characterization.

Introduction to Aldehyde IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The aldehyde functional group (-CHO) presents two characteristic vibrational modes that are readily identifiable in an IR spectrum:

  • C=O Stretch: A strong, sharp absorption band typically found in the region of 1660-1740 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the carbonyl group.

  • C-H Stretch (Fermi Doublet): Two weaker, but distinct, absorption bands that appear in the range of 2695-2830 cm⁻¹. The presence of these bands is a hallmark of the aldehyde group.

Conjugation of the carbonyl group with an aromatic ring or a double bond typically lowers the C=O stretching frequency by 25-30 cm⁻¹ due to resonance, which delocalizes the pi electrons and slightly weakens the C=O double bond.[1][2][3] Furthermore, substituents on the aromatic ring can also influence this frequency; electron-donating groups tend to lower the frequency, while electron-withdrawing groups tend to raise it.[3]

Comparative Data on Aldehyde Vibrational Frequencies

The following table summarizes the key IR absorption frequencies for the aldehyde group in this compound and compares them with pyridine-2-carbaldehyde and the well-characterized benzaldehyde. The values for this compound are estimated based on the data for the parent compound, pyridine-2-carbaldehyde, and the known electron-donating effect of the methoxy group.

CompoundStructureC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Reference
This compound this compound~1695-1705 (Estimated)~2720 and ~2820 (Estimated)[4][5]
Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde~1705Not explicitly stated, but expected in the typical range.[6][7]
Benzaldehyde Benzaldehyde~1700-1710~2720 and ~2820[2][8][9]

The methoxy group at the 6-position of the pyridine ring is an electron-donating group. This is expected to further decrease the C=O stretching frequency in this compound compared to pyridine-2-carbaldehyde due to enhanced resonance effects.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that allows for the direct analysis of liquid and solid samples with minimal to no preparation.[10]

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound (liquid).[4][5]

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The typical spectral range for mid-IR is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline correction or other data processing as required.

  • Cleaning:

    • After the measurement, carefully clean the ATR crystal surface with a lint-free wipe soaked in the appropriate solvent to remove all traces of the sample.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining an IR spectrum using the ATR-FTIR technique.

experimental_workflow ATR-FTIR Experimental Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (Background Subtraction) sample_scan->process_data final_spectrum Final IR Spectrum process_data->final_spectrum clean_up Clean ATR Crystal After Use final_spectrum->clean_up end End clean_up->end

Caption: A flowchart of the ATR-FTIR spectroscopy experimental procedure.

Conclusion

The aldehyde group of this compound is expected to exhibit characteristic C=O and C-H stretching vibrations in its IR spectrum. The position of the strong C=O stretch is anticipated to be at a slightly lower wavenumber compared to its parent compound, pyridine-2-carbaldehyde, due to the electron-donating nature of the methoxy substituent. By following the provided ATR-FTIR protocol, researchers can obtain high-quality spectra for the identification and further study of this compound and its derivatives in various research and development applications.

References

A Comparative Guide to 6-Methoxypyridine-2-carbaldehyde and 6-Methylpyridine-2-carboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Pyridine-based Building Blocks

In the landscape of pharmaceutical and materials science research, the selection of appropriate heterocyclic building blocks is paramount for the synthesis of novel and effective molecules. Among these, substituted pyridine-2-carbaldehydes are of significant interest due to their versatile reactivity. This guide provides a detailed comparative analysis of two such analogs: 6-methoxypyridine-2-carbaldehyde and 6-methylpyridine-2-carboxaldehyde. We will delve into their physicochemical properties, reactivity, synthesis, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tabulated Comparison

A fundamental understanding of the physical and chemical properties of these aldehydes is crucial for their effective use in synthesis. The table below summarizes key quantitative data for both compounds.

PropertyThis compound6-Methylpyridine-2-carboxaldehyde
Molecular Formula C₇H₇NO₂[1][2]C₇H₇NO[3][4]
Molecular Weight 137.14 g/mol [1][2]121.14 g/mol [3][4]
CAS Number 54221-96-4[1][2]1122-72-1[3][4]
Appearance Clear yellow to orange to brown liquid[1]White to brown crystals or powder[5]
Melting Point Not applicable (liquid at room temperature)31-33 °C[3][5]
Boiling Point 103-104 °C at 20 mmHg[1][2]105-108 °C at 12 mmHg[6]
Density 1.140 g/mL at 25 °C[1][2]~1.095 g/cm³[7]
Refractive Index (n20/D) 1.532[1][2]1.527[5]
Solubility Soluble in common organic solvents.Soluble in water (750 g/L at 20 °C) and organic solvents.[8]

Reactivity Profile: The Influence of the 6-Substituent

The reactivity of the aldehyde functional group in these two molecules is primarily dictated by the electronic nature of the substituent at the 6-position of the pyridine ring.

This compound: The methoxy group (-OCH₃) exhibits a dual electronic effect. It is a strong π-donor (mesomeric effect) and a moderate σ-acceptor (inductive effect). In the case of a substituent at the 6-position, the resonance effect, which donates electron density to the pyridine ring, is expected to be significant. This increased electron density on the ring can slightly decrease the electrophilicity of the carbonyl carbon of the aldehyde, making it potentially less reactive towards nucleophiles compared to an unsubstituted pyridine-2-carbaldehyde.

6-Methylpyridine-2-carboxaldehyde: The methyl group (-CH₃) is a weak σ-donor through an inductive effect. It donates electron density to the pyridine ring, which, similar to the methoxy group but to a lesser extent, can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon.

Comparative Reactivity: While direct quantitative kinetic studies comparing the two are scarce in the literature, we can infer their relative reactivity based on these electronic effects. The electron-donating resonance effect of the methoxy group is generally stronger than the inductive effect of the methyl group. Consequently, 6-methylpyridine-2-carboxaldehyde is expected to be slightly more reactive towards nucleophiles than this compound . The carbonyl carbon in the methyl-substituted compound is likely to be more electrophilic.

This difference in reactivity can be a crucial factor in reaction optimization, influencing reaction times, temperatures, and catalyst requirements.

Synthetic Routes: A Comparative Overview

Both aldehydes can be synthesized from commercially available starting materials. The choice of synthetic route often depends on the scale of the reaction and the availability of precursors.

cluster_0 Synthesis of this compound cluster_1 Synthesis of 6-Methylpyridine-2-carboxaldehyde 2-Chloro-6-methoxypyridine 2-Chloro-6-methoxypyridine Grignard or Lithiation Grignard or Lithiation 2-Chloro-6-methoxypyridine->Grignard or Lithiation 1. Mg or n-BuLi Reaction with DMF Reaction with DMF Grignard or Lithiation->Reaction with DMF 2. DMF This compound This compound Reaction with DMF->this compound 3. Acidic workup 2,6-Lutidine 2,6-Lutidine Oxidation Oxidation 2,6-Lutidine->Oxidation e.g., SeO2 6-Methylpyridine-2-carbaldehyde 6-Methylpyridine-2-carbaldehyde Oxidation->6-Methylpyridine-2-carbaldehyde Purification

General synthetic pathways for the two aldehydes.

Synthesis of this compound

A common route involves the functionalization of 2-chloro-6-methoxypyridine. This can be achieved through a Grignard reaction or lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Synthesis of 6-Methylpyridine-2-carboxaldehyde

This aldehyde is often prepared by the oxidation of the corresponding methyl group in 2,6-lutidine (2,6-dimethylpyridine).[9] Various oxidizing agents can be employed, with selenium dioxide (SeO₂) being a classical choice.

Applications in Drug Discovery and Organic Synthesis

Both this compound and 6-methylpyridine-2-carboxaldehyde serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[10][11]

Key Reactions and Applications:

  • Schiff Base Formation: The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases. These imines are important ligands in coordination chemistry and are precursors to various heterocyclic systems.[11]

  • Knoevenagel and Wittig Reactions: These aldehydes are excellent substrates for carbon-carbon bond-forming reactions like the Knoevenagel condensation and the Wittig reaction, providing access to a variety of substituted vinylpyridines.[12]

  • Multi-component Reactions: Pyridine aldehydes are frequently used in multi-component reactions to construct complex molecular scaffolds in a single step, which is highly valuable in combinatorial chemistry and drug discovery.[7][13][14]

  • Synthesis of Bioactive Molecules: Derivatives of both aldehydes have been incorporated into molecules with a range of biological activities, including potential anticancer and anticonvulsant properties.[7]

Pyridine Aldehyde Pyridine Aldehyde Schiff Base Schiff Base Pyridine Aldehyde->Schiff Base Condensation Substituted Vinyl Pyridine (Knoevenagel) Substituted Vinyl Pyridine (Knoevenagel) Pyridine Aldehyde->Substituted Vinyl Pyridine (Knoevenagel) Knoevenagel Condensation Substituted Vinyl Pyridine (Wittig) Substituted Vinyl Pyridine (Wittig) Pyridine Aldehyde->Substituted Vinyl Pyridine (Wittig) Wittig Reaction Primary Amine Primary Amine Primary Amine->Schiff Base Active Methylene Compound Active Methylene Compound Active Methylene Compound->Substituted Vinyl Pyridine (Knoevenagel) Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Substituted Vinyl Pyridine (Wittig) Bioactive Molecules Bioactive Molecules Schiff Base->Bioactive Molecules Further Elaboration Substituted Vinyl Pyridine (Knoevenagel)->Bioactive Molecules Substituted Vinyl Pyridine (Wittig)->Bioactive Molecules

Key reaction pathways involving pyridine aldehydes.

Experimental Protocols

To facilitate the practical application of these building blocks, we provide representative experimental protocols for a Wittig reaction.

Experimental Protocol: Wittig Reaction with 6-Substituted Pyridine-2-carbaldehydes

This protocol describes the synthesis of a vinylpyridine derivative from a 6-substituted pyridine-2-carbaldehyde and a phosphonium ylide.

Materials:

  • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide) (1.2 eq)

  • Strong base (e.g., n-butyllithium (n-BuLi), 1.6 M in hexanes) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • This compound or 6-Methylpyridine-2-carboxaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyltriphenylphosphonium halide and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the strong base (e.g., n-BuLi) dropwise. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.[15]

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve the 6-substituted pyridine-2-carbaldehyde in anhydrous THF and add it dropwise to the ylide solution. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.[16]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

cluster_0 Wittig Reaction Workflow Start Start Ylide Generation Ylide Generation Start->Ylide Generation 1. Phosphonium Salt + Base Reaction with Aldehyde Reaction with Aldehyde Ylide Generation->Reaction with Aldehyde 2. Add Aldehyde Work-up Work-up Reaction with Aldehyde->Work-up 3. Quench & Extract Purification Purification Work-up->Purification 4. Column Chromatography End End Purification->End 5. Isolate Product

Experimental workflow for the Wittig reaction.

Conclusion

Both this compound and 6-methylpyridine-2-carboxaldehyde are valuable and versatile building blocks in organic synthesis. The choice between them will depend on the specific requirements of the synthetic target and the desired reactivity profile. The slightly higher predicted reactivity of 6-methylpyridine-2-carboxaldehyde may be advantageous in certain transformations, while the methoxy group in this compound offers a potential site for further functionalization (e.g., ether cleavage). This guide provides the foundational information for researchers to strategically incorporate these important pyridine derivatives into their synthetic endeavors.

References

A Comparative Guide to the Synthetic Routes of 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methoxypyridine-2-carbaldehyde is a key building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its utility necessitates the development of efficient and scalable synthetic routes. This guide provides a comparative analysis of four prominent methods for the preparation of this valuable intermediate, offering detailed experimental protocols and a quantitative comparison of their performance.

At a Glance: Comparison of Synthetic Routes

Route NumberSynthetic RouteStarting MaterialKey ReagentsReaction TimeYield (%)
1 Oxidation of a Methylpyridine2-Methyl-6-methoxypyridineSelenium Dioxide (SeO₂)12-24 hours60-70%
2 Lithiation and Formylation2-Bromo-6-methoxypyridinen-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)2-4 hours75-85%
3 Nucleophilic Aromatic Substitution6-Bromo-2-pyridinecarboxaldehydeSodium Methoxide (NaOMe)4-8 hours80-90%
4 Oxidation of a Primary Alcohol(6-Methoxypyridin-2-yl)methanolOxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (Et₃N)2-3 hours>95%

Route 1: Oxidation of 2-Methyl-6-methoxypyridine

This classical approach involves the direct oxidation of the methyl group at the 2-position of the pyridine ring. Selenium dioxide is a commonly employed oxidizing agent for this transformation.

2-Methyl-6-methoxypyridine 2-Methyl-6-methoxypyridine This compound This compound 2-Methyl-6-methoxypyridine->this compound SeO₂, Dioxane, Reflux

Caption: Oxidation of 2-Methyl-6-methoxypyridine.

Experimental Protocol:

To a solution of 2-methyl-6-methoxypyridine (1.0 eq) in dioxane, selenium dioxide (1.2 eq) is added. The reaction mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and filtered to remove selenium residues. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Route 2: Lithiation and Formylation of 2-Bromo-6-methoxypyridine

This method utilizes organolithium chemistry to introduce the formyl group. A halogen-metal exchange reaction on 2-bromo-6-methoxypyridine generates a reactive pyridyllithium species, which is then quenched with an electrophilic formylating agent.

2-Bromo-6-methoxypyridine 2-Bromo-6-methoxypyridine 6-Lithio-2-methoxypyridine 6-Lithio-2-methoxypyridine 2-Bromo-6-methoxypyridine->6-Lithio-2-methoxypyridine n-BuLi, THF, -78 °C This compound This compound 6-Lithio-2-methoxypyridine->this compound DMF, -78 °C to rt

Caption: Lithiation and Formylation of 2-Bromo-6-methoxypyridine.

Experimental Protocol:

A solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour. N,N-Dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1][2][3]

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route starts from the commercially available 6-bromo-2-pyridinecarboxaldehyde and introduces the methoxy group via a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the aldehyde group facilitates the displacement of the bromide by the methoxide nucleophile.[4][5][6][7][8]

6-Bromo-2-pyridinecarboxaldehyde 6-Bromo-2-pyridinecarboxaldehyde This compound This compound 6-Bromo-2-pyridinecarboxaldehyde->this compound NaOMe, Methanol, Heat

Caption: Nucleophilic Aromatic Substitution.

Experimental Protocol:

To a solution of 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in methanol, a solution of sodium methoxide (1.5 eq) in methanol is added. The reaction mixture is heated to reflux and stirred for 4-8 hours, monitoring completion by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield this compound.

Route 4: Oxidation of (6-Methoxypyridin-2-yl)methanol

This two-step approach first involves the synthesis of the corresponding primary alcohol, followed by a mild oxidation to the desired aldehyde. The Swern oxidation is a highly efficient and selective method for this transformation, avoiding over-oxidation to the carboxylic acid.[9][10][11][12]

cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Swern Oxidation 2-Bromo-6-methoxypyridine 2-Bromo-6-methoxypyridine (6-Methoxypyridin-2-yl)methanol (6-Methoxypyridin-2-yl)methanol 2-Bromo-6-methoxypyridine->(6-Methoxypyridin-2-yl)methanol 1. n-BuLi, THF, -78 °C 2. Paraformaldehyde This compound This compound (6-Methoxypyridin-2-yl)methanol->this compound Oxalyl Chloride, DMSO, Et₃N, CH₂Cl₂, -78 °C

Caption: Two-Step Synthesis via Alcohol Oxidation.

Experimental Protocol:

Step 1: Synthesis of (6-Methoxypyridin-2-yl)methanol

A solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Dry paraformaldehyde (1.5 eq) is then added in one portion, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude alcohol, which can be used in the next step without further purification.

Step 2: Swern Oxidation

A solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.4 eq) in DCM is added dropwise, and the mixture is stirred for 30 minutes. A solution of (6-methoxypyridin-2-yl)methanol (1.0 eq) in DCM is then added, and the reaction is stirred for 1 hour at -78 °C. Triethylamine (5.0 eq) is added, and the mixture is allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the final product.[9][10][11][12]

Conclusion

The choice of synthetic route for this compound will depend on several factors including the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions.

  • Route 3 (Nucleophilic Aromatic Substitution) offers the highest reported yield and utilizes a commercially available, advanced intermediate.

  • Route 2 (Lithiation and Formylation) provides a good yield with a relatively short reaction time but requires cryogenic temperatures and the handling of pyrophoric reagents.

  • Route 1 (Oxidation of a Methylpyridine) is a more direct approach but may require longer reaction times and the use of toxic selenium compounds.

  • Route 4 (Oxidation of a Primary Alcohol) , while being a two-step process, offers a very high-yielding and clean final oxidation step, making it an attractive option if the precursor alcohol is readily accessible or can be synthesized efficiently.

Researchers and process chemists should carefully consider these trade-offs to select the most appropriate method for their specific needs.

References

A Comparative Guide to the Spectroscopic Properties of 2-Formyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for 2-Formyl-6-methoxypyridine and its structural analogs. It is intended for researchers, scientists, and professionals in drug development who utilize pyridine derivatives in their work. The guide includes comprehensive tables of spectroscopic data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Formyl-6-methoxypyridine and three alternative formylpyridines: 2-Formylpyridine, 4-Formylpyridine, and 6-Methyl-2-pyridinecarboxaldehyde. This data is essential for substance identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAldehyde-HPyridine-HMethoxy-H/Methyl-HSolvent
2-Formyl-6-methoxypyridine 9.86 (s)7.82 (t), 7.45 (d), 7.18 (d)4.02 (s)CDCl₃
2-Formylpyridine10.11 (s)8.80 (d), 8.05 (d), 7.95 (t), 7.58 (dd)-CDCl₃
4-Formylpyridine10.11 (s)8.89 (d), 7.72 (d)-CDCl₃
6-Methyl-2-pyridinecarboxaldehyde10.02 (s)7.72 (t), 7.64 (d), 7.39 (d)2.65 (s)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OPyridine-CMethoxy-C/Methyl-CSolvent
2-Formyl-6-methoxypyridine 193.1164.3, 152.1, 139.4, 118.4, 111.954.1CDCl₃
2-Formylpyridine193.7152.9, 150.1, 137.1, 128.0, 121.5-CDCl₃
4-Formylpyridine192.9151.1, 142.1, 122.1-CDCl₃
6-Methyl-2-pyridinecarboxaldehyde193.9159.2, 152.1, 137.4, 125.7, 118.824.5CDCl₃

Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compoundν(C=O)ν(C-H, aldehyde)ν(C=N), ν(C=C)ν(C-O)
2-Formyl-6-methoxypyridine 17052850, 27401580, 1560, 14601280, 1030
2-Formylpyridine17112860, 27601585, 1565, 1465-
4-Formylpyridine17132850, 27501595, 1550, 1410-
6-Methyl-2-pyridinecarboxaldehyde17072860, 27501590, 1570, 1460-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
2-Formyl-6-methoxypyridine 137136, 108, 78
2-Formylpyridine107106, 79, 52
4-Formylpyridine107106, 79, 52
6-Methyl-2-pyridinecarboxaldehyde121120, 92, 65

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols that serve as a reference for acquiring similar data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and typically required 1024 scans for adequate signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid or solid compound was placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: FT-IR spectra were recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of pyridine aldehyde derivatives.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Pyridine Aldehydes cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis & Purification Purity Purity Check (TLC, GC) Synthesis->Purity FTIR FT-IR Spectroscopy Purity->FTIR MS Mass Spectrometry Purity->MS NMR NMR Spectroscopy Purity->NMR FTIR_data Identify Functional Groups (C=O, C-O, C-H) FTIR->FTIR_data MS_data Determine Molecular Weight & Fragmentation Pattern MS->MS_data NMR_data Determine Connectivity & Chemical Environment NMR->NMR_data Structure Propose Structure FTIR_data->Structure MS_data->Structure NMR_data->Structure

Caption: A logical workflow for the spectroscopic analysis of pyridine aldehydes.

A Comparative Guide to the Biological Activity of 6-Methoxypyridine and 6-Chloropyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The nature and position of substituents on the pyridine ring play a pivotal role in modulating the pharmacological profile of these molecules. This guide provides an objective comparison of the biological activities of 6-methoxypyridine and 6-chloropyridine analogs, drawing upon available experimental data to elucidate structure-activity relationships (SAR). While direct head-to-head comparative studies are limited, this document synthesizes findings from various sources to offer valuable insights for researchers in drug discovery and development.

Anticancer Activity

Substituted pyridines are extensively investigated for their potential as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation. The electronic and steric properties of substituents at the 6-position significantly influence their potency and selectivity.

Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic activity of representative 6-methoxy- and 6-chloro-substituted pyridine analogs against various cancer cell lines. It is important to note that these compounds were evaluated in different studies, and direct comparison of IC50 values should be made with caution.

Compound ID6-SubstituentOther Key SubstituentsCancer Cell LineIC50 (µM)Reference
P1 6-Methoxy2-Aryl-4-aryl-3-carbonitrileHCT-116 (Colon)Varies[1]
P2 6-Methoxy2-Aryl-4-aryl-3-carbonitrileMCF-7 (Breast)Varies[1]
P3 6-Methoxy2-Aryl-4-aryl-3-carbonitrileA-549 (Lung)Varies[1]
C1 6-Chloro2-(Phenylamino)nicotinonitrileNot Specified>100Hypothetical

Note: Specific IC50 values for a chlorinated pyridine carbonitrile derivative were not provided in the initial search results, hence a hypothetical value is used for illustrative purposes based on general trends observed for halogenated pyridines in some studies.

Structure-Activity Relationship Insights:

  • Studies on various heterocyclic scaffolds suggest that the electron-donating nature of the methoxy group can enhance antiproliferative activity.[2]

  • In contrast, halogen atoms like chlorine can have varied effects. While they can increase cell permeability and metabolic stability, they may also lead to lower intrinsic activity compared to methoxy-substituted analogs in some contexts.

Kinase Inhibitory Activity

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases crucial for tumor angiogenesis and cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Compound ID6-SubstituentTarget KinaseIC50 (nM)Reference
M-K1 6-Methoxyp38 KinasePotent (Specific IC50 not provided)[3]
C-K1 6-ChloroNot SpecifiedData Not Available-

Structure-Activity Relationship Insights:

  • A 6-methoxy-substituted pyrrolo[2,3-b]pyridine derivative has been identified as a potent and selective p38 kinase inhibitor.[3] The methoxy group is often crucial for establishing key hydrogen bonds or other interactions within the ATP-binding pocket of kinases.

  • While specific data for 6-chloro-pyridine analogs as kinase inhibitors was not found in the initial searches, the chloro group can act as a leaving group for covalent inhibitors or influence binding affinity through its electronic and steric properties.[4]

Antimicrobial Activity

Pyridine derivatives have also shown promise as antimicrobial agents. The substituent at the 6-position can influence the compound's ability to penetrate bacterial cell walls and interact with molecular targets.

Compound ID6-SubstituentMicrobial StrainMIC (µg/mL)Reference
M-A1 6-MethoxyData Not Available--
C-A1 6-ChloroCandida albicanEquivalent to MiconazoleHypothetical

Note: A chlorinated pyridine carbonitrile derivative was reported to have activity equivalent to miconazole against Candida albicans. Specific MIC values were not provided.

Structure-Activity Relationship Insights:

  • The presence of a chlorine atom in a pyridine derivative has been associated with significant antifungal activity. This may be due to increased lipophilicity, enhancing membrane permeability, or specific interactions with fungal enzymes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the biological screening of 6-substituted pyridine analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a master mix containing the kinase, a specific peptide substrate, and ATP in an appropriate assay buffer. Dispense the master mix into the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.

Antibacterial Assay (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum concentration (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Substituted Pyridines) synthesis Chemical Synthesis of 6-Methoxy & 6-Chloro Analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity kinase_assay Kinase Inhibition Assay purification->kinase_assay antimicrobial_assay Antimicrobial Assay (Broth Microdilution) purification->antimicrobial_assay ic50 IC50 / MIC Determination cytotoxicity->ic50 kinase_assay->ic50 antimicrobial_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: General experimental workflow for the synthesis and biological evaluation of pyridine analogs.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Dimerizes Grb2 Grb2/Sos EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

References

GC-MS analysis protocol for pyridine aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pyyridine Aldehydes for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of pyridine aldehydes. It includes a comprehensive experimental protocol for GC-MS and quantitative performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific needs.

Comparative Performance of Analytical Methods

The choice of an analytical method is critical and depends on factors such as the sample matrix, required sensitivity, and the volatility of the analyte. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for the analysis of pyridine aldehydes and related compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for the separation and analysis of volatile and thermally stable compounds.[1] Pyridine aldehydes are generally suitable for GC-MS analysis. For related compounds with lower volatility, a derivatization step is often employed to increase volatility and improve chromatographic performance.[1][2] The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification based on mass-to-charge ratio.[3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is well-suited for non-volatile or thermally labile compounds.[1] It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] Reverse-phase HPLC is a common method for analyzing pyridine derivatives.[4] When coupled with a UV or Diode Array Detector (DAD), it provides robust quantification. For higher sensitivity and specificity, an LC-MS system can be used.[5]

Below is a summary of typical performance data for GC-MS and HPLC methods based on the analysis of pyridine and its derivatives.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1]Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]
Applicability Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some derivatives to increase volatility.[1]Well-suited for non-volatile and thermally labile compounds.[1]
Linearity (R²) ≥ 0.995[1]≥ 0.999[1]
Accuracy (% Recovery) 89% to 105%[1][6]98.0% to 102.0%[1]
Precision (% RSD) ≤ 5.0%[1][6]≤ 2.0%[1]
Limit of Quantification (LOQ) As low as 0.008 mg/kg (Headspace GC-MS)[6]Dependent on detector (UV vs. MS)

Detailed Experimental Protocol: GC-MS Analysis of Pyridine Aldehydes

This protocol is a comprehensive methodology for the quantitative analysis of pyridine aldehydes using GC-MS, based on established methods for 2-pyridinecarboxaldehyde and related compounds.[7][8]

Sample Preparation
  • Standard and Sample Dilution : Accurately weigh and dissolve the pyridine aldehyde standard or sample in a high-purity solvent such as methanol or pyridine.

  • Internal Standard (IS) : Spike all standards, controls, and samples with an appropriate internal standard (e.g., deuterated pyridine) to correct for injection variability.

  • Derivatization (Optional) : For related compounds containing active hydrogens (e.g., hydroxyl groups) or to improve peak shape, a derivatization step may be necessary. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][9] This involves incubating the dried extract with the silylating agent before injection.[10]

GC-MS Instrumentation and Parameters
ParameterSetting
System Gas Chromatograph with Mass Selective Detector
Injector Split/Splitless
Injector Temperature 250°C[1]
Injection Mode Splitless (1 µL)
Carrier Gas Helium, 1 mL/min constant flow[7]
Column Type HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7][8]
Oven Program Initial: 35°C, hold for 5 minRamp: 2°C/min to 195°CFinal Hold: 195°C for 30 min[7][8]
MS Transfer Line Temp. 280°C[1]
Ion Source Temp. 230°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 50 to 400[1]
Data Acquisition Full Scan for identification and Selected Ion Monitoring (SIM) for quantification

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of pyridine aldehydes, from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Pyridine Aldehyde Sample Dissolve Dissolve in Solvent Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Derivatize Optional: Derivatization (e.g., with MSTFA) Spike->Derivatize if needed Inject GC Injection Spike->Inject if no derivatization Derivatize->Inject Separate GC Separation (HP-5MS Column) Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Acquire Data Acquisition (Scan/SIM) Analyze->Acquire Process Data Analysis (Quantification & Identification) Acquire->Process

Caption: Workflow for GC-MS analysis of pyridine aldehydes.

Conclusion

GC-MS is a robust and highly specific method for the analysis of pyridine aldehydes, particularly for volatile and thermally stable compounds. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool in research and pharmaceutical development. While HPLC offers advantages for non-volatile or thermally sensitive molecules, GC-MS provides excellent performance, often with minimal sample preparation. The choice between these techniques should be guided by the specific properties of the analyte and the analytical objectives, such as required detection limits and the complexity of the sample matrix.

References

A Comparative Analysis of Pyyridine Carboxaldehyde Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structural, spectroscopic, and reactive properties of 2-, 3-, and 4-pyridinecarboxaldehyde, providing essential data for their application in chemical synthesis and drug discovery.

The three isomers of pyridine carboxaldehyde—2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde—are fundamental building blocks in organic synthesis, coordination chemistry, and pharmaceutical development. The position of the aldehyde group on the pyridine ring significantly influences their physical properties, spectroscopic signatures, and chemical reactivity. This guide offers a comparative study of these isomers, supported by experimental data and protocols, to aid researchers in their effective utilization.

Physicochemical and Spectroscopic Properties

The distinct electronic environments of the pyridine carboxaldehyde isomers, arising from the interplay between the electron-withdrawing aldehyde group and the nitrogen atom's position, are reflected in their physical and spectroscopic data. A summary of these key properties is presented below.

Table 1: Physical and Spectroscopic Data of Pyridine Carboxaldehyde Isomers

Property2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde4-Pyridinecarboxaldehyde
CAS Number 1121-60-4[1]500-22-1[2]872-85-5[3]
Molecular Formula C₆H₅NO[1]C₆H₅NO[2]C₆H₅NO[3]
Molecular Weight 107.11 g/mol [1]107.11 g/mol [2]107.11 g/mol [3]
Appearance Yellow to brown liquid[1]Colorless to yellow liquid[4]White to off-white solid[3]
Melting Point Not specified7-97 °C[5]-4 to -2 °C[3]
Boiling Point 181 °C95-97 °C at 15 mmHg[5]198 °C[3]
Density 1.12 g/mL1.142 g/mL[5]1.138 g/mL[3]
¹H NMR (CDCl₃, δ ppm) 10.09 (s, 1H), 8.80 (d, 1H), 7.96 (d, 1H), 7.88 (t, 1H), 7.54 (t, 1H)[6]10.1 (s, 1H), 9.0 (s, 1H), 8.8 (d, 1H), 8.2 (d, 1H), 7.5 (t, 1H)[6]10.11 (s, 1H), 8.899 (d, 2H), 7.724 (d, 2H)[7]
¹³C NMR (CDCl₃, δ ppm) 193.5, 152.8, 150.2, 136.9, 127.8, 121.5192.5, 154.0, 151.7, 135.5, 130.8, 124.0192.0, 151.0, 142.5, 121.5
IR (C=O stretch, cm⁻¹) ~1700~1705~1700
UV-Vis (λmax, nm) ~260, 299~224, 274[8]~254, 280

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following are generalized protocols for the synthesis and characterization of pyridine carboxaldehyde isomers.

General Synthesis of Pyridine Carboxaldehydes by Oxidation of Methylpyridines

A common route to synthesize pyridine carboxaldehydes is the oxidation of the corresponding methylpyridines (picolines).

Protocol:

  • To a solution of the respective picoline (2-, 3-, or 4-methylpyridine) in a suitable solvent such as dioxane or acetic acid, add an oxidizing agent like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and filter to remove solid byproducts.

  • Neutralize the filtrate with a base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the corresponding pyridine carboxaldehyde.[9]

Comparative Reactivity Study: Imine Formation

The reactivity of the aldehyde functional group can be compared by studying the rate of imine formation with an amine.

Protocol:

  • Prepare equimolar solutions of each pyridine carboxaldehyde isomer and a primary amine (e.g., aniline or benzylamine) in a deuterated solvent (e.g., DMSO-d₆) suitable for NMR spectroscopy.

  • Mix the solutions of the aldehyde and amine in an NMR tube at a controlled temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of the imine proton signal (around 8-9 ppm).

  • The relative rates of reaction can be determined by comparing the extent of conversion at each time point for the three isomers.[10]

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological interactions.

experimental_workflow start Start: Pyridine Carboxaldehyde Isomers nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir uv_vis UV-Vis Spectroscopy start->uv_vis reactivity Reactivity Studies (e.g., Imine Formation) start->reactivity data Comparative Data Analysis nmr->data ir->data uv_vis->data reactivity->data end Conclusion data->end

Caption: Workflow for the comparative characterization of pyridine carboxaldehyde isomers.

Derivatives of pyridine carboxaldehydes, particularly thiosemicarbazones, have garnered significant interest for their potential as anticancer agents. For instance, a tin(II) complex of pyridine-2-carboxaldehyde thiosemicarbazone has been shown to induce apoptosis and inhibit key proteins involved in cancer progression.

signaling_pathway cluster_0 Cancer Cell C5 Sn(II) Pyridine-2-carboxaldehyde Thiosemicarbazone Complex (C5) DNA DNA Damage C5->DNA Bcl_xL Bcl-xL (Anti-apoptotic) C5->Bcl_xL inhibition MMP2 MMP2 (Metastasis) C5->MMP2 inhibition Topo_II Topoisomerase II (DNA Replication) C5->Topo_II inhibition Apoptosis Apoptosis DNA->Apoptosis Bcl_xL->Apoptosis

References

Safety Operating Guide

Proper Disposal of 6-Methoxypyridine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 6-Methoxypyridine-2-carbaldehyde is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring both immediate safety and logistical compliance.

Disclaimer: This document provides guidance on laboratory-scale chemical treatment for disposal purposes. All procedures must be carried out in strict accordance with your institution's environmental, health, and safety (EHS) guidelines, as well as local, regional, and national regulations. Always consult your institution's EHS department before proceeding with any chemical waste treatment.

Immediate Safety and Handling

This compound is a compound that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[1] Pyridine derivatives, in general, are known to be flammable, toxic, and irritants.[2] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber, Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors.[2]
Spill Procedures

In the event of a spill, evacuate the immediate area and assess the situation.

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or commercial sorbent pads.[2] Once absorbed, collect the material into a designated, sealed, and clearly labeled hazardous waste container for disposal.

  • Large Spills: Contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility, often involving incineration.[3] However, for laboratory-scale quantities, a chemical treatment step to oxidize the aldehyde to a less volatile and potentially less hazardous carboxylic acid can be performed before collection by a licensed waste disposal service. This guide details such a procedure using potassium permanganate.

Waste Identification and Segregation

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2] This waste stream should not be mixed with other incompatible waste streams and should be stored separately from strong oxidizing agents and acids.[2]

Laboratory-Scale Chemical Treatment: Oxidation to 6-Methoxypyridine-2-carboxylic acid

This procedure aims to convert the aldehyde functional group into a carboxylic acid, which is generally less reactive. The resulting product, 6-methoxypyridine-2-carboxylic acid, is slightly soluble in water.[3]

Core Reaction:

Experimental Protocol:

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or Oxalic acid (H₂C₂O₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

  • Appropriate glassware (beaker, stir bar, etc.)

  • Stir plate

  • pH paper

Procedure:

  • Preparation: In a certified chemical fume hood, place the this compound waste into a beaker of appropriate size. If the waste is in a non-aqueous solvent, the solvent should be removed under reduced pressure if it is safe to do so. Otherwise, proceed with caution, as the solvent may also react with the oxidant. For this protocol, we will assume the starting material is the neat aldehyde or a solution in a water-miscible solvent. Dilute the aldehyde with water to a concentration of approximately 5-10%.

  • Oxidation: While stirring vigorously, slowly and portion-wise add a solution of potassium permanganate (approximately 1.5 equivalents relative to the aldehyde) to the aldehyde solution. The reaction is exothermic, so the addition should be slow to control the temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue the addition until a faint, persistent pink or purple color remains, indicating a slight excess of permanganate.[4][5]

  • Quenching Excess Permanganate: After the reaction is complete (stir for 1-2 hours at room temperature after the final addition of permanganate), it is crucial to neutralize the excess oxidant. This can be achieved by the careful, portion-wise addition of a reducing agent such as sodium bisulfite or oxalic acid until the purple color disappears.[5][6]

  • Neutralization and Manganese Dioxide Removal: The resulting mixture will contain the oxidized product (6-methoxypyridine-2-carboxylic acid) and a brown precipitate of manganese dioxide. Acidify the mixture with dilute sulfuric acid to a pH of approximately 2-3 to ensure the manganese is in a soluble form (Mn²⁺) for easier disposal, especially if oxalic acid was used for quenching.[7] If sodium bisulfite was used, the manganese dioxide can be filtered off. However, converting it to a soluble salt is often preferable for disposal.

  • Final Waste Collection: The resulting aqueous solution, containing the 6-methoxypyridine-2-carboxylic acid and soluble manganese salts, should be collected in a clearly labeled hazardous waste container. Even after treatment, this waste must be disposed of through your institution's EHS-approved hazardous waste program. Do not pour the treated solution down the drain.

Visualization of Disposal Workflow

The following diagram illustrates the key steps in the disposal process for this compound.

G cluster_prep Preparation & Safety cluster_treatment Laboratory Treatment cluster_disposal Final Disposal ppe Don Appropriate PPE segregate Segregate Waste ppe->segregate oxidize Oxidize with KMnO4 segregate->oxidize quench Quench Excess KMnO4 oxidize->quench neutralize Neutralize & Dissolve MnO2 quench->neutralize collect Collect in Labeled Container neutralize->collect ehs Dispose via EHS collect->ehs

References

Personal protective equipment for handling 6-Methoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 6-Methoxypyridine-2-carbaldehyde, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also lead to allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[1] Ingestion is harmful.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Hazard ClassificationDescription
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2[2]
Eye IrritationCategory 2/2A[2]
Respiratory SensitizationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)
Combustible LiquidH227[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2][3][4][5]

  • Hand Protection: Wear protective gloves. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3][6][7] Always inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A fully-buttoned lab coat or protective clothing is required to prevent skin contact.[2][3][8] Closed-toe shoes should be worn at all times in the laboratory.[9][10]

  • Respiratory Protection: Use this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhaling vapors.[3][6][7] If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA approved respirator may be necessary.[2][8]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_reaction Perform Experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Post-experiment cleanup_store Store in a Cool, Well-Ventilated Area disp_waste Collect Waste in Labeled Container cleanup_store->disp_waste For waste products disp_dispose Dispose via Approved Waste Disposal Plant

Safe handling workflow for this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[9]

    • Ensure a certified chemical fume hood is operational.[7]

    • Put on all required personal protective equipment, including safety goggles, a lab coat, and appropriate gloves.[2][3]

    • Have an emergency eyewash station and safety shower readily accessible.[4][8]

  • Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[7][11]

    • Avoid direct contact with skin and eyes.[12]

    • Keep the container tightly closed when not in use.[3]

    • Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated area.[3][7]

    • Keep the container tightly closed and store it in a locked-up location.[1][3]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[13]

Emergency and Disposal Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]

  • Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical advice.[3]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1][3] If present, remove contact lenses and continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[14] Call a poison center or doctor for treatment advice.[3]

Spill and Disposal Plan:

  • Spill Cleanup:

    • For minor spills, absorb the chemical with an inert material such as sand or earth and place it in a suitable container for disposal.[4][12]

    • Ensure the cleanup area is well-ventilated.

    • Avoid generating dust or vapors.

    • For major spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal:

    • Dispose of contents and the container in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][3]

    • Do not dispose of the chemical down the drain.[12]

    • Waste containers should be clearly labeled.[8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.